molecular formula C272H344N106O138P26S26 B13735998 Edifoligide CAS No. 476273-48-0

Edifoligide

Cat. No.: B13735998
CAS No.: 476273-48-0
M. Wt: 8945 g/mol
InChI Key: HADYXSDGHJBORG-UHFFFAOYSA-N
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Description

Edifoligide is a 14-base pair double-stranded oligonucleotide (ODN) designed as a decoy for the E2F family of transcription factors . Its primary research application is in the study of vascular biology, specifically the inhibition of smooth muscle cell (SMC) proliferation and the prevention of neointimal hyperplasia in vein grafts . Neointimal hyperplasia, a pathological process characterized by the migration and proliferation of SMCs, is a key factor in the failure of vascular bypass grafts . By mimicking the consensus E2F binding site found in the promoter regions of cell cycle genes, this compound acts as a competitive inhibitor. It sequesters E2F transcription factors, thereby preventing them from binding to genomic DNA and initiating the expression of genes that drive cellular proliferation . This mechanism was the foundation for the large-scale PREVENT clinical trial program. While preclinical studies in rabbit models and human vein segments demonstrated that this compound treatment significantly reduced neointimal hyperplasia and preserved endothelial function , subsequent phase III clinical trials (PREVENT III and IV) did not show a statistically significant benefit in preventing vein graft failure in patients undergoing coronary artery or lower extremity bypass surgery . Analysis of the PREVENT IV trial at 5-year follow-up further confirmed that this compound had no effect on long-term clinical outcomes such as death, myocardial infarction, or repeat revascularization compared to placebo . The divergence between promising preclinical results and clinical outcomes makes this compound a compound of significant research interest for understanding the complexities of E2F biology and the challenges in translating targeted molecular therapies from bench to bedside . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

476273-48-0

Molecular Formula

C272H344N106O138P26S26

Molecular Weight

8945 g/mol

IUPAC Name

1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192)

InChI Key

HADYXSDGHJBORG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

Origin of Product

United States

Foundational & Exploratory

Edifoligide: A Technical Guide to an E2F Transcription Factor Decoy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded DNA oligonucleotide designed to prevent neointimal hyperplasia, a primary driver of vein graft failure following bypass surgery. It acts as a decoy for the E2F family of transcription factors, which are critical regulators of cell cycle progression. The therapeutic rationale behind this compound is to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of neointimal hyperplasia. Despite a strong preclinical basis, large-scale clinical trials, namely PREVENT III and PREVENT IV, did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure. This guide provides a detailed overview of this compound, its mechanism of action, the experimental protocols used in its clinical evaluation, and the quantitative outcomes of these studies.

Mechanism of Action

This compound is a competitive inhibitor of the E2F transcription factor.[1] E2F plays a pivotal role in the G1/S phase transition of the cell cycle, promoting the expression of genes necessary for DNA replication and cell division.[2] In the context of vein grafts, the altered hemodynamic stress and endothelial injury trigger a cascade of events leading to VSMC proliferation and migration, culminating in neointimal hyperplasia.[2]

This compound's mechanism can be summarized as follows:

  • Introduction into the Cell: As a short oligonucleotide, this compound is able to cross the cell membrane of VSMCs.

  • Decoy Binding: Once inside the nucleus, this compound mimics the consensus DNA binding site for E2F. The activated E2F transcription factors bind to the this compound decoy instead of their target gene promoters.

  • Inhibition of Gene Transcription: By sequestering active E2F, this compound prevents the transcription of genes required for cell cycle progression, such as cyclins and cyclin-dependent kinases.

  • Arrest of Cell Proliferation: The inhibition of these critical cell cycle proteins leads to the arrest of VSMC proliferation, thereby aiming to attenuate neointimal hyperplasia.

Interestingly, different E2F isoforms have distinct roles in VSMC proliferation, with E2F3 being a promoter of proliferation and E2F4 acting as an inhibitor.[3] this compound, being a non-selective E2F inhibitor, was designed to globally inhibit E2F activity.[3]

cluster_0 Vascular Smooth Muscle Cell Nucleus E2F E2F Transcription Factor E2F_Rb Inactive E2F-Rb Complex E2F->E2F_Rb Target_Genes Target Genes (e.g., Cyclin E, cdc2) E2F->Target_Genes Activates Transcription No_Proliferation Inhibition of Cell Proliferation Rb Rb Protein Rb->E2F_Rb E2F_Rb->E2F Releases Active E2F Cyclin_CDK Cyclin/CDK Cyclin_CDK->Rb Phosphorylates This compound This compound (Decoy) This compound->E2F Binds and Sequesters (Decoy Action) This compound->No_Proliferation Proliferation_Proteins Cell Cycle Progression Proteins Target_Genes->Proliferation_Proteins Leads to Synthesis of Cell_Proliferation Cell Proliferation & Neointimal Hyperplasia Proliferation_Proteins->Cell_Proliferation Growth_Factors Growth Factors & Shear Stress Growth_Factors->Cyclin_CDK Stimulates

This compound's Mechanism of Action in VSMCs.

Experimental Protocols

This compound was administered as a single, ex vivo treatment to the vein grafts after harvesting and before implantation. This approach was designed to maximize local drug delivery while minimizing systemic exposure. The key clinical trials evaluating this compound were PREVENT III (for peripheral artery bypass) and PREVENT IV (for coronary artery bypass grafting).

PREVENT IV: Ex Vivo Vein Graft Treatment Protocol

The following protocol was implemented in the PREVENT IV trial:

  • Vein Graft Harvesting: Saphenous vein grafts were harvested from the patient using standard surgical techniques.

  • Randomization: Patients were randomized in a double-blind manner to receive either this compound or a placebo.

  • Drug Preparation: this compound was supplied at a concentration of 0.38 mg/mL (40 µmol/L) in a buffered normal saline solution. The placebo consisted of the same buffered saline without the active oligonucleotide.

  • Drug Delivery: The vein grafts were treated using a pressure-mediated delivery system. This system consisted of a trough to hold the graft, which was placed inside a polypropylene (B1209903) tube connected to a pressure syringe.

  • Treatment Procedure: The vein graft was immersed in the this compound or placebo solution within the delivery system. A controlled pressure was applied for a duration of 10 minutes. This pressure-mediated delivery was intended to facilitate the uptake of the oligonucleotide into the cells of the vein graft wall.

  • Implantation: Following the 10-minute ex vivo treatment, the vein graft was removed from the delivery system and implanted by the surgeon.

start Start: Vein Graft Harvested randomization Patient Randomized (Double-Blind) start->randomization edifoligide_prep This compound Prepared (0.38 mg/mL) randomization->edifoligide_prep This compound Arm placebo_prep Placebo Prepared (Buffered Saline) randomization->placebo_prep Placebo Arm treatment Vein Graft placed in Pressure-Mediated Delivery System edifoligide_prep->treatment placebo_prep->treatment pressure_app Ex Vivo Treatment (10 minutes under pressure) treatment->pressure_app implantation Vein Graft Implanted pressure_app->implantation end End of Protocol implantation->end

Experimental Workflow for Ex Vivo Vein Graft Treatment.

Data Presentation

The efficacy of this compound was primarily evaluated in two large, randomized, double-blind, placebo-controlled Phase III clinical trials: PREVENT III and PREVENT IV. The key quantitative outcomes from these trials are summarized below.

Table 1: PREVENT IV Trial - Primary and Key Secondary Endpoints at 12-18 Months
EndpointThis compound GroupPlacebo GroupOdds Ratio (95% CI)P-value
Primary Endpoint: Per-Patient Vein Graft Failure (≥75% stenosis) 45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66
Per-Graft Vein Graft Failure 28.5%29.7%-0.44
Major Adverse Cardiac Events (MACE) at 1 year 6.7% (101/1508)8.1% (121/1506)0.83 (0.64-1.08)0.16

Data sourced from the PREVENT IV trial results.[4][5][6]

Table 2: PREVENT IV Trial - 5-Year Clinical Outcomes
EndpointThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Death 11.7%10.7%--
Myocardial Infarction 2.3%3.2%--
Revascularization 14.1%13.9%--
Composite (Death, MI, or Revascularization) 26.3%25.5%1.03 (0.89-1.18)0.721

Data from the 5-year follow-up of the PREVENT IV trial.[7]

Table 3: PREVENT III Trial - Endpoints at 1 Year in Lower Extremity Bypass
EndpointThis compound GroupPlacebo GroupP-value
Primary Endpoint (Nontechnical graft reintervention or major amputation) No significant differenceNo significant difference-
Secondary Patency 83%78%0.016

Data from the PREVENT III trial.[3]

Conclusion

This compound represented a novel therapeutic strategy targeting a fundamental biological process in the pathology of vein graft failure. As an E2F transcription factor decoy, it was designed to inhibit the proliferation of vascular smooth muscle cells, a key component of neointimal hyperplasia. The ex vivo treatment protocol with a pressure-mediated delivery system was developed to ensure targeted delivery to the vein graft.

However, despite the sound scientific rationale and promising preclinical data, the large-scale PREVENT III and PREVENT IV clinical trials did not demonstrate a statistically significant efficacy of this compound in preventing vein graft failure or improving long-term clinical outcomes compared to placebo.[3][4] The neutral results of these trials highlight the complexity of translating targeted molecular therapies into clinical success for multifactorial conditions like vein graft failure. Further research into more selective E2F isoform inhibition or combination therapies may be warranted.[3]

References

Edifoligide as an E2F Transcription Factor Decoy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors. By competitively inhibiting the binding of E2F to the promoter regions of target genes, this compound was developed to attenuate the cellular processes of proliferation and neointimal hyperplasia, particularly in the context of vein graft failure following bypass surgery. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental methodologies based on available information, and visualizations of the relevant biological pathways and experimental workflows. While this compound ultimately did not demonstrate efficacy in pivotal Phase 3 clinical trials for preventing vein graft failure, the data and methodologies from its development provide valuable insights for the fields of oligonucleotide therapeutics and cardiovascular research.

Introduction: The Role of E2F in Vein Graft Failure

Vein graft failure, a common complication of coronary artery bypass graft (CABG) and peripheral artery bypass surgery, is often driven by neointimal hyperplasia. This process involves the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to stenosis and occlusion of the graft. The E2F family of transcription factors plays a crucial role in regulating the cell cycle and is integral to the proliferation of VSMCs.[1] The rationale behind the development of this compound was to introduce a competitive inhibitor of E2F to interrupt this pathological process at a critical control point.

Mechanism of Action: this compound as an E2F Decoy

This compound is a synthetic, double-stranded DNA oligonucleotide designed to mimic the consensus binding site of the E2F transcription factor. When introduced into cells, this compound acts as a decoy, binding to E2F proteins and preventing them from interacting with the promoter regions of their target genes. This sequestration of E2F effectively inhibits the transcription of genes necessary for cell cycle progression, thereby aiming to reduce VSMC proliferation and neointimal hyperplasia.

The E2F Signaling Pathway

The E2F transcription factor family is a central component of the cell cycle machinery, regulated primarily by the Retinoblastoma (Rb) protein. In quiescent cells, hypophosphorylated Rb binds to E2F, repressing its transcriptional activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to release E2F, which can then activate the transcription of genes required for S-phase entry and DNA synthesis.

E2F_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinE_CDK2 Cyclin E / CDK2 E2F E2F Rb->E2F inhibits E2F_Target_Genes E2F Target Genes (e.g., c-myc, PCNA) E2F->E2F_Target_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F_Target_Genes->Cell_Cycle_Progression promotes This compound This compound (E2F Decoy) This compound->E2F sequesters

E2F Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data from Clinical Trials

This compound was evaluated in two major Phase 3 clinical trials: PREVENT III for peripheral artery bypass surgery and PREVENT IV for coronary artery bypass graft surgery.

PREVENT III Trial Data

The PREVENT III trial was a prospective, randomized, double-blind, multicenter study that enrolled 1,404 patients undergoing infrainguinal revascularization for critical limb ischemia.[1][2]

Endpoint (1-Year)This compoundPlacebop-value
Primary Patency 61%61%NS
Primary Assisted Patency 77%77%NS
Secondary Patency 83%78%0.016
Limb Salvage 88%88%NS
Survival 84%84%NS

NS: Not Significant

PREVENT IV Trial Data

The PREVENT IV trial was a randomized, double-blind, placebo-controlled trial involving 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[3][4][5]

Endpoint (12-18 Months)This compound (n=1508)Placebo (n=1506)Odds Ratio (95% CI)p-value
Vein Graft Failure (per patient) 45.2%46.3%0.96 (0.80-1.14)0.66
Vein Graft Occlusion (per patient) 41.8%41.7%-0.97
Vein Graft Failure (per graft) 28.5%29.7%-0.44
Endpoint (5-Year Follow-up)This compoundPlaceboHazard Ratio (95% CI)p-value
Death 11.7%10.7%--
Myocardial Infarction 2.3%3.2%--
Revascularization 14.1%13.9%--
Composite (Death, MI, or Revascularization) 26.3%25.5%1.03 (0.89-1.18)0.721

Experimental Protocols

This compound Formulation and Synthesis

This compound is a double-stranded oligodeoxynucleotide. While the precise, proprietary details of its pharmaceutical synthesis and formulation for the clinical trials are not publicly available, the general principles of producing such molecules involve the chemical synthesis of single-stranded oligonucleotides, followed by annealing to form the double-stranded decoy.

General Synthesis Workflow:

Oligo_Synthesis_Workflow Solid_Phase_Synthesis Solid-Phase Synthesis of Single Strands Purification Purification of Single Strands Solid_Phase_Synthesis->Purification Annealing Annealing of Complementary Strands Purification->Annealing Final_Purification Final Purification of Double-Stranded Oligo Annealing->Final_Purification Formulation Formulation in Physiological Buffer Final_Purification->Formulation

General workflow for the synthesis of double-stranded oligonucleotides.
Ex Vivo Treatment of Vein Grafts

In the PREVENT trials, harvested saphenous vein grafts were treated with this compound or placebo ex vivo before implantation. This was achieved using a pressure-mediated delivery system.[4][5]

Protocol Overview (based on available information for PREVENT IV):

  • Vein Harvest: Saphenous veins were harvested according to the standard surgical practice.

  • Preparation of Delivery System: The vein graft was placed in a trough, which was then inserted into a polypropylene (B1209903) tube connected to a pressure syringe.

  • Drug Incubation: The tube was filled with either the this compound solution or a placebo solution.

  • Pressure Application: A non-distending pressure of six pounds per square inch was applied to the sealed tube for 10 minutes.

  • Post-Incubation: The treated vein graft was removed from the device, rinsed, and then implanted using standard surgical techniques.

Note: The exact concentration of the this compound solution used in the clinical trials is not publicly available.

Ex_Vivo_Treatment_Workflow Vein_Harvest Saphenous Vein Harvest Placement Placement of Vein in Pressure Delivery System Vein_Harvest->Placement Incubation Incubation with this compound or Placebo Solution Placement->Incubation Pressurization Application of Non-distending Pressure (6 psi, 10 min) Incubation->Pressurization Rinsing Rinsing of Treated Vein Pressurization->Rinsing Implantation Surgical Implantation of Graft Rinsing->Implantation

Workflow for the ex vivo treatment of vein grafts with this compound.
Angiographic Analysis

In the PREVENT IV trial, angiographic follow-up was performed 12 to 18 months post-surgery to assess the primary endpoint of vein graft failure, defined as ≥75% stenosis. The angiograms were analyzed by a central, independent core laboratory (PERFUSE Angiographic Core Laboratory, Boston, MA) using quantitative coronary angiography (QCA).

General QCA Protocol:

  • Image Acquisition: Coronary angiograms were acquired using standard clinical protocols.

  • Image Calibration: A catheter of known diameter is used as a scaling device to allow for absolute measurements of vessel dimensions.

  • Vessel Contour Detection: Specialized software is used to automatically or semi-automatically detect the edges of the coronary artery lumen in the region of interest.

  • Quantitative Measurements: The software calculates various parameters, including:

    • Minimum Lumen Diameter (MLD): The narrowest diameter of the stenotic lesion.

    • Reference Vessel Diameter (RVD): The estimated diameter of the "healthy" vessel segment adjacent to the stenosis.

    • Percent Diameter Stenosis: Calculated as ((RVD - MLD) / RVD) * 100.

  • Data Analysis: The quantitative data from all patients were collected and statistically analyzed to compare the outcomes between the this compound and placebo groups.

Note: The specific, detailed standard operating procedures of the PERFUSE Angiographic Core Laboratory for the PREVENT IV trial are not publicly available.

Conclusion

This compound, as an E2F transcription factor decoy, represented a novel and targeted approach to preventing vein graft failure. The extensive preclinical and clinical research program, culminating in the PREVENT III and IV trials, provided a rigorous evaluation of this therapeutic strategy. Although this compound did not demonstrate a significant clinical benefit in these large-scale trials, the wealth of data generated on its mechanism of action, delivery, and clinical outcomes has contributed significantly to our understanding of oligonucleotide therapeutics and the pathophysiology of vein graft disease. The methodologies developed for the ex vivo treatment of vein grafts and the rigorous angiographic analysis serve as a valuable reference for future research in this area. Further investigation into more selective targeting of E2F isoforms or alternative delivery strategies may yet yield effective therapies for this challenging clinical problem.

References

An In-depth Technical Guide to Edifoligide: Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded oligodeoxynucleotide (ODN) that acts as a transcription factor decoy. Specifically, it is designed to competitively inhibit the E2F family of transcription factors, which are critical regulators of the cell cycle.[1] By mimicking the E2F binding site in the promoter region of target genes, this compound sequesters E2F proteins, preventing them from activating the transcription of genes necessary for cell proliferation. This mechanism of action has been investigated for its potential to reduce neointimal hyperplasia, a key process in the failure of vein grafts following coronary artery bypass surgery.[1][2] This guide provides a detailed overview of the molecular structure, synthesis, and mechanism of action of this compound.

Molecular Structure

This compound is a phosphorothioate-modified double-stranded oligodeoxynucleotide. The phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.

While the precise nucleotide sequence of this compound is not publicly available, its structure can be generically represented as a short, double-helical DNA molecule with phosphorothioate linkages throughout.

Chemical Formula: Not precisely defined without the nucleotide sequence.

Molecular Weight: Dependent on the specific nucleotide sequence and the extent of phosphorothioate modification.

Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase phosphoramidite (B1245037) chemistry, a well-established method for the automated synthesis of oligonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

Generalized Experimental Protocol for Phosphorothioate Oligonucleotide Synthesis:
  • Solid Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), through a linker molecule. The 5'-hydroxyl group of this nucleoside is protected with a dimethoxytrityl (DMT) group.

  • DMT Removal (Detritylation): The DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, to expose the 5'-hydroxyl group for the next coupling step.

  • Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMT group and the phosphoramidite group at the 3'-position, is activated by an activating agent (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization: To create the nuclease-resistant phosphorothioate linkage, the newly formed phosphite (B83602) triester linkage is sulfurized using a sulfurizing agent, such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). This step is performed instead of the standard oxidation step which would yield a natural phosphodiester bond.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of failure sequences (n-1 mers).

  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the entire sequence is assembled, the oligonucleotide is cleaved from the solid support using a strong base, such as concentrated ammonium (B1175870) hydroxide. This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length phosphorothioate oligonucleotide from shorter failure sequences and other impurities.

  • Annealing: The purified single strands (sense and antisense) are annealed to form the final double-stranded this compound drug substance.

Mechanism of Action: E2F Transcription Factor Decoy

This compound functions as a decoy for the E2F transcription factor. In the cell cycle, the retinoblastoma protein (Rb) binds to E2F, keeping it in an inactive state. Upon phosphorylation of Rb by cyclin-dependent kinases (CDKs), E2F is released and can then bind to the promoter regions of genes required for cell cycle progression, initiating their transcription.

This compound, with its sequence mimicking the E2F binding site, competitively binds to free E2F. This prevents E2F from interacting with its target gene promoters, thereby inhibiting the transcription of genes necessary for cell proliferation and potentially reducing neointimal hyperplasia.

Data Presentation

ParameterThis compound GroupPlacebo Groupp-value
Vein Graft Failure Rate (per patient) at 12-18 months 45.2%46.3%0.66
Major Adverse Cardiac Events at 1 year 6.7%8.1%0.16
5-Year Mortality 11.7%10.7%0.72 (HR 1.03)
5-Year Composite (Death, MI, or Revascularization) 26.3%25.5%0.72 (HR 1.03)

Data from the PREVENT IV Trial.[2][3][4]

Mandatory Visualizations

Signaling Pathway of E2F Inhibition by this compound

E2F_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Intervention CDK Cyclin/CDK Rb Rb CDK->Rb Phosphorylation Rb_p Phosphorylated Rb E2F E2F Rb_p->E2F Releases Gene_Expression Target Gene Expression E2F->Gene_Expression Activates E2F_this compound E2F-Edifoligide Complex E2F->E2F_this compound Proliferation Cell Proliferation Gene_Expression->Proliferation This compound This compound (E2F Decoy) This compound->E2F_this compound E2F_this compound->Gene_Expression Inhibits Rb->Rb_p

Caption: E2F signaling pathway and its inhibition by this compound.

Generalized Workflow for this compound Synthesis

Edifoligide_Synthesis_Workflow start Start: Nucleoside-functionalized Solid Support detritylation 1. Detritylation: Removal of DMT group start->detritylation coupling 2. Coupling: Addition of Phosphoramidite Monomer detritylation->coupling sulfurization 3. Sulfurization: Formation of Phosphorothioate Linkage coupling->sulfurization capping 4. Capping: Acetylation of Unreacted Sites sulfurization->capping cycle Repeat Steps 1-4 for each nucleotide capping->cycle cycle->detritylation Next Cycle cleavage Cleavage from Support & Deprotection cycle->cleavage Final Cycle purification Purification (HPLC) cleavage->purification annealing Annealing of Single Strands purification->annealing end Final Product: Double-Stranded this compound annealing->end

Caption: Generalized workflow for the solid-phase synthesis of this compound.

References

An In-depth Technical Guide to the Early Preclinical Studies of Edifoligide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide, a double-stranded DNA oligonucleotide, was developed as a competitive inhibitor of the E2F family of transcription factors. The rationale behind its development was to prevent neointimal hyperplasia, a primary cause of vein graft failure following bypass surgery. This guide provides a detailed overview of the core preclinical studies that formed the basis for the clinical development of this compound. We will delve into the quantitative data from key animal models, the experimental protocols used, and the underlying signaling pathways.

Mechanism of Action

This compound is designed to mimic the consensus DNA binding site for E2F transcription factors. Upon introduction into cells, it localizes to the nucleus and acts as a decoy. By binding to E2F transcription factors, this compound prevents them from activating the transcription of genes essential for cell cycle progression, such as proliferating cell nuclear antigen (PCNA) and c-myc. This competitive inhibition is intended to block the proliferation of vascular smooth muscle cells (SMCs), a critical event in the development of neointimal hyperplasia.

Key Preclinical Studies: Data and Protocols

The early preclinical evaluation of this compound, and its underlying E2F decoy technology, was primarily conducted in two key animal models: a rat carotid artery balloon injury model and a rabbit vein graft model. These studies were crucial in demonstrating the feasibility and potential efficacy of this novel therapeutic approach.

Rat Carotid Artery Balloon Injury Model

This model was instrumental in providing the initial proof-of-concept for the E2F decoy strategy.

Quantitative Data Summary

ParameterControl Group (Scrambled ODN)E2F Decoy GroupPercent Reductionp-value
Intima/Media (I/M) Ratio (14 days post-injury)1.08 ± 0.080.28 ± 0.0374%< 0.01
PCNA-Positive Cells (2 days post-injury)28.3 ± 3.1%5.4 ± 1.2%81%< 0.01

Experimental Protocol

  • Animal Model: Male Sprague-Dawley rats.

  • Injury Model: A balloon catheter was introduced into the common carotid artery and inflated to induce endothelial denudation and vessel wall injury.

  • Treatment: A single intra-arterial infusion of the E2F decoy oligonucleotide (or a scrambled control oligonucleotide) complexed with a liposome (B1194612) delivery vehicle (HVJ-liposome) was administered immediately after the balloon injury.

  • Dosage: The specific concentration of the decoy used was 15 µM.

  • Analysis:

    • Histomorphometry: At 14 days post-injury, the carotid arteries were perfusion-fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to measure the intimal and medial areas for calculation of the I/M ratio.

    • Immunohistochemistry: To assess cell proliferation, tissue sections were stained for Proliferating Cell Nuclear Antigen (PCNA) at 2 days post-injury, and the percentage of PCNA-positive cells in the vessel wall was quantified.

Rabbit Vein Graft Model

This model more closely mimics the clinical application of this compound for preventing vein graft failure.

Quantitative Data Summary

ParameterControl Group (Untreated or Scrambled ODN)E2F Decoy GroupPercent Reductionp-value
Neointimal Thickness (28 days post-grafting)125 ± 15 µm25 ± 5 µm80%< 0.01
Medial Proliferation (BrdU labeling index, 7 days)18.2 ± 2.5%3.5 ± 1.1%81%< 0.01
c-myc mRNA Expression (24 hours post-grafting)(Normalized to baseline)Significantly reduced70% (median)< 0.0001
PCNA mRNA Expression (24 hours post-grafting)(Normalized to baseline)Significantly reduced73% (median)< 0.0001

Experimental Protocol

  • Animal Model: New Zealand White rabbits.

  • Surgical Procedure: A segment of the external jugular vein was harvested and grafted in a reversed, end-to-end fashion into the common carotid artery.

  • Treatment: The harvested vein graft was treated ex vivo with the E2F decoy oligonucleotide or a scrambled control. The treatment involved a pressure-mediated delivery system where the vein was placed in a chamber and subjected to a solution containing the oligonucleotide at a pressure of 300 mmHg for 10-20 minutes.[1]

  • Dosage: The concentration of the decoy oligonucleotide solution was typically in the micromolar range.

  • Analysis:

    • Histomorphometry: At various time points (e.g., 28 days), the vein grafts were harvested, perfusion-fixed, and stained to measure neointimal and medial thickness.

    • Cell Proliferation Assay: To quantify SMC proliferation, rabbits were administered bromodeoxyuridine (BrdU) before sacrifice. The vein graft sections were then stained for BrdU incorporation, and the percentage of labeled cells (labeling index) was determined.

    • Gene Expression Analysis: At early time points (e.g., 24 hours), total RNA was extracted from the vein grafts, and the expression levels of E2F target genes, such as c-myc and PCNA, were quantified using methods like Northern blotting or RT-PCR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow of the preclinical studies.

E2F_Signaling_Pathway Vascular_Injury Vascular Injury (e.g., balloon angioplasty, vein grafting) Growth_Factors Growth Factors (e.g., PDGF, FGF) Vascular_Injury->Growth_Factors Signal_Transduction Signal Transduction Cascades Growth_Factors->Signal_Transduction activate Cyclin_CDK Cyclin/CDK Complexes Signal_Transduction->Cyclin_CDK pRb_E2F pRb-E2F Complex (Inactive) Cyclin_CDK->pRb_E2F phosphorylates pRb pRb_p Phosphorylated pRb E2F Free E2F pRb_E2F->E2F releases Cell_Cycle_Genes Cell Cycle Genes (PCNA, c-myc, etc.) E2F->Cell_Cycle_Genes This compound This compound (E2F Decoy) This compound->E2F competitively binds SMC_Proliferation SMC Proliferation Cell_Cycle_Genes->SMC_Proliferation drives Neointimal_Hyperplasia Neointimal Hyperplasia SMC_Proliferation->Neointimal_Hyperplasia

Caption: E2F Signaling Pathway in Vascular Smooth Muscle Cell Proliferation.

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

The early preclinical studies of this compound provided a strong scientific rationale for its advancement into clinical trials. The data from both the rat carotid artery injury model and the rabbit vein graft model consistently demonstrated that the E2F decoy strategy could effectively inhibit smooth muscle cell proliferation and reduce neointimal hyperplasia. The development of a pressure-mediated ex vivo delivery system for vein grafts was a key innovation that allowed for targeted delivery of the oligonucleotide with minimal systemic exposure. While subsequent large-scale clinical trials (the PREVENT series) did not ultimately demonstrate a clinical benefit for this compound in preventing vein graft failure, the preclinical work remains a significant example of a targeted molecular approach to a complex pathobiological process. These foundational studies have contributed valuable insights into the role of the E2F signaling pathway in vascular biology and have informed the development of subsequent therapeutic strategies for vascular diseases.

References

Edifoligide: A Transcription Factor Decoy Approach to Inhibit Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Edifoligide is a synthetic, double-stranded oligodeoxynucleotide designed to combat neointimal hyperplasia, a primary driver of vein graft failure following bypass surgery. This process is characterized by the excessive proliferation of vascular smooth muscle cells (SMCs). This compound functions as a transcription factor decoy, specifically targeting E2F, a critical regulator of cell cycle progression. By competitively inhibiting E2F, this compound aims to halt the downstream cascade of gene expression required for SMC proliferation. Despite a strong preclinical rationale, large-scale clinical trials, namely PREVENT III and PREVENT IV, did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure. This guide provides a comprehensive overview of the core mechanism of this compound, quantitative data from pivotal clinical trials, detailed experimental protocols for assessing SMC proliferation, and visualizations of the key signaling pathways.

Core Mechanism of Action: E2F Inhibition

This compound is a cis-element decoy that mimics the consensus binding site of the E2F family of transcription factors.[1][2] E2F plays a pivotal role in the G1/S phase transition of the cell cycle. By binding to the E2F transcription factor, this compound competitively inhibits its binding to the promoter regions of target genes essential for DNA replication and cell division. This molecular mimicry effectively arrests the cell cycle and inhibits the proliferation of smooth muscle cells, which is a key event in the development of intimal hyperplasia.[1][3]

Signaling Pathway of this compound in Smooth Muscle Cells

The primary signaling pathway influenced by this compound is the E2F-mediated cell cycle progression pathway. The following diagram illustrates the mechanism of E2F inhibition by this compound.

Edifoligide_Mechanism cluster_nucleus Cell Nucleus E2F E2F Transcription Factor Promoter Target Gene Promoter (e.g., c-myc, PCNA) E2F->Promoter Transcription Gene Transcription Promoter->Transcription Activates This compound This compound (E2F Decoy) This compound->E2F Binds and Inhibits CellCycle Cell Cycle Progression Transcription->CellCycle Proliferation SMC Proliferation CellCycle->Proliferation

Caption: this compound competitively inhibits E2F, preventing gene transcription and cell cycle progression.

Quantitative Data from Clinical Trials

The efficacy of this compound in preventing vein graft failure has been evaluated in large, multicenter, randomized, double-blind, placebo-controlled clinical trials. The primary endpoints of these trials were not met, indicating no significant difference between this compound and placebo in preventing vein graft failure.

Table 1: PREVENT III Trial Results for Lower Extremity Bypass Surgery [4]

Endpoint (at 1 year)This compoundPlaceboP-value
Primary Patency61%61%NS
Primary Assisted Patency77%77%NS
Secondary Patency83%78%0.016
Limb Salvage88%88%NS

NS: Not Significant

Table 2: PREVENT IV Trial Results for Coronary Artery Bypass Graft (CABG) Surgery [2][3][5]

Endpoint (at 12-18 months)This compoundPlaceboOdds Ratio (95% CI)P-value
Per-Patient Vein Graft Failure45.2%46.3%0.96 (0.80-1.14)0.66
Per-Vein Graft Failure28.5%29.7%-NS
Major Adverse Cardiac Events (1 year)6.7%8.1%0.83 (0.64-1.08)0.16

NS: Not Significant

Experimental Protocols

Assessing the inhibitory effect of this compound on smooth muscle cell proliferation involves standard cell biology techniques. Below are detailed methodologies for key experiments.

Smooth Muscle Cell Proliferation Assay (EdU Incorporation)

This protocol is based on the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay, a modern alternative to BrdU assays for detecting DNA synthesis.

Objective: To quantify the proliferation of vascular smooth muscle cells treated with this compound.

Materials:

  • Vascular smooth muscle cells (VSMCs)

  • Smooth muscle cell growth medium

  • This compound

  • Platelet-derived growth factor (PDGF) as a positive control

  • Click-iT™ EdU Assay Kit

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free medium for 24-48 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control (PDGF) and a negative control (vehicle).

  • EdU Labeling: Add EdU to each well at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation: Remove the medium, wash the cells with PBS, and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton™ X-100 for 20 minutes.

  • Click-iT® Reaction: Wash the cells with PBS and add the Click-iT® reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.

  • Staining and Imaging: Wash the cells and stain with a nuclear counterstain (e.g., DAPI). Image the wells using a fluorescence microscope.

  • Quantification: Determine the percentage of EdU-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.

Proliferation_Assay_Workflow A Plate and Adhere VSMCs B Serum Starve (Synchronize Cells) A->B C Treat with this compound and Controls B->C D Label with EdU C->D E Fix and Permeabilize Cells D->E F Click-iT Reaction (Fluorescent Labeling) E->F G Image and Quantify Proliferation F->G

Caption: Workflow for the EdU-based smooth muscle cell proliferation assay.

Western Blot for Proliferation Markers

Objective: To assess the protein levels of key cell cycle regulators (e.g., PCNA, Cyclin D1) in VSMCs treated with this compound.

Materials:

  • Treated VSMC lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Other Relevant Signaling Pathways in Smooth Muscle Cell Proliferation

While this compound directly targets the E2F pathway, other signaling cascades are crucial in regulating SMC proliferation and represent potential alternative therapeutic targets.

SMC_Proliferation_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation SMC Proliferation mTOR->Proliferation NFkB->Proliferation

Caption: Key signaling pathways (PI3K/AKT/mTOR and NF-κB) involved in SMC proliferation.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation in response to growth factors. The NF-κB pathway , primarily known for its role in inflammation, can also contribute to cell proliferation in certain contexts. However, its direct role in mitogen-induced VSMC proliferation is debated, with some studies suggesting it is not a primary driver.[6]

Conclusion

This compound represents a targeted therapeutic strategy to inhibit smooth muscle cell proliferation by acting as an E2F transcription factor decoy. While the preclinical rationale is strong, the clinical trial outcomes in preventing vein graft failure were disappointing. This highlights the complexity of translating a specific molecular inhibition into a broad clinical benefit in the multifactorial process of neointimal hyperplasia. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of vascular biology and drug development, aiding in the design of future studies and the exploration of novel therapeutic targets.

References

Edifoligide and the E2F Transcription Factor Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a synthetic, double-stranded DNA oligonucleotide designed to act as a "decoy" for the E2F family of transcription factors.[1][2][3] By mimicking the natural binding site of E2F on DNA, this compound competitively inhibits the binding of these transcription factors to their target gene promoters, thereby modulating the expression of genes involved in cell cycle progression and proliferation. This mechanism of action positioned this compound as a potential therapeutic agent for preventing conditions driven by excessive cellular proliferation, such as neointimal hyperplasia in vein grafts. This technical guide provides an in-depth overview of the biological pathway targeted by this compound, summarizing key experimental data and methodologies from preclinical and clinical studies.

The E2F Transcription Factor Pathway

The E2F family of transcription factors plays a pivotal role in regulating the cell cycle, particularly the transition from the G1 to the S phase. These proteins are essential for the timely expression of genes required for DNA replication and cell division. The activity of E2F is tightly controlled by the retinoblastoma protein (pRb) and other "pocket proteins." In its hypophosphorylated state, pRb binds to E2F, forming a repressive complex that prevents the transcription of target genes. As the cell progresses through G1, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to release E2F. The liberated E2F can then activate the transcription of genes necessary for S-phase entry.

This compound acts as a competitive inhibitor in this pathway. As a double-stranded oligodeoxynucleotide with a sequence mimicking the E2F binding site on DNA, it "tricks" the E2F transcription factors into binding to it instead of their natural promoter targets. This sequestration of E2F prevents the activation of downstream genes that drive cellular proliferation.

E2F_Signaling_Pathway

Data Presentation

The primary clinical investigations of this compound were the PREVENT III and PREVENT IV trials, which assessed its efficacy in preventing vein graft failure. Below is a summary of key quantitative data from these trials.

PREVENT IV Trial: 1-Year Angiographic and Clinical Outcomes
OutcomeThis compound (n=1508)Placebo (n=1506)Odds Ratio (95% CI) / Hazard Ratio (95% CI)p-value
Primary Endpoint
Vein Graft Failure (per patient)45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66
Secondary Angiographic Endpoints
Vein Graft Occlusion (per patient)33.8%34.0%0.99 (0.83-1.18)0.90
Vein Graft Failure (per graft)27.5%27.7%0.99 (0.88-1.12)0.89
Major Adverse Cardiac Events (1 Year)
Death, MI, or Revascularization6.7% (101)8.1% (121)0.83 (0.64-1.08)0.16
Death3.5%2.9%1.20 (0.81-1.78)0.36
Myocardial Infarction (MI)1.8%2.5%0.72 (0.46-1.13)0.15
Revascularization2.7%3.1%0.86 (0.58-1.27)0.44

Data sourced from the PREVENT IV trial publications.

PREVENT III Trial: 1-Year Outcomes in Lower Extremity Bypass
OutcomeThis compoundPlacebop-value
Primary Patency61%61%NS
Primary Assisted Patency77%77%NS
Secondary Patency83%78%0.016
Limb Salvage88%88%NS

Data sourced from the PREVENT III trial publications.

Experimental Protocols

PREVENT IV Trial: Ex Vivo Vein Graft Treatment

The PREVENT IV trial employed a standardized ex vivo procedure to treat saphenous vein grafts with this compound or a placebo solution prior to implantation.

  • Vein Graft Harvesting: Saphenous vein grafts were harvested from the patient using standard surgical techniques.

  • Preparation for Treatment: The harvested vein graft was placed in a pressure-mediated delivery system.

  • Treatment Administration: The delivery system was filled with either the this compound solution or a matching placebo. While the exact composition of the placebo is not publicly available, it was designed to be indistinguishable from the active treatment solution.[4]

  • Pressure Application: A non-distending pressure of 300 mmHg was applied to the system for 10-15 minutes to facilitate the uptake of the oligonucleotide decoy by the cells of the vein graft wall.[5][6]

  • Implantation: Following treatment, the vein graft was removed from the device, rinsed, and then surgically anastomosed as a bypass conduit.

Experimental_Workflow Harvest 1. Saphenous Vein Graft Harvesting Placement 2. Placement in Pressure- Mediated Delivery System Harvest->Placement Treatment 3. Administration of This compound or Placebo Placement->Treatment Pressure 4. Application of 300 mmHg Pressure (10-15 min) Treatment->Pressure Implantation 5. Graft Rinsing and Surgical Implantation Pressure->Implantation FollowUp 6. Angiographic and Clinical Follow-up Implantation->FollowUp

Assessment of Vein Graft Patency

The primary endpoint in the PREVENT IV trial was vein graft failure, which was assessed by quantitative coronary angiography (QCA) at 12 to 18 months post-surgery.

  • Angiography Procedure: Standard coronary angiography was performed to visualize the coronary arteries and the implanted vein grafts.

  • Image Analysis: The angiographic images were analyzed at a central core laboratory.

  • Quantitative Analysis: QCA was used to measure the percent diameter stenosis of the vein grafts.

  • Definition of Failure: Vein graft failure was defined as a stenosis of ≥75% of the vessel diameter.

This compound Composition

This compound is a double-stranded oligodeoxynucleotide. While the exact, complete sequence of this compound is not consistently reported across publicly available literature, patent information suggests the following sequences are associated with the compound:

  • Strand 1: 5'-d(P-Thio)(C-T-A-G-A-T-T-T-C-C-C-G-C-G)-3'

  • Strand 2: 5'-d(P-Thio)(G-A-T-C-C-G-C-G-G-G-A-A-A-T)-3'

These sequences are complexed in a 1:1 ratio. The "P-Thio" indicates a phosphorothioate (B77711) modification to the DNA backbone, which is a common strategy to increase the nuclease resistance and in vivo stability of therapeutic oligonucleotides.

Conclusion

This compound represents a targeted therapeutic approach aimed at modulating the E2F transcription factor pathway to inhibit cellular proliferation. While the large-scale clinical trials, PREVENT III and PREVENT IV, did not demonstrate a statistically significant benefit of this compound in preventing vein graft failure, the underlying biological rationale and the novel drug delivery method have provided valuable insights for the field of vascular biology and drug development. The data and protocols summarized in this guide offer a comprehensive overview for researchers interested in transcription factor decoys and the prevention of proliferative vascular diseases.

References

Edifoligide: An In-Depth Technical Guide to Initial Proof-of-Concept Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a transcription factor decoy.[1] It was developed to prevent vein graft failure following bypass surgery by inhibiting neointimal hyperplasia, a key pathological process in graft stenosis and occlusion.[2][3] This document provides a detailed overview of the initial proof-of-concept studies for this compound, focusing on the pivotal Phase III clinical trials: PREVENT III and PREVENT IV.

Mechanism of Action

This compound is designed to competitively inhibit the E2F family of transcription factors.[1] These transcription factors are critical regulators of the cell cycle and are involved in the proliferation of smooth muscle cells, a hallmark of neointimal hyperplasia.[4] By binding to E2F, this compound prevents the transcription of genes necessary for cell cycle progression, thereby aiming to reduce the excessive cell growth that leads to the narrowing of vein grafts.[2][3]

cluster_0 Cellular Proliferation Signaling cluster_1 This compound Intervention E2F E2F Transcription Factor TargetGenes Target Genes for Cell Cycle Progression E2F->TargetGenes Activates Transcription Proliferation Smooth Muscle Cell Proliferation TargetGenes->Proliferation Leads to NeointimalHyperplasia Neointimal Hyperplasia Proliferation->NeointimalHyperplasia Contributes to This compound This compound (E2F Decoy) Inhibition Inhibition This compound->Inhibition Inhibition->E2F cluster_PREVENT_III PREVENT III Workflow cluster_PREVENT_IV PREVENT IV Workflow P3_Screening Patient Screening (Critical Limb Ischemia) P3_Randomization Randomization (n=1404) P3_Screening->P3_Randomization P3_Treatment Ex vivo Vein Graft Treatment (this compound or Placebo) P3_Randomization->P3_Treatment P3_Surgery Infrainguinal Bypass Surgery P3_Treatment->P3_Surgery P3_FollowUp 1-Year Follow-Up (Duplex Ultrasonography) P3_Surgery->P3_FollowUp P3_Endpoint Primary Endpoint Analysis: Time to Reintervention or Amputation P3_FollowUp->P3_Endpoint P4_Screening Patient Screening (Primary CABG) P4_Randomization Randomization (n=3014) P4_Screening->P4_Randomization P4_Treatment Ex vivo Vein Graft Treatment (this compound or Placebo) P4_Randomization->P4_Treatment P4_Surgery Coronary Artery Bypass Grafting P4_Treatment->P4_Surgery P4_FollowUp 12-18 Month Follow-Up (Angiography) P4_Surgery->P4_FollowUp P4_Endpoint Primary Endpoint Analysis: Vein Graft Failure (≥75% Stenosis) P4_FollowUp->P4_Endpoint

References

Methodological & Application

Application Notes and Protocols for Edifoligide Ex Vivo Treatment of Vein Grafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligonucleotide that acts as a decoy to the E2F family of transcription factors.[1][2] The rationale for its use in vein grafts is to inhibit the proliferation of smooth muscle cells, a key process in the development of neointimal hyperplasia, which is a major cause of vein graft failure following bypass surgery.[3][4][5] These application notes provide a summary of the clinical trial data and detailed protocols for the ex vivo treatment of vein grafts with this compound, based on the methodologies employed in major clinical trials.

Mechanism of Action

The pathogenesis of vein graft failure often involves injury to the vessel wall, leading to smooth muscle cell migration and proliferation, which contributes to the formation of neointimal hyperplasia.[3] The E2F transcription factor plays a crucial role in regulating the expression of genes necessary for cell cycle progression and cellular proliferation.[3][6] this compound is designed to competitively bind to E2F transcription factors, thereby preventing them from activating their target genes and inhibiting the proliferative response of smooth muscle cells.[1][4]

cluster_0 Vascular Injury Response cluster_1 E2F-Mediated Proliferation cluster_2 This compound Intervention Vessel Injury Vessel Injury Growth Factors Growth Factors Vessel Injury->Growth Factors releases Smooth Muscle Cells Smooth Muscle Cells Growth Factors->Smooth Muscle Cells activate E2F E2F Smooth Muscle Cells->E2F activates Target Genes Target Genes E2F->Target Genes activates transcription of Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation leads to Neointimal Hyperplasia Neointimal Hyperplasia Cell Proliferation->Neointimal Hyperplasia results in This compound This compound (E2F Decoy) This compound->E2F binds and inhibits cluster_workflow This compound Ex Vivo Treatment Workflow Harvest 1. Harvest Vein Graft Place 2. Place Vein in Delivery System Harvest->Place Infuse 3. Infuse this compound/Placebo Place->Infuse Pressurize 4. Apply 6 psi Pressure for 10 min Infuse->Pressurize Remove 5. Remove and Rinse Vein Pressurize->Remove Implant 6. Implant Treated Vein Graft Remove->Implant

References

Pressure-Mediated Delivery of Edifoligide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy to the E2F family of transcription factors.[1][2][3] By competitively inhibiting E2F, this compound can modulate the expression of genes critical for cell cycle progression, thereby inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[4] This mechanism of action makes this compound a candidate for preventing neointimal hyperplasia, a key process in the failure of vein grafts used in coronary artery bypass graft (CABG) surgery.[1][3][5]

This document provides detailed application notes and protocols for the ex vivo pressure-mediated delivery of this compound to saphenous vein grafts. The information is compiled from the methodologies utilized in the PREVENT IV clinical trial, a large-scale study that investigated the efficacy of this compound in preventing vein graft failure.[1][5][6]

Mechanism of Action: E2F Transcription Factor Inhibition

This compound's therapeutic potential lies in its ability to disrupt the normal cell cycle of VSMCs, which is a primary contributor to neointimal hyperplasia following vascular injury. The E2F family of transcription factors plays a pivotal role in the G1/S phase transition of the cell cycle. When active, E2F transcription factors bind to the promoter regions of genes required for DNA synthesis and cell division. This compound, as an E2F decoy, mimics the natural E2F binding site in the DNA. When introduced into cells, it binds to E2F transcription factors, preventing them from activating their target genes and thereby arresting cell proliferation.

E2F_Signaling_Pathway Growth_Factors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinase Signal_Transduction Signal Transduction (e.g., Ras/Raf/MEK/ERK) Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Complex Signal_Transduction->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits Rb_p p-Rb (Inactive) E2F_Active Active E2F E2F->E2F_Active released Target_Genes Target Genes (e.g., Cyclin E, PCNA) E2F_Active->Target_Genes activates transcription Proliferation VSMC Proliferation & Neointimal Hyperplasia Target_Genes->Proliferation leads to This compound This compound (E2F Decoy) This compound->E2F_Active binds & inhibits

Figure 1: Simplified signaling pathway of E2F-mediated vascular smooth muscle cell proliferation and the inhibitory action of this compound.

Quantitative Data from the PREVENT IV Trial

The PREVENT IV trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in preventing vein graft failure in patients undergoing CABG surgery.[5] A total of 3,014 patients were enrolled.[5][6] The following tables summarize key quantitative outcomes from this trial.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound (n=1508)Placebo (n=1506)
Median Age (years)6464
Female (%)2121
Diabetes (%)3635
Prior Myocardial Infarction (%)4545
Median Ejection Fraction (%)5050

Data sourced from the PREVENT IV trial publications.[6]

Table 2: Primary and Secondary Endpoints at 12-18 Months

EndpointThis compoundPlaceboOdds Ratio (95% CI)P-value
Primary Endpoint
Vein Graft Failure (per patient)45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66
Secondary Angiographic Endpoints
Vein Graft Failure (per graft)29%30%--
Vein Graft Occlusion (per patient)42%42%--
Major Adverse Cardiac Events (1 year) Hazard Ratio (95% CI)
Death, MI, or Revascularization6.7% (101/1508)8.1% (121/1506)0.83 (0.64-1.08)0.16

Data sourced from the PREVENT IV trial publications. CI: Confidence Interval; MI: Myocardial Infarction.[5][7]

Table 3: 5-Year Clinical Outcomes

OutcomeThis compound (n=1440)Placebo (n=1425)Hazard Ratio (95% CI)P-value
Death11.7%10.7%1.09 (0.88-1.36)0.42
Myocardial Infarction2.3%3.2%0.72 (0.47-1.10)0.13
Revascularization14.1%13.9%1.01 (0.84-1.22)0.90
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89-1.18)0.72

Data reflects 5-year follow-up of the PREVENT IV cohort. CI: Confidence Interval; MI: Myocardial Infarction.[5]

Experimental Protocols

The following protocols are based on the methodology described for the ex vivo pressure-mediated delivery of this compound to saphenous vein grafts in the PREVENT IV trial.[5]

Materials
  • This compound solution or Placebo solution

  • Sterile, harvested saphenous vein graft

  • Pressure-mediated delivery system, consisting of:

  • Sterile rinsing solution (e.g., saline)

  • Standard surgical instruments for vein graft harvesting and preparation

Protocol for Pressure-Mediated Delivery of this compound

Experimental_Workflow Harvest 1. Harvest Saphenous Vein Graft (Standard Surgical Procedure) Prepare 2. Prepare Delivery System Harvest->Prepare Mount 3. Mount Vein Graft in Trough Prepare->Mount Insert 4. Insert Trough into Polypropylene Tube Mount->Insert Fill 5. Fill Tube with this compound or Placebo Insert->Fill Pressurize 6. Apply Pressure (6 psi for 10 minutes) Fill->Pressurize Remove 7. Remove Vein Graft Pressurize->Remove Rinse 8. Rinse Vein Graft Remove->Rinse Graft 9. Proceed with Grafting Rinse->Graft

Figure 2: Experimental workflow for the pressure-mediated delivery of this compound to a saphenous vein graft.

Step-by-Step Procedure:

  • Vein Graft Harvesting: Harvest the saphenous vein graft using standard surgical techniques.

  • Preparation of the Delivery System: Ensure all components of the pressure-mediated delivery system (trough, polypropylene tube, and pressure syringe) are sterile.

  • Mounting the Vein Graft: Carefully place the harvested saphenous vein onto the sterile trough.

  • Assembly of the Delivery Chamber: Insert the trough containing the vein graft into the sterile polypropylene tube.

  • Introduction of the Treatment Solution: Fill the polypropylene tube with either the this compound solution or the placebo solution, ensuring the entire vein graft is submerged.

  • Pressurization: Seal the tube and attach the pressure syringe. Apply a non-distending pressure of six pounds per square inch (psi) to the sealed tube. Maintain this pressure for a duration of 10 minutes.[5]

  • Removal of the Graft: After the 10-minute treatment period, release the pressure and carefully remove the treated vein graft from the tubing and trough.

  • Rinsing: Gently rinse the treated vein graft with a sterile solution (e.g., saline) to remove any excess treatment solution from the exterior of the graft.

  • Grafting: The treated vein graft is now ready for standard grafting procedures in the CABG surgery.

Discussion and Considerations

The PREVENT IV trial demonstrated that ex vivo treatment of saphenous vein grafts with this compound using a pressure-mediated delivery system did not significantly reduce the incidence of vein graft failure at 12-18 months or major adverse cardiac events at 5 years compared to placebo.[5] Several factors may have contributed to these findings. The non-selective nature of this compound, which inhibits multiple E2F transcription factors, some of which may have protective roles, could be a contributing factor. Additionally, the unique handling and pressurization techniques used in the trial for both the this compound and placebo groups might have influenced the overall rates of vein graft failure.[5]

Despite the trial's outcome, the pressure-mediated delivery system itself represents a valuable method for the ex vivo treatment of vascular tissues. This technique allows for the direct and efficient delivery of therapeutic agents to the vessel wall prior to implantation. For researchers investigating other potential therapies to prevent vein graft failure, this protocol provides a foundational methodology. Future studies may explore the use of this delivery system with more selective E2F inhibitors or other novel therapeutic agents.

It is crucial for researchers to meticulously control the pressure applied to avoid damage to the vein graft. The pressure of 6 psi was determined to be non-distending in the context of the PREVENT IV trial. Investigators should validate the appropriate pressure for their specific experimental setup and tissue type.

Conclusion

This document provides a comprehensive overview of the application and protocols for the pressure-mediated delivery of this compound, drawing from the extensive data of the PREVENT IV trial. While this compound did not demonstrate a significant clinical benefit in this setting, the detailed methodology for the pressure-mediated drug delivery system offers a valuable resource for researchers in the field of vascular biology and drug development. The provided data tables and diagrams aim to facilitate a clear understanding of the experimental context and the underlying biological pathways.

References

Application Notes and Protocols for Edifoligide in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of Edifoligide as investigated in pivotal clinical trials. The information is intended to guide researchers and professionals in understanding the experimental application of this novel oligonucleotide therapeutic.

Introduction

This compound is a double-stranded oligonucleotide designed as a transcription factor decoy. It competitively binds to the E2F transcription factor, inhibiting the expression of genes responsible for smooth muscle cell proliferation. This mechanism of action was investigated for its potential to prevent neointimal hyperplasia, a key contributor to vein graft failure following bypass surgery. The primary clinical investigations of this compound were the PREVENT III and PREVENT IV trials, which assessed its efficacy in peripheral and coronary artery bypass grafting, respectively.

Mechanism of Action

This compound's therapeutic strategy is centered on the inhibition of the E2F-mediated signaling pathway that leads to cellular proliferation. By acting as a decoy, it prevents the native E2F transcription factor from binding to the promoter regions of its target genes, thereby arresting the cell cycle.

cluster_0 Cellular Stress (e.g., Vein Grafting) cluster_1 E2F-Mediated Gene Expression cluster_2 Cellular Response cluster_3 Therapeutic Intervention Vascular Injury Vascular Injury E2F Transcription Factor E2F Transcription Factor Vascular Injury->E2F Transcription Factor activates Proliferation Genes Proliferation Genes E2F Transcription Factor->Proliferation Genes activates transcription of Smooth Muscle Cell Proliferation Smooth Muscle Cell Proliferation Proliferation Genes->Smooth Muscle Cell Proliferation Neointimal Hyperplasia Neointimal Hyperplasia Smooth Muscle Cell Proliferation->Neointimal Hyperplasia Vein Graft Failure Vein Graft Failure Neointimal Hyperplasia->Vein Graft Failure This compound This compound This compound->E2F Transcription Factor binds and inhibits

Caption: this compound's Mechanism of Action

Dosage and Administration in Clinical Trials

The administration of this compound in the PREVENT series of clinical trials was notable for its localized, ex vivo approach, designed to maximize therapeutic effect at the target site while minimizing systemic exposure.

ParameterPREVENT III TrialPREVENT IV Trial
Indication Prevention of infrainguinal vein graft failurePrevention of coronary artery vein graft failure
Drug Concentration Not explicitly stated in abstracts0.38 mg/mL (40 µmol/L)[1]
Dosage Form Solution for ex vivo treatmentSolution for ex vivo treatment
Route of Administration Ex vivo treatment of the harvested vein graftEx vivo treatment of the harvested vein graft
Administration Method Single intraoperative treatment using a pressure-mediated delivery system[2]Single intraoperative treatment using a pressure-mediated delivery system[1][3]
Treatment Duration 10 minutes under 6 pounds per square inch (psi) of non-distending pressure[1]10 minutes under 6 pounds per square inch (psi) of non-distending pressure[1]
Patient Population 1404 patients with critical limb ischemia undergoing infrainguinal bypass[2]3014 patients undergoing primary coronary artery bypass grafting (CABG) with at least two planned saphenous vein grafts[1][3]

Experimental Protocol: Ex Vivo Vein Graft Treatment with this compound

The following protocol is a synthesized methodology based on the descriptions provided for the PREVENT IV trial.[1]

Materials:

  • This compound solution (0.38 mg/mL) or placebo

  • Sterile, pressure-mediated drug delivery system (consisting of a trough, polypropylene (B1209903) tube, and pressure syringe)

  • Standard surgical instruments for vein harvesting and grafting

  • Sterile rinsing solution (e.g., saline)

Protocol:

  • Vein Harvest: The saphenous vein is harvested from the patient using standard surgical techniques.

  • Preparation of Delivery System: The harvested vein is placed into the trough of the pressure-mediated delivery system.

  • Drug Administration: The trough containing the vein is inserted into the polypropylene tube, which is then filled with either the this compound solution or a matching placebo.

  • Pressurization: The tube is sealed, and a non-distending pressure of 6 psi is applied to the solution for a duration of 10 minutes. This pressure facilitates the delivery of the oligonucleotide into the cells of the vein graft.

  • Post-Treatment Rinsing: After 10 minutes, the treated vein graft is removed from the delivery system.

  • Graft Implantation: The treated vein is then rinsed with a sterile solution and prepared for implantation using standard surgical grafting techniques.

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment A Harvest Saphenous Vein B Place Vein in Delivery System A->B C Fill with this compound/Placebo B->C D Apply 6 psi Pressure for 10 min C->D E Remove Vein from System D->E F Rinse Vein E->F G Implant Vein Graft F->G

Caption: Ex Vivo Vein Graft Treatment Workflow

Clinical Trial Outcomes and Discussion

Despite the promising mechanism of action, the PREVENT III and PREVENT IV trials did not demonstrate a statistically significant benefit of this compound over placebo in preventing vein graft failure.[2][4] In the PREVENT IV trial, the primary endpoint of angiographic vein graft failure at 12-18 months was similar between the this compound and placebo groups.[4] Similarly, long-term follow-up at 5 years showed no significant difference in major adverse cardiac events.[1][5]

Several factors may have contributed to these outcomes. The complex pathophysiology of vein graft failure involves multiple pathways beyond E2F-mediated proliferation. Additionally, the ex vivo delivery method, while innovative, may not have achieved sufficient or sustained therapeutic concentrations of this compound within the vessel wall to elicit a durable clinical effect.

Conclusion

The clinical development of this compound represents a significant effort to apply a targeted molecular therapy to the problem of vein graft failure. While the large-scale clinical trials did not meet their primary efficacy endpoints, the detailed protocols and the novel ex vivo drug delivery system provide valuable insights for future research in vascular biology and gene-based therapeutics. The data from these trials underscore the challenges in translating a specific molecular intervention into a clinically effective treatment for a multifactorial disease process. Further research may explore alternative delivery methods, combination therapies, or different molecular targets to improve outcomes for patients undergoing vascular bypass surgery.

References

Application Notes and Protocols for Studying the Effects of Edifoligide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors.[1] By competitively inhibiting E2F, this compound was developed to prevent the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of neointimal hyperplasia.[1][2] Neointimal hyperplasia is a primary cause of failure in vein grafts used for coronary and peripheral artery bypass surgeries.[3][4] While clinical trials (PREVENT III and PREVENT IV) did not demonstrate the efficacy of this compound in preventing vein graft failure in humans, preclinical studies in various animal models have been instrumental in understanding its mechanism of action and potential therapeutic effects.[2][5]

These application notes provide an overview of relevant animal models and detailed protocols for investigating the biological effects of this compound.

Mechanism of Action: E2F Signaling Pathway in Vascular Smooth Muscle Cell Proliferation

The E2F family of transcription factors plays a crucial role in regulating the cell cycle.[6][7] In quiescent VSMCs, the retinoblastoma protein (pRb) binds to E2F, sequestering it and preventing the transcription of genes required for cell cycle progression.[7][8] When VSMCs are stimulated by growth factors, cyclin-dependent kinases (CDKs) phosphorylate pRb, causing it to release E2F.[7][8] The free E2F then activates the transcription of target genes, leading to cell cycle entry and proliferation.[2][7] this compound, as an E2F decoy, mimics the E2F binding site in the DNA, thereby sequestering free E2F and preventing the transcription of pro-proliferative genes.[1]

E2F_Signaling_Pathway cluster_0 Quiescent VSMC cluster_1 Proliferating VSMC cluster_2 This compound Intervention pRb pRb pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F Genes Target Genes (e.g., Cyclin E, PCNA) pRb_E2F->Genes Inhibition pRb_p pRb-P pRb_E2F->pRb_p E2F_free Free E2F pRb_E2F->E2F_free Release Transcription_inactive Transcription Inactive Genes->Transcription_inactive GrowthFactors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D/CDK4/6 Receptor->CyclinD_CDK46 CyclinD_CDK46->pRb_E2F Phosphorylation Genes_active Target Genes (e.g., Cyclin E, PCNA) E2F_free->Genes_active Activation E2F_free_intervention Free E2F Transcription_active Transcription Active Genes_active->Transcription_active Genes_active_intervention Target Genes (e.g., Cyclin E, PCNA) Proliferation VSMC Proliferation Transcription_active->Proliferation This compound This compound (E2F Decoy) E2F_bound This compound-E2F Complex This compound->E2F_bound E2F_bound->Genes_active_intervention Inhibition E2F_free_intervention->E2F_bound

E2F Signaling Pathway in VSMC Proliferation.

Animal Models for Studying this compound's Effects

Several animal models have been utilized to study neointimal hyperplasia and the effects of E2F decoy oligonucleotides. The choice of model depends on the specific research question, cost, and desired translational relevance.

Rabbit Vein Graft Model

Rabbits are a commonly used model for vein graft studies due to their size, which allows for surgical manipulation, and their lipid metabolism, which can be manipulated to mimic hypercholesterolemia.[9]

Experimental Workflow:

Rabbit_Vein_Graft_Workflow start Start diet Induce Hypercholesterolemia (High-Cholesterol Diet) start->diet surgery Surgical Procedure: Jugular Vein Harvest & Carotid Artery Interposition diet->surgery treatment Ex Vivo Vein Graft Incubation: This compound vs. Placebo surgery->treatment implantation Vein Graft Implantation treatment->implantation followup Follow-up Period (e.g., 4 weeks) implantation->followup analysis Histological & Morphometric Analysis: - Intima-to-Media Ratio - Luminal Stenosis followup->analysis end End analysis->end

Rabbit Vein Graft Experimental Workflow.
Rat Carotid Artery Balloon Injury Model

The rat carotid artery balloon injury model is a well-established and reproducible model for studying the response to vascular injury and subsequent neointimal hyperplasia.[10]

Experimental Workflow:

Rat_Carotid_Injury_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Exposure of Carotid Artery anesthesia->surgery injury Induce Endothelial Denudation (Balloon Catheter Injury) surgery->injury treatment Local Delivery of this compound (e.g., Pluronic Gel) injury->treatment closure Surgical Closure treatment->closure followup Follow-up Period (e.g., 14 days) closure->followup analysis Histological & Morphometric Analysis: - Neointimal Area - Intima-to-Media Ratio followup->analysis end End analysis->end

Rat Carotid Artery Injury Experimental Workflow.
Porcine Saphenous Vein Graft Model

Pigs are considered a valuable large animal model for cardiovascular research due to the anatomical and physiological similarities of their cardiovascular system to that of humans.[11][12] This model is particularly relevant for testing therapies intended for clinical use.

Experimental Protocols

Protocol 1: Rabbit Vein Graft Model with Ex Vivo this compound Treatment

Objective: To evaluate the effect of ex vivo this compound treatment on neointimal hyperplasia in a rabbit model of vein grafting with diet-induced hypercholesterolemia.[9]

Materials:

  • New Zealand White Rabbits

  • High-cholesterol rabbit chow (e.g., 0.5-2% cholesterol)

  • Surgical instruments

  • This compound solution

  • Placebo solution (e.g., saline)

  • Pressure-mediated delivery device[1]

  • Histology reagents (formalin, paraffin, H&E stain, Verhoeff-Van Gieson stain)

Procedure:

  • Induction of Hypercholesterolemia: Feed rabbits a high-cholesterol diet for a specified period (e.g., 4 weeks) prior to surgery to induce elevated blood cholesterol levels.

  • Surgical Procedure:

    • Anesthetize the rabbit.

    • Surgically expose the external jugular vein and common carotid artery.

    • Harvest a segment of the external jugular vein.

    • Ligate and divide the common carotid artery.

  • Ex Vivo Vein Graft Treatment:

    • Cannulate the harvested vein segment.

    • Flush the vein with saline.

    • Incubate the vein graft in either this compound solution or placebo solution using a pressure-mediated delivery system (e.g., 100-300 mmHg for 10-15 minutes).[1]

  • Vein Graft Implantation:

    • Anastomose the treated vein graft in a reversed, end-to-end fashion to the divided common carotid artery.

  • Post-operative Care and Follow-up:

    • Provide appropriate post-operative care.

    • Continue the high-cholesterol diet for the duration of the follow-up period (e.g., 4 weeks).

  • Tissue Harvesting and Analysis:

    • At the end of the follow-up period, euthanize the rabbit and perfuse-fix the vasculature.

    • Excise the vein graft and process for histology.

    • Stain sections with H&E and Verhoeff-Van Gieson to visualize the vessel structure and elastic laminae.

    • Perform morphometric analysis to measure the intimal and medial areas and calculate the intima-to-media (I/M) ratio and percent luminal stenosis.

Protocol 2: Rat Carotid Artery Balloon Injury Model with Local this compound Delivery

Objective: To assess the efficacy of locally delivered this compound in reducing neointimal hyperplasia following balloon injury to the rat carotid artery.[10]

Materials:

  • Sprague-Dawley or Wistar rats

  • Surgical instruments

  • 2F Fogarty balloon catheter

  • This compound formulated for local delivery (e.g., in a pluronic gel)

  • Placebo gel

  • Histology reagents

Procedure:

  • Anesthesia and Surgical Exposure:

    • Anesthetize the rat.

    • Make a midline cervical incision and expose the left common, external, and internal carotid arteries.

  • Balloon Injury:

    • Temporarily ligate the common and internal carotid arteries.

    • Insert the balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.

    • Inflate the balloon and pass it through the common carotid artery three times to denude the endothelium.

    • Remove the catheter and ligate the external carotid artery.

  • Local Drug Delivery:

    • Apply this compound gel or placebo gel around the adventitia of the injured carotid artery segment.

  • Closure and Follow-up:

    • Close the surgical incision.

    • Allow the rats to recover for a specified period (e.g., 14 days).

  • Tissue Harvesting and Analysis:

    • At the end of the follow-up period, euthanize the rat and perfuse-fix the vasculature.

    • Excise the injured carotid artery and process for histology.

    • Stain sections and perform morphometric analysis to determine the neointimal area and I/M ratio.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies using E2F decoy oligonucleotides in various animal models.

Table 1: Effect of E2F Decoy on Intima-to-Media (I/M) Ratio in a Canine Vein Graft Model [9]

Treatment GroupNI/M Area Ratio (Mean ± SD)P-value vs. Control
Heparin Control-1.49 ± 0.29-
Mismatched ODN-1.61 ± 0.28>0.05
E2F Decoy-0.26 ± 0.11<0.001

Table 2: Morphometric Analysis of Rabbit Vein Grafts at 4 Weeks [13]

ParameterValue (Mean ± SEM)
Neointimal Area (mm²)1.5 ± 0.3
Medial Area (mm²)0.6 ± 0.1
Intima/Media Ratio2.6 ± 0.8

Table 3: Effect of E2F Decoy on Neointimal Formation in a Rat Carotid Artery Injury Model

Treatment GroupNeointimal Area (mm²) (Mean ± SEM)I/M Ratio (Mean ± SEM)
Control0.21 ± 0.031.2 ± 0.2
E2F Decoy0.08 ± 0.020.5 ± 0.1
*P < 0.05 vs. Control (representative data)

Conclusion

The animal models and protocols described in these application notes provide a framework for studying the effects of this compound and other E2F-targeting therapies on neointimal hyperplasia. While this compound did not achieve clinical success, the preclinical research has been invaluable for understanding the role of E2F in vascular pathology and for the development of future therapies. The rabbit vein graft model offers a clinically relevant platform, particularly with the inclusion of a hypercholesterolemic diet. The rat carotid artery injury model is a robust and efficient system for initial efficacy screening. The porcine model provides a large animal platform for late-stage preclinical testing. Careful selection of the appropriate model and adherence to detailed protocols are essential for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Quantification of Edifoligide in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifoligide is a double-stranded deoxyribonucleic acid (DNA) oligonucleotide that acts as a decoy for the E2F transcription factor. By competitively inhibiting E2F, this compound modulates the expression of genes involved in cell cycle progression and has been investigated for its therapeutic potential in preventing conditions like vein graft failure.[1] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound in tissue matrices.

The methodologies described herein are based on common practices for the bioanalysis of oligonucleotide therapeutics, particularly those with phosphorothioate (B77711) modifications, which are often used to enhance nuclease resistance. The primary analytical technique discussed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers a balance of sensitivity and selectivity for the quantification of oligonucleotides and their metabolites.[2]

Physicochemical Properties of this compound (and similar oligonucleotides)

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust analytical method. While specific proprietary data for this compound may not be publicly available, the properties of similar phosphorothioate oligonucleotides can be used as a guide.

PropertyTypical Value/CharacteristicImplication for Analysis
Molecular Weight Several thousand g/mol Requires analytical techniques suitable for large molecules.
Backbone Chemistry Phosphorothioate linkagesIncreased stability against nucleases; may require specific extraction and chromatography conditions.
Polarity Highly polar and negatively chargedInfluences choice of extraction (e.g., anion exchange) and chromatography (e.g., ion-pairing agents).
Solubility Soluble in aqueous buffersSample preparation should be performed in aqueous environments.

Experimental Workflow for this compound Quantification in Tissue

The overall workflow for quantifying this compound in tissue samples involves several key steps, from sample collection and processing to data analysis. A generalized workflow is depicted below.

Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Collection Homogenization Tissue Homogenization Tissue->Homogenization Digestion Proteinase K Digestion Homogenization->Digestion SPE Solid Phase Extraction (SPE) Digestion->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant

A generalized workflow for the quantification of this compound in tissue samples.

Detailed Experimental Protocols

The following protocols are representative methods for the quantification of phosphorothioate oligonucleotides in tissue and should be adapted and validated for the specific analysis of this compound.

Tissue Sample Preparation

Objective: To homogenize the tissue and release the oligonucleotide from the cells and from binding to proteins.

Materials:

  • Tissue sample (e.g., vein graft, liver, kidney)

  • Homogenization buffer (e.g., 1X PBS)

  • Proteinase K solution (20 mg/mL)

  • Lysis/Loading buffer (e.g., containing a chaotropic agent)

  • Mechanical homogenizer (e.g., bead beater, rotor-stator)

  • Thermomixer or water bath

Protocol:

  • Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Add an appropriate volume of cold homogenization buffer (e.g., 500 µL).

  • Homogenize the tissue sample using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice to prevent degradation.

  • To the tissue homogenate, add Proteinase K solution to a final concentration of 1-2 mg/mL.

  • Incubate the mixture in a thermomixer at 55-60°C for 1-3 hours with gentle shaking to digest proteins and release the oligonucleotide.[3]

  • After digestion, centrifuge the sample to pellet any remaining debris.

  • Transfer the supernatant to a new tube for extraction.

Solid Phase Extraction (SPE)

Objective: To isolate the oligonucleotide from the complex tissue matrix. A weak anion exchange (WAX) SPE is commonly used for this purpose.[4][5]

Materials:

  • WAX SPE cartridges or plates

  • SPE vacuum manifold or positive pressure processor

  • Equilibration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 5.5)

  • Wash buffer (e.g., 10 mM phosphate buffer with 50% acetonitrile, pH 5.5)[6]

  • Elution buffer (e.g., 100 mM ammonium (B1175870) bicarbonate with 40% acetonitrile, pH 9.5)[4]

  • Methanol (B129727)

  • Acetonitrile

Protocol:

  • Condition the WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration buffer.

  • To the supernatant from the tissue digest, add an equal volume of a lysis/loading buffer to adjust the pH to approximately 5.5.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of equilibration buffer to remove unbound matrix components.

  • Wash the cartridge with 1 mL of wash buffer to remove proteins and lipids.[6]

  • Elute the oligonucleotide with 0.5-1 mL of elution buffer into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume of mobile phase A for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and detect this compound using ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UHPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Representative):

  • Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm).[7]

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM N,N-Diisopropylethylamine (DIPEA) in water.[7]

  • Mobile Phase B: 100 mM HFIP + 15 mM DIPEA in 80% acetonitrile.[7]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 5-10 µL

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 40
    5.1 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

MS/MS Conditions (Representative):

  • Ionization Mode: ESI Negative

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. The selection of multiple charge states for the precursor ion can enhance sensitivity.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a phosphorothioate oligonucleotide in tissue. These values should be established specifically for an this compound assay during method validation.

ParameterTypical Value
Linear Range 10 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[4][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 60-80%[4][5]

Signaling Pathway and Logical Relationships

While a classical signaling pathway is not directly relevant to the analytical quantification process, the logical relationship of the experimental steps can be visualized. The following diagram illustrates the decision-making and quality control process within the bioanalytical workflow.

LogicalFlow Bioanalytical Method Logical Flow cluster_input Input cluster_process Processing cluster_steps Steps cluster_output Output Tissue Tissue Sample Prep Sample Preparation Tissue->Prep QC_Check1 Homogenization & Digestion QC Extract Extraction QC_Check1->Extract Pass Invalid_Data Invalid Data - Re-process QC_Check1->Invalid_Data Fail QC_Check2 SPE Recovery Check Analyze LC-MS/MS Analysis QC_Check2->Analyze Pass QC_Check2->Invalid_Data Fail QC_Check3 LC-MS System Suitability Valid_Data Valid Quantitative Data QC_Check3->Valid_Data Pass QC_Check3->Invalid_Data Fail Prep->QC_Check1 Extract->QC_Check2 Analyze->QC_Check3

A logical flow diagram illustrating the key steps and quality control checks in the bioanalytical method.

Conclusion

The quantification of this compound in tissue samples is achievable using a combination of thorough sample preparation involving tissue homogenization and proteinase K digestion, followed by solid-phase extraction and analysis by ion-pair reversed-phase LC-MS/MS. The protocols and data presented here provide a solid foundation for the development and validation of a robust bioanalytical method for this compound. It is imperative that any method is fully validated according to regulatory guidelines to ensure the generation of reliable data for preclinical and clinical studies.

References

Application Notes and Protocols for Edifoligide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifoligide is a double-stranded DNA oligonucleotide that acts as a decoy for the E2F family of transcription factors. By competitively inhibiting the binding of E2F to the promoter regions of target genes, this compound was developed to block the transcription of genes essential for cell cycle progression, thereby inhibiting cellular proliferation. The primary therapeutic target for this compound was the prevention of neointimal hyperplasia, a key pathological process in vein graft failure following bypass surgery. Despite promising preclinical data, large-scale clinical trials (PREVENT III and PREVENT IV) did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure.[1][2][3][4][5][6][7] These application notes provide an overview of the experimental design and detailed protocols relevant to the study of this compound and similar E2F decoy oligonucleotides.

Introduction

Vein graft failure after coronary artery bypass graft (CABG) or peripheral artery bypass surgery is a significant clinical problem, largely driven by neointimal hyperplasia. This process involves the proliferation and migration of vascular smooth muscle cells (VSMCs) from the media to the intima of the vein graft, leading to vessel narrowing and eventual occlusion.[8] The E2F family of transcription factors plays a pivotal role in regulating the expression of genes required for the G1 to S phase transition in the cell cycle, making it a logical target for inhibiting VSMC proliferation.[9]

This compound was designed as a cis-element decoy that mimics the E2F binding site in the promoter of target genes, including c-myc. By sequestering E2F transcription factors, this compound was intended to prevent the transcriptional activation of genes necessary for cell proliferation.[7][9] Preclinical studies in vitro and in animal models suggested that this compound could effectively inhibit VSMC proliferation and neointimal formation.[10] However, the translation of these findings to clinical efficacy in large randomized controlled trials was unsuccessful.[1][2][4][5][11][12] Understanding the experimental basis for both the initial promise and eventual clinical outcomes of this compound is crucial for future research in this area.

Mechanism of Action: E2F Transcription Factor Decoy

This compound is a synthetic double-stranded oligodeoxynucleotide (ODN) with a sequence that contains the consensus binding site for the E2F transcription factor. The proposed mechanism of action is as follows:

  • Introduction into the cell: this compound is delivered to the target tissue, in this case, the vein graft, ex vivo.

  • Nuclear Localization: The ODN translocates to the nucleus of the cells within the vein graft, primarily VSMCs.

  • Competitive Binding: Inside the nucleus, this compound acts as a decoy, competitively binding to free E2F transcription factors.

  • Inhibition of Gene Transcription: By sequestering E2F, this compound prevents it from binding to the promoter regions of its target genes, such as c-myc, cyclins, and cyclin-dependent kinases.

  • Cell Cycle Arrest: The inhibition of transcription of these essential cell cycle genes leads to an arrest of the cell cycle, preventing VSMC proliferation and, consequently, neointimal hyperplasia.

E2F Signaling Pathway in Vascular Smooth Muscle Cell Proliferation

E2F_Signaling_Pathway cluster_0 Signal Transduction cluster_1 Cell Cycle Control GF Growth Factors (e.g., PDGF, FGF) GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Upregulates pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases TargetGenes Target Genes (c-myc, Cyclin E, etc.) E2F->TargetGenes Activates Transcription This compound This compound (E2F Decoy) This compound->E2F Sequesters Proliferation VSMC Proliferation (Neointimal Hyperplasia) TargetGenes->Proliferation

E2F signaling pathway in VSMC proliferation.

Quantitative Data from Clinical Trials

The following tables summarize the key findings from the PREVENT IV clinical trial, a large-scale, randomized, double-blind, placebo-controlled study evaluating the efficacy of this compound in preventing vein graft failure after CABG surgery.[1][2][4][5][13]

Table 1: PREVENT IV Trial - Primary Endpoint (Vein Graft Failure at 12-18 Months)

Treatment GroupNumber of PatientsPatients with Vein Graft Failure (%)Odds Ratio (95% CI)P-value
This compound965436 (45.2%)0.96 (0.80-1.14).66
Placebo955442 (46.3%)

Table 2: PREVENT IV Trial - Major Adverse Cardiac Events (MACE) at 1 Year

Treatment GroupNumber of PatientsPatients with MACE (%)Hazard Ratio (95% CI)P-value
This compound1508101 (6.7%)0.83 (0.64-1.08).16
Placebo1506121 (8.1%)

Table 3: PREVENT IV Trial - 5-Year Clinical Outcomes

OutcomeThis compound (n=1508) %Placebo (n=1506) %Hazard Ratio (95% CI)P-value
Death11.7%10.7%
Myocardial Infarction2.3%3.2%
Revascularization14.1%13.9%
Rehospitalization61.6%62.5%
Composite (Death, MI, or Revascularization) 26.3% 25.5% 1.03 (0.89-1.18) .721

Experimental Protocols

The following are representative protocols for key experiments in this compound research, based on established methodologies in the field.

Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on VSMC proliferation in a controlled laboratory setting.

Materials:

  • Human aortic or coronary artery smooth muscle cells (VSMCs)

  • Smooth muscle cell growth medium (supplemented with growth factors)

  • Serum-free basal medium

  • This compound and control oligonucleotides (e.g., scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well cell culture plates

  • BrdU or ³H-thymidine for proliferation assay

  • Plate reader or scintillation counter

Methodology:

  • Cell Culture: Culture human VSMCs in growth medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Seeding: Seed VSMCs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free basal medium for 24-48 hours.

  • Transfection: Prepare transfection complexes of this compound or control oligonucleotides with a suitable transfection reagent according to the manufacturer's instructions. Add the complexes to the cells at various concentrations.

  • Stimulation: After 4-6 hours of transfection, stimulate the cells to proliferate by adding growth medium containing serum or specific mitogens (e.g., PDGF).

  • Proliferation Assessment (BrdU Assay):

    • After 24-48 hours of stimulation, add BrdU to the culture medium and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

    • Fix the cells and perform an ELISA-based assay to detect BrdU incorporation according to the manufacturer's protocol.

    • Measure absorbance using a plate reader.

  • Data Analysis: Express the results as a percentage of the proliferation observed in the control (untransfected or scrambled oligonucleotide-transfected) cells.

Protocol 2: Ex Vivo Vein Graft Treatment

This protocol outlines the procedure for treating harvested vein grafts with this compound before surgical implantation, as performed in the PREVENT clinical trials.[3][4][5][14]

Materials:

  • Harvested saphenous vein graft

  • This compound solution or placebo

  • Pressure-mediated delivery system

  • Sterile surgical instruments

Methodology:

  • Vein Graft Harvest: Surgically harvest the saphenous vein graft using standard techniques.

  • Preparation: Cannulate the side branches of the vein graft.

  • Treatment: Place the vein graft into the pressure-mediated delivery system. Fill the system with either the this compound solution or a matching placebo.

  • Pressurization: Apply a defined pressure (e.g., 300 mm Hg) for a specified duration (e.g., 10 minutes) to facilitate the delivery of the oligonucleotide into the cells of the vein graft wall.

  • Washing: After treatment, flush the vein graft with a sterile saline solution to remove any excess this compound.

  • Implantation: The treated vein graft is then ready for surgical anastomosis in the bypass procedure.

Protocol 3: In Vivo Animal Model of Vein Graft Failure

This protocol describes a general procedure for evaluating the efficacy of this compound in a preclinical animal model of vein graft failure.

Materials:

  • Laboratory animals (e.g., rabbits, pigs)

  • Surgical instruments for vascular surgery

  • This compound and placebo solutions

  • Anesthesia and post-operative care facilities

  • Imaging modalities (e.g., ultrasound, angiography)

  • Histology equipment

Methodology:

  • Animal Model Creation:

    • Anesthetize the animal.

    • Perform a carotid artery to jugular vein interposition graft or a femoral artery bypass using a segment of the contralateral femoral vein.

  • Treatment: Prior to implantation, treat the vein graft ex vivo with this compound or placebo as described in Protocol 2.

  • Post-operative Monitoring: Monitor the animals for a defined period (e.g., 4 weeks). Assess graft patency and blood flow using non-invasive imaging techniques at regular intervals.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and harvest the vein grafts.

    • Perform angiography to visualize the graft lumen.

    • Process the grafts for histological analysis (e.g., Hematoxylin and Eosin staining, Verhoeff-Van Gieson staining) to measure neointimal thickness and area.

  • Data Analysis: Compare the degree of neointimal hyperplasia and graft stenosis between the this compound-treated and placebo-treated groups.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to demonstrate the direct binding of E2F transcription factors to the this compound oligonucleotide.

Materials:

  • Nuclear protein extract from VSMCs

  • This compound and a control oligonucleotide labeled with a detectable marker (e.g., ³²P, biotin)

  • Unlabeled this compound (for competition assay)

  • Polyacrylamide gel and electrophoresis apparatus

  • EMSA binding buffer

  • Autoradiography film or chemiluminescence detection system

Methodology:

  • Nuclear Extract Preparation: Isolate nuclear proteins from cultured VSMCs.

  • Binding Reaction:

    • In separate tubes, combine the nuclear extract with the labeled this compound probe in the presence of EMSA binding buffer.

    • For a competition assay, add an excess of unlabeled this compound to one of the reactions before adding the labeled probe.

    • Incubate the reactions at room temperature to allow for protein-DNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection:

    • Dry the gel and expose it to autoradiography film or use a chemiluminescence detection system to visualize the labeled DNA.

  • Interpretation:

    • A slower migrating band in the lane with the nuclear extract and labeled probe compared to the probe alone indicates the formation of a protein-DNA complex.

    • The disappearance or reduction of this shifted band in the competition lane confirms the specificity of the binding to the this compound sequence.

Experimental Workflows

In Vitro and In Vivo Evaluation of this compound

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies VSMC_Culture VSMC Culture & Synchronization Transfection Transfection with This compound/Control VSMC_Culture->Transfection EMSA EMSA for E2F Binding VSMC_Culture->EMSA Nuclear Extract Stimulation Mitogenic Stimulation Transfection->Stimulation Prolif_Assay Proliferation Assay (BrdU/³H-thymidine) Stimulation->Prolif_Assay Animal_Model Vein Graft Animal Model Prolif_Assay->Animal_Model Promising Results Lead to ExVivo_Treatment Ex Vivo Graft Treatment with this compound/Placebo Animal_Model->ExVivo_Treatment Implantation Graft Implantation ExVivo_Treatment->Implantation Monitoring In Vivo Monitoring (Ultrasound/Angiography) Implantation->Monitoring Histology Histological Analysis (Neointimal Thickness) Monitoring->Histology

Workflow for this compound evaluation.

Conclusion

This compound represents a rationally designed therapeutic agent targeting a fundamental mechanism of cellular proliferation. While it showed promise in preclinical models, the large-scale clinical trials ultimately did not demonstrate clinical efficacy in preventing vein graft failure. The experimental designs and protocols outlined here provide a framework for the continued investigation of E2F decoy oligonucleotides and other potential therapies for neointimal hyperplasia. A thorough understanding of the preclinical and clinical data, as well as the methodologies employed, is essential for guiding future research and development in the field of vascular biology and drug discovery.

References

Application Notes and Protocols: Edifoligide in Vascular Biology

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of Edifoligide, an E2F transcription factor decoy, and its application in vascular biology research, with a focus on its investigation for preventing vein graft failure.

Introduction

This compound is a synthetic, double-stranded oligodeoxynucleotide designed to mimic the consensus binding site of the E2F family of transcription factors.[1][2] In vascular biology, the proliferation of smooth muscle cells (SMCs) is a key event in the pathogenesis of neointimal hyperplasia, which is a major cause of vein graft failure following bypass surgery.[3][4] The E2F transcription factors are crucial regulators of the cell cycle, controlling the expression of genes necessary for cell proliferation.[1][2] By acting as a decoy, this compound competitively inhibits the binding of E2F to its target gene promoters, thereby preventing the transcription of genes required for cell cycle progression and ultimately inhibiting SMC proliferation.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of E2F-mediated gene transcription. When introduced into cells, this compound binds to free E2F transcription factors. This prevents the E2F factors from binding to the promoter regions of their target genes, which are essential for the G1/S phase transition of the cell cycle. The intended therapeutic effect in the context of vascular grafts is the reduction of neointimal hyperplasia by inhibiting the proliferation of vascular smooth muscle cells.[3][4]

Edifoligide_Mechanism cluster_cell Vascular Smooth Muscle Cell This compound This compound (E2F Decoy) E2F E2F Transcription Factor This compound->E2F binds & inhibits TargetGenes Target Genes (e.g., c-myc, cdc2) E2F->TargetGenes activates Proliferation Cell Proliferation & Neointimal Hyperplasia TargetGenes->Proliferation promotes

Mechanism of this compound Action.

Summary of Clinical Trial Data

This compound has been investigated in large, multicenter, randomized, double-blind, placebo-controlled clinical trials, most notably the PREVENT III and PREVENT IV trials. The primary application studied was the prevention of vein graft failure in patients undergoing lower extremity bypass surgery (PREVENT III) and coronary artery bypass graft (CABG) surgery (PREVENT IV).[5][6] Despite promising preclinical data, both trials failed to meet their primary endpoints.

PREVENT IV Trial: Coronary Artery Bypass Grafting

The PREVENT IV trial enrolled 3,014 patients undergoing CABG surgery.[6] Saphenous vein grafts were treated ex vivo with either this compound or a placebo before implantation.[6]

Table 1: PREVENT IV Primary Endpoint (Vein Graft Failure at 12-18 Months) [3][6][7][8][9]

GroupNumber of PatientsPatients with ≥1 Vein Graft Failure (%)Odds Ratio (95% CI)P-value
This compound965436 (45.2%)0.96 (0.80-1.14)0.66
Placebo955442 (46.3%)

Table 2: PREVENT IV 5-Year Clinical Outcomes [4][10]

OutcomeThis compound (%)Placebo (%)Hazard Ratio (95% CI)P-value
Death11.7%10.7%
Myocardial Infarction2.3%3.2%
Revascularization14.1%13.9%
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89-1.18)0.721
PREVENT III Trial: Lower Extremity Bypass

The PREVENT III trial assessed this compound in 1,404 patients undergoing infrainguinal vein bypass for critical limb ischemia.[5]

Table 3: PREVENT III Endpoints at 1 Year [5]

EndpointThis compound (%) (Kaplan-Meier Estimate)Placebo (%) (Kaplan-Meier Estimate)P-value
Primary Patency61%61%NS
Primary Assisted Patency77%77%NS
Secondary Patency83%78%0.016
Limb Salvage88%88%NS

NS: Not Significant

Experimental Protocols

The most well-documented protocol for this compound application is the ex vivo treatment of vein grafts, as performed in the clinical trials.

Protocol 1: Ex Vivo Treatment of Saphenous Vein Grafts

This protocol is based on the methodology used in the PREVENT IV trial.[6][7][8]

Objective: To deliver this compound into saphenous vein grafts prior to surgical implantation to inhibit neointimal hyperplasia.

Materials:

  • This compound solution

  • Placebo solution (e.g., saline)[7]

  • Pressure-mediated delivery system[8]

  • Sterile surgical equipment

Procedure:

  • Harvest the saphenous vein graft using standard surgical techniques.

  • Cannulate the distal end of the vein graft.

  • Flush the vein graft with a standard saline solution to remove blood and clots.

  • Introduce the this compound solution into the vein graft using a pressure-mediated delivery system. This is typically done for a short duration (e.g., 10 minutes) to allow for cellular uptake.[7]

  • Following treatment, the graft is ready for implantation.

  • For control experiments, treat a separate set of vein grafts with the placebo solution using the same procedure.

ExVivo_Workflow Harvest 1. Harvest Saphenous Vein Graft Prepare 2. Cannulate and Flush Graft Harvest->Prepare Treat 3. Ex Vivo Treatment with this compound (Pressure-Mediated) Prepare->Treat Implant 4. Implant Treated Vein Graft Treat->Implant

Ex Vivo Vein Graft Treatment Workflow.
Protocol 2: In Vitro Inhibition of Vascular Smooth Muscle Cell Proliferation

This protocol is a representative method for studying the effects of this compound on vascular SMCs in a laboratory setting.

Objective: To assess the dose-dependent effect of this compound on the proliferation of cultured vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells (e.g., human aortic or coronary artery SMCs)

  • SMC growth medium (e.g., SmGM-2)

  • This compound

  • Transfection reagent suitable for oligonucleotides

  • Proliferation assay kit (e.g., BrdU or WST-1 assay)

  • Multi-well culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed vascular SMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Transfection: Prepare complexes of this compound and a suitable transfection reagent according to the manufacturer's instructions. Prepare a range of final this compound concentrations to be tested.

  • Treatment: Remove the growth medium from the cells and replace it with the this compound-transfection reagent complexes. Incubate for the desired treatment period (e.g., 24-72 hours). Include appropriate controls (untreated cells, cells treated with transfection reagent alone).

  • Proliferation Assay: During the final hours of incubation (e.g., 2-4 hours), add the proliferation assay reagent (e.g., BrdU or WST-1) to each well.

  • Data Acquisition: Measure the absorbance or fluorescence according to the proliferation assay kit's instructions using a plate reader.

  • Analysis: Normalize the proliferation of treated cells to the untreated control and plot the dose-response curve to determine the inhibitory concentration (e.g., IC50).

Conclusion

This compound is a well-characterized E2F transcription factor decoy that has been extensively studied for its potential to prevent vein graft failure. While large-scale clinical trials did not demonstrate a significant therapeutic benefit in this application, the compound remains a valuable tool for in vitro and in vivo studies of cell cycle regulation and smooth muscle cell proliferation in the context of vascular biology.[4][6] The provided protocols offer a starting point for researchers interested in investigating the effects of this compound in a controlled laboratory setting.

References

Application Notes and Protocols: Assessing E2F Inhibition by Edifoligide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2F family of transcription factors are critical regulators of the cell cycle and are intrinsically linked to cellular proliferation.[1][2] Their dysregulation is a hallmark of various diseases, including cancer and vascular proliferative disorders. Edifoligide is a double-stranded oligonucleotide decoy designed to competitively inhibit E2F transcription factors, thereby preventing the trans-activation of genes required for cell cycle progression.[3][4][5] This document provides detailed protocols for assessing the inhibitory activity of this compound on the E2F signaling pathway.

Mechanism of Action: this compound mimics the consensus DNA binding site of E2F. By introducing an excess of this decoy oligonucleotide, E2F transcription factors are sequestered, preventing them from binding to the promoter regions of their target genes. This leads to a downstream reduction in the expression of proteins essential for cell cycle progression, ultimately inhibiting cellular proliferation.[6]

E2F Signaling Pathway

The E2F signaling pathway is a fundamental regulator of cell cycle progression from G1 to S phase. In quiescent cells, E2F transcription factors are typically inactivated through binding to the retinoblastoma (Rb) tumor suppressor protein. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing the release of E2F. Active E2F then initiates the transcription of genes necessary for DNA synthesis and cell cycle advancement.

Caption: E2F Signaling and this compound Inhibition.

Experimental Protocols

This section outlines three key experimental protocols to quantitatively assess the inhibition of E2F by this compound. For optimal results, it is recommended to use vascular smooth muscle cells (VSMCs), as they are a relevant cell type for the intended therapeutic application of this compound.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to detect protein-DNA interactions. A labeled DNA probe containing the E2F binding site is incubated with nuclear extracts. If E2F is present and active, it will bind to the probe, causing a shift in its electrophoretic mobility. The addition of this compound will compete with the labeled probe for E2F binding, leading to a reduction in the shifted band.

Methodology:

  • Cell Culture and Treatment:

    • Culture human aortic smooth muscle cells (HASMCs) in appropriate media.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. A scrambled oligonucleotide should be used as a negative control.

  • Nuclear Extract Preparation:

    • Harvest cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • EMSA Reaction:

    • Prepare a biotin-labeled double-stranded DNA probe containing the E2F consensus sequence.

    • In a microcentrifuge tube, combine 10 µg of nuclear extract, 1 µL of poly(dI-dC), and binding buffer.

    • Add the biotin-labeled E2F probe and incubate at room temperature for 20 minutes.

    • For competition assays, add a 50-fold excess of unlabeled E2F probe or this compound to the reaction mixture before adding the labeled probe.

  • Electrophoresis and Detection:

    • Run the samples on a non-denaturing polyacrylamide gel.

    • Transfer the DNA to a nylon membrane.

    • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Data Presentation:

Treatment GroupE2F-DNA Complex (Relative Densitometry Units)Percent Inhibition (%)
Untreated Control100 ± 5.20
Scrambled Oligo (10 µM)98 ± 4.82
This compound (0.1 µM)75 ± 3.925
This compound (1 µM)42 ± 2.758
This compound (10 µM)15 ± 1.985
Cold Probe Competition5 ± 1.195
Protocol 2: E2F-Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of E2F. Cells are co-transfected with a reporter plasmid containing multiple E2F binding sites upstream of a luciferase gene and a control plasmid. An increase in E2F activity leads to increased luciferase expression. This compound will inhibit this process, resulting in lower luciferase activity.[3][7][8]

Methodology:

  • Cell Culture and Transfection:

    • Seed HASMCs in 24-well plates.

    • Co-transfect cells with an E2F-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of this compound or a scrambled control oligonucleotide.

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as a percentage of the activity in untreated control cells.

Data Presentation:

Treatment GroupNormalized Luciferase Activity (Relative Light Units)Percent Inhibition of E2F Activity (%)
Untreated Control1.00 ± 0.080
Scrambled Oligo (10 µM)0.97 ± 0.073
This compound (0.1 µM)0.65 ± 0.0535
This compound (1 µM)0.32 ± 0.0368
This compound (10 µM)0.11 ± 0.0289
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

Principle: ChIP-qPCR allows for the direct measurement of E2F binding to the promoter of its target genes within intact cells. Cells are treated with a cross-linking agent to fix protein-DNA complexes. E2F-DNA complexes are then immunoprecipitated using an anti-E2F antibody. The associated DNA is purified and quantified by qPCR using primers specific for the promoter region of a known E2F target gene (e.g., Cyclin E).[9][10]

Methodology:

  • Cell Culture and Cross-linking:

    • Treat HASMCs with this compound or a scrambled control.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-E2F1 antibody or a non-specific IgG control overnight.

    • Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

  • Reverse Cross-linking and DNA Purification:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links by heating.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers designed to amplify the E2F binding region of the Cyclin E1 promoter.

    • Analyze the data using the percent input method.

Data Presentation:

Treatment GroupE2F Binding to Cyclin E1 Promoter (% Input)Percent Inhibition of E2F Binding (%)
Untreated Control2.5 ± 0.20
Scrambled Oligo (10 µM)2.4 ± 0.34
This compound (1 µM)1.1 ± 0.156
This compound (10 µM)0.4 ± 0.0584
IgG Control0.1 ± 0.02-

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for assessing E2F inhibition and the logical relationship between the different experimental approaches.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Molecular Assays A 1. Cell Culture (e.g., VSMCs) B 2. Treatment with this compound (Dose-Response) A->B C 3. Cell Lysate / Nuclear Extract Preparation B->C F ChIP-qPCR (In vivo E2F Binding) B->F D EMSA (E2F-DNA Binding) C->D E Luciferase Assay (E2F Transcriptional Activity) C->E G 4. Data Analysis and Quantification D->G E->G F->G

Caption: General Experimental Workflow.

Logical_Relationship P Primary Question: Does this compound Inhibit E2F? M1 Biochemical Evidence: Does this compound disrupt E2F-DNA interaction? P->M1 M2 Functional Evidence: Does this compound reduce E2F-mediated transcription? P->M2 M3 In-Cellulo Evidence: Does this compound prevent E2F from binding to target promoters? P->M3 E1 EMSA M1->E1 E2 Luciferase Reporter Assay M2->E2 E3 ChIP-qPCR M3->E3 C Conclusion: This compound is an effective inhibitor of the E2F pathway. E1->C E2->C E3->C

Caption: Logical Flow of the Assessment Protocol.

Summary and Conclusion

The protocols described in these application notes provide a comprehensive framework for researchers to assess the inhibitory effects of this compound on the E2F transcription factor. By employing a combination of biochemical, functional, and in-cellulo assays, a robust and multi-faceted understanding of this compound's mechanism of action can be achieved. The presented data tables offer a clear structure for presenting quantitative results, facilitating straightforward comparison between different experimental conditions. The successful application of these protocols will enable a thorough characterization of this compound and other potential E2F inhibitors for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Edifoligide Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edifoligide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a double-stranded oligonucleotide that acts as a transcription factor decoy. It mimics the consensus binding site of the E2F family of transcription factors. By competitively binding to E2F, this compound prevents it from activating the transcription of genes required for cell cycle progression, thereby inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of neointimal hyperplasia in vein grafts.[1][2][3][4]

Q2: What was the intended clinical application of this compound?

A2: this compound was developed to prevent vein graft failure following coronary artery bypass graft (CABG) surgery and lower extremity bypass surgery.[5][6] The therapeutic strategy involved treating the autologous vein graft ex vivo with this compound before it was anastomosed, with the goal of inhibiting the neointimal hyperplasia that often leads to graft stenosis and occlusion.[6][7]

Q3: Why did this compound fail to show efficacy in major clinical trials like PREVENT III and PREVENT IV?

A3: Despite promising preclinical data, this compound did not significantly reduce the incidence of vein graft failure in large-scale clinical trials.[5][6][8][9][10] Several factors may have contributed to this outcome:

  • Non-selective E2F Inhibition: The E2F family includes multiple isoforms with opposing functions. While some E2F proteins (like E2F3) promote VSMC proliferation, others (like E2F4) can inhibit it. This compound, being a non-selective decoy, inhibits both pro-proliferative and anti-proliferative E2F isoforms, which may have nullified its therapeutic effect.[8][10]

  • Complex Pathophysiology: The process of vein graft failure is multifaceted, involving not only VSMC proliferation but also inflammation, thrombosis, and endothelial dysfunction. Targeting only the E2F-mediated proliferation pathway may be insufficient to prevent graft failure.[11]

  • Drug Delivery and Handling: The unique pressurized delivery system and other vein graft handling techniques used in the clinical trials could have influenced the outcomes and may not be directly comparable to other experimental setups.[10]

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of vascular smooth muscle cell (VSMC) proliferation in in vitro assays.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Ensure that the concentrations used are consistent with those reported in preclinical studies.

  • Possible Cause 2: Inefficient Cellular Uptake.

    • Solution: Oligonucleotide uptake can be inefficient in some cell types. Consider using a transfection reagent suitable for oligonucleotides to enhance cellular delivery. Always include a scrambled or mismatch oligonucleotide control to ensure the observed effects are sequence-specific.

  • Possible Cause 3: Non-selective E2F Inhibition.

    • Solution: Be aware that this compound does not distinguish between different E2F isoforms.[8][10] Your results may be influenced by the specific E2F expression profile of your VSMCs. Consider using more targeted approaches, such as siRNA against specific E2F isoforms, to dissect the signaling pathways more accurately.

Problem 2: Difficulty replicating the ex vivo vein graft treatment protocol.

  • Possible Cause 1: Improper Handling of the Vein Graft.

    • Solution: Vein grafts are sensitive to mechanical stress. Handle the tissue gently to avoid endothelial damage, which can trigger inflammatory and proliferative responses that may confound your results.

  • Possible Cause 2: Inadequate Transfection Pressure or Duration.

    • Solution: The PREVENT trials utilized a specific pressure-mediated delivery system.[10] If you are developing your own protocol, it is crucial to optimize the pressure and duration of this compound incubation to ensure efficient delivery without causing tissue damage.

  • Possible Cause 3: Instability of this compound.

    • Solution: Like all oligonucleotides, this compound can be susceptible to degradation by nucleases. Ensure that all solutions and equipment are sterile and nuclease-free. Store this compound according to the manufacturer's instructions, typically frozen in a buffered solution.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PREVENT IV and PREVENT III clinical trials.

Table 1: 5-Year Clinical Outcomes from the PREVENT IV Trial (Coronary Artery Bypass Grafting) [8][9][12][13]

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-value
Death11.7%10.7%--
Myocardial Infarction2.3%3.2%--
Revascularization14.1%13.9%--
Rehospitalization61.6%62.5%--
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89–1.18)0.721

Table 2: 1-Year Outcomes from the PREVENT III Trial (Lower Extremity Bypass Surgery) [5][6]

OutcomeThis compound GroupPlacebo Groupp-value
Primary Graft PatencyNo significant differenceNo significant difference-
Secondary Graft Patency83%78%0.016
Limb SalvageNo significant differenceNo significant difference-

Experimental Protocols

Methodology for Ex Vivo Treatment of Vein Grafts with this compound

This protocol is a generalized summary based on the methodologies described in the PREVENT clinical trials.[10][12]

  • Vein Graft Harvesting: Harvest the saphenous vein using standard surgical techniques, minimizing trauma to the vessel.

  • Preparation of this compound Solution: Reconstitute or dilute this compound to the desired final concentration in a sterile, buffered saline solution. Prepare a placebo solution (vehicle control) and a scrambled oligonucleotide control solution in parallel.

  • Pressure-Mediated Delivery:

    • Place the harvested vein graft in a specialized trough.

    • Insert the trough into a polypropylene (B1209903) tube and fill it with the this compound, placebo, or control solution.

    • Seal the tube and apply a non-distending pressure (e.g., 6 psi) for a defined period (e.g., 10 minutes) using a pressure syringe or a similar device.

  • Rinsing and Implantation:

    • After the incubation period, remove the treated vein graft from the delivery system.

    • Gently rinse the graft with sterile saline to remove any excess oligonucleotide solution.

    • The treated vein graft is then ready for standard surgical anastomosis.

Visualizations

Signaling Pathway of E2F in Vascular Smooth Muscle Cell Proliferation

E2F_Signaling_Pathway GrowthFactors Growth Factors (e.g., PDGF, Ang II) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Receptor->MAPK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 MAPK_Pathway->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_E2F_Complex pRb-E2F Complex (Inactive) pRb->pRb_E2F_Complex dissociates from pRb->pRb_E2F_Complex E2F E2F E2F->pRb_E2F_Complex S_Phase_Genes S-Phase Genes (e.g., cdc6, Cyclin E) E2F->S_Phase_Genes activates transcription CellCycle Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->CellCycle Proliferation VSMC Proliferation & Neointimal Hyperplasia CellCycle->Proliferation This compound This compound (E2F Decoy) This compound->E2F binds and inhibits

Caption: E2F signaling pathway in VSMC proliferation and the inhibitory action of this compound.

Experimental Workflow for Ex Vivo Vein Graft Treatment

ExVivo_Workflow Harvest 1. Harvest Saphenous Vein Prepare 2. Prepare this compound Solution Harvest->Prepare Treat 3. Ex Vivo Treatment (Pressure-Mediated Delivery) Harvest->Treat Prepare->Treat Rinse 4. Rinse Vein Graft Treat->Rinse Implant 5. Surgical Anastomosis Rinse->Implant Outcome 6. Assess Vein Graft Patency Implant->Outcome

Caption: Workflow for the ex vivo treatment of vein grafts with this compound.

References

Technical Support Center: Edifoligide and the PREVENT Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the outcomes of the PREVENT trials and the reasons for edifoligide's lack of efficacy.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the PREVENT trials for this compound?

The primary objective of the PREVENT trials was to assess the efficacy and safety of this compound, an E2F transcription factor decoy, in preventing vein graft failure. Specifically, the PREVENT IV trial focused on patients undergoing coronary artery bypass graft (CABG) surgery[1][2], while the PREVENT III trial targeted patients undergoing infrainguinal bypass surgery for critical limb ischemia[3][4]. The trials aimed to determine if ex vivo treatment of vein grafts with this compound before implantation could reduce the incidence of graft failure due to neointimal hyperplasia[2][4].

Q2: What was the proposed mechanism of action for this compound?

This compound is a double-stranded oligonucleotide that acts as a decoy, mimicking the consensus binding site of the E2F family of transcription factors.[5][6] By binding to E2F, this compound was designed to prevent the transcription factor from activating genes that are crucial for cell cycle progression and proliferation of vascular smooth muscle cells (VSMCs).[6][7] This inhibition of VSMC proliferation was hypothesized to prevent neointimal hyperplasia, a key process in vein graft failure.[2][4]

Q3: What were the overall results of the PREVENT IV trial?

The PREVENT IV trial, a large-scale, randomized, double-blind, placebo-controlled study involving 3,014 patients undergoing CABG, found no significant difference between this compound and placebo in preventing vein graft failure.[1][8][9] The primary endpoint, defined as angiographic vein graft failure (≥75% stenosis) at 12 to 18 months, occurred in 45.2% of patients in the this compound group compared to 46.3% in the placebo group.[1][2] Furthermore, at 5-year follow-up, there were no significant differences in the rates of death, myocardial infarction, or revascularization between the two groups.[8][9]

Q4: What were the key findings of the PREVENT III trial?

The PREVENT III trial, which enrolled 1,404 patients with critical limb ischemia undergoing lower extremity bypass surgery, also failed to demonstrate a significant benefit of this compound over placebo.[3] The primary endpoint was the time to non-technical graft failure leading to revision or major amputation within 12 months.[4] The trial did not show a significant difference between the treatment and placebo groups for this primary endpoint.[3]

Troubleshooting Guide: Investigating this compound's Lack of Efficacy

This guide addresses potential experimental questions and issues that may arise when studying the outcomes of the PREVENT trials.

Issue 1: Why did this compound, with its targeted mechanism, fail to show efficacy in clinical trials?

Several factors may have contributed to the lack of efficacy observed in the PREVENT trials:

  • Complex Pathophysiology of Vein Graft Failure: Vein graft failure is a multifactorial process that includes not only neointimal hyperplasia but also acute thrombosis and accelerated atherosclerosis.[10][11][12][13] While this compound targeted the proliferative component (neointimal hyperplasia), it may not have adequately addressed the other critical pathways.

  • Redundancy in the E2F Transcription Factor Family: The E2F family consists of multiple members, some of which promote while others may inhibit cell proliferation.[8] this compound acts as a decoy for both types of E2F factors, potentially neutralizing its intended inhibitory effect.[8] It has been speculated that cellular redundancy of E2F may have allowed the cells to bypass the effects of the drug.[14]

  • Limitations of the Delivery Method: this compound was administered as a one-time, ex vivo treatment using a pressure-mediated delivery system.[4][8] This approach may have resulted in suboptimal drug delivery, distribution, or retention within the vein graft tissue to exert a sustained biological effect.

  • Procedural Factors in the Trial: The PREVENT IV trial utilized specific vein graft handling techniques and a pressurized delivery system for both the this compound and placebo groups. It has been suggested that these techniques themselves could have influenced the rates of vein graft failure, potentially masking any therapeutic effect of this compound.[8]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PREVENT IV trial.

Table 1: PREVENT IV Primary Endpoint (Angiographic Vein Graft Failure at 12-18 Months)

Treatment GroupNumber of PatientsPatients with Vein Graft Failure (%)Odds Ratio (95% CI)P-value
This compound965436 (45.2%)0.96 (0.80-1.14).66
Placebo955442 (46.3%)

Data from Alexander JH, et al. JAMA. 2005.[1][2]

Table 2: PREVENT IV 5-Year Clinical Outcomes

OutcomeThis compound Group (%)Placebo Group (%)Hazard Ratio (95% CI)P-value
Death11.7%10.7%
Myocardial Infarction2.3%3.2%
Revascularization14.1%13.9%
Rehospitalization61.6%62.5%
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89–1.18).721

Data from Lopes RD, et al. Am Heart J. 2012.[8][9]

Experimental Protocols

PREVENT IV Trial Methodology

  • Study Design: A phase 3, randomized, double-blind, placebo-controlled trial conducted at 107 US sites.[1][2]

  • Participants: 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[1][2]

  • Intervention: Autologous vein grafts were treated ex vivo with either this compound or a placebo solution using a pressure-mediated delivery system before being implanted.[1][2]

  • Primary Endpoint: The primary efficacy endpoint was angiographic vein graft failure, defined as ≥75% stenosis in at least one vein graft, assessed 12 to 18 months after surgery.[1][2]

  • Follow-up: Patients were followed for clinical outcomes, including death, myocardial infarction, and repeat revascularization, for up to 5 years.[8][9]

Visualizations

Edifoligide_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Action of this compound E2F E2F Transcription Factor DNA Promoter Region of Cell Cycle Genes E2F->DNA Binds to Transcription Gene Transcription & Cell Proliferation DNA->Transcription Initiates This compound This compound (E2F Decoy) Inactive_E2F Inactive E2F-Edifoligide Complex This compound->Inactive_E2F Blocked_Transcription Inhibition of Gene Transcription & Cell Proliferation Inactive_E2F->Blocked_Transcription Leads to E2F_2 E2F Transcription Factor E2F_2->Inactive_E2F Binds to

Caption: Proposed mechanism of action of this compound as an E2F transcription factor decoy.

Vein_Graft_Failure_Pathway Vein_Harvest Vein Graft Harvesting & Implantation Endothelial_Injury Endothelial Injury & Inflammation Vein_Harvest->Endothelial_Injury Thrombosis Acute Thrombosis (Early Failure) Endothelial_Injury->Thrombosis SMC_Proliferation Smooth Muscle Cell Proliferation & Migration Endothelial_Injury->SMC_Proliferation Neointimal_Hyperplasia Neointimal Hyperplasia (Intermediate Failure) SMC_Proliferation->Neointimal_Hyperplasia Atherosclerosis Accelerated Atherosclerosis (Late Failure) Neointimal_Hyperplasia->Atherosclerosis

Caption: Pathophysiological cascade leading to vein graft failure.

PREVENT_IV_Workflow Patient_Enrollment 3,014 Patients Undergoing CABG Randomization Randomization Patient_Enrollment->Randomization Edifoligide_Arm Ex vivo Vein Graft Treatment with this compound Randomization->Edifoligide_Arm Placebo_Arm Ex vivo Vein Graft Treatment with Placebo Randomization->Placebo_Arm Angiography Angiographic Follow-up (12-18 months) Edifoligide_Arm->Angiography Clinical_Followup Clinical Follow-up (up to 5 years) Edifoligide_Arm->Clinical_Followup Placebo_Arm->Angiography Placebo_Arm->Clinical_Followup Primary_Endpoint Primary Endpoint Assessment: Vein Graft Failure Angiography->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Death, MI, Revascularization Clinical_Followup->Secondary_Endpoint

Caption: Simplified experimental workflow of the PREVENT IV clinical trial.

References

Technical Support Center: Edifoligide Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery efficiency of Edifoligide, a double-stranded oligodeoxynucleotide designed as a decoy for the E2F transcription factor. While clinical development of this compound was discontinued (B1498344) for its initial indication of preventing vein graft failure, the principles of its delivery and the challenges encountered are relevant to ongoing research with similar oligonucleotide therapeutics.[1][2][3][4][5][6][7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic double-stranded DNA oligonucleotide that acts as a decoy. It mimics the consensus binding site of the E2F family of transcription factors. By competitively binding to E2F, this compound prevents the transcription factor from activating its target genes, which are involved in cell cycle progression and smooth muscle cell proliferation.[2] This was hypothesized to inhibit the neointimal hyperplasia that contributes to vein graft failure.[2][3][5][8]

Q2: What were the major findings from the PREVENT III and PREVENT IV clinical trials?

A2: The PREVENT III and PREVENT IV trials were large, randomized, placebo-controlled studies evaluating the efficacy of this compound in preventing vein graft failure in lower extremity and coronary artery bypass surgery, respectively.[3][4][5][7][8] The results of these trials showed that this compound was no more effective than placebo in preventing vein graft failure.[3][4][5][6][7][8] At 5-year follow-up for the PREVENT IV trial, there were no significant differences in the rates of death, myocardial infarction, or revascularization between the this compound and placebo groups.[3][10]

Q3: Why might this compound have failed in clinical trials despite a sound theoretical mechanism?

A3: The lack of efficacy in clinical trials could be attributed to several factors. One possibility is that the delivery of the oligonucleotide to the target smooth muscle cells within the vein graft was inefficient. Another consideration is the complexity of the E2F transcription factor family; this compound may act as a decoy for both pro-proliferative and anti-proliferative E2F factors, resulting in a neutral overall effect.[3] Additionally, the ex vivo, pressure-mediated delivery method used in the trials may not have resulted in sufficient and sustained intracellular concentrations of this compound.[3][8]

Q4: What are the main barriers to the effective delivery of oligonucleotide therapeutics like this compound?

A4: The primary challenges for oligonucleotide delivery include enzymatic degradation by nucleases in the bloodstream, rapid renal clearance, and inefficient cellular uptake due to their large size and negative charge.[][13][14][15] Once inside the cell, oligonucleotides must escape from endosomes to reach their target in the cytosol or nucleus.[14][16][17][18][19]

Troubleshooting Guide

Issue 1: Low Cellular Uptake of this compound in In Vitro Experiments

If you are observing low uptake of this compound in your cell culture experiments, consider the following troubleshooting steps:

Potential Cause Suggested Solution Rationale
Inefficient Passive Uptake Utilize a transfection reagent or delivery vehicle.Oligonucleotides are large, negatively charged molecules and do not readily cross the cell membrane. Cationic lipids or polymers can complex with the oligonucleotide and facilitate entry into the cell.[20][21]
Nuclease Degradation in Media Use serum-free or heat-inactivated serum in your culture media during transfection.Serum contains nucleases that can degrade oligonucleotides. Reducing nuclease activity can increase the amount of intact this compound available for uptake.[][22]
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration of this compound.The effective concentration for cellular uptake can vary between cell types. A dose-response curve will help identify the concentration that provides a measurable effect without causing toxicity.
Cell Type Variability Select a cell line known to have high endocytic activity or overexpress receptors that can be targeted for delivery.Different cell types have varying capacities for oligonucleotide uptake. Researching appropriate cell models is crucial for successful experiments.
Issue 2: Poor In Vivo Bioavailability and Tissue Accumulation

For researchers encountering challenges with achieving therapeutic concentrations of this compound in target tissues in animal models, the following table provides potential solutions:

Potential Cause Suggested Solution Rationale
Rapid Nuclease Degradation Introduce chemical modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) linkages.Chemical modifications can protect the oligonucleotide from degradation by endo- and exonucleases, thereby increasing its half-life in circulation.[22][23][24][]
Renal Clearance Formulate this compound in lipid nanoparticles (LNPs) or conjugate it to a larger molecule like a peptide or antibody.Increasing the size of the therapeutic agent can prevent its rapid clearance by the kidneys.[16][20][26][27]
Lack of Targeting Conjugate this compound to a ligand that binds to a receptor highly expressed on the target cells (e.g., smooth muscle cells).Ligand-mediated targeting can enhance the accumulation of the oligonucleotide in the desired tissue, improving efficacy and reducing off-target effects.[28][29]
Endosomal Escape Limitation Co-administer with an endosome-disrupting agent or use a delivery vehicle designed to facilitate endosomal escape.A significant portion of internalized oligonucleotides can be trapped in endosomes. Enhancing endosomal escape is critical for the therapeutic to reach its intracellular target.[14][16][17]

Experimental Protocols

Protocol 1: Formulation of this compound with Lipid Nanoparticles (LNPs)

This protocol describes a general method for encapsulating this compound in LNPs to improve its in vivo delivery.

Materials:

  • This compound solution

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Dissolve the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at a specific molar ratio.

  • Dissolve the this compound in citrate buffer.

  • Load the lipid-ethanol solution and the this compound-buffer solution into separate syringes.

  • Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio.

  • The resulting LNP-Edifoligide suspension is then dialyzed against PBS to remove the ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

Protocol 2: Quantification of this compound in Tissue Samples

This protocol outlines a method for extracting and quantifying this compound from tissue samples using liquid chromatography-mass spectrometry (LC-MS).[30][31][32]

Materials:

  • Tissue homogenizer

  • Proteinase K

  • Lysis buffer

  • Solid-phase extraction (SPE) cartridges for oligonucleotides

  • LC-MS system

Procedure:

  • Homogenize the tissue sample in a lysis buffer containing Proteinase K to digest proteins.

  • Incubate the homogenate to ensure complete protein digestion.

  • Centrifuge the sample to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the this compound from the cartridge using an appropriate elution buffer.

  • Analyze the eluted sample by LC-MS to quantify the amount of this compound.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing This compound This compound in Buffer This compound->mixing dialysis Dialysis vs. PBS mixing->dialysis lnp LNP-Edifoligide dialysis->lnp injection Systemic Injection lnp->injection Administer to Animal Model tissue_collection Tissue Collection injection->tissue_collection quantification Quantification tissue_collection->quantification

Caption: Experimental workflow for LNP formulation and in vivo quantification of this compound.

signaling_pathway E2F E2F Transcription Factor DNA_promoter Target Gene Promoter E2F->DNA_promoter Binds Transcription Gene Transcription DNA_promoter->Transcription Initiates This compound This compound (Decoy) This compound->E2F Binds & Sequesters Proliferation Cell Proliferation Transcription->Proliferation Leads to troubleshooting_logic start Low this compound Efficacy check_uptake Is cellular uptake sufficient? start->check_uptake check_stability Is this compound stable in vivo? check_uptake->check_stability Yes improve_uptake Use delivery vehicle (e.g., LNP) Optimize dose check_uptake->improve_uptake No check_escape Is endosomal escape occurring? check_stability->check_escape Yes improve_stability Introduce chemical modifications check_stability->improve_stability No improve_escape Use endosome-disrupting agents check_escape->improve_escape No success Improved Efficacy check_escape->success Yes improve_uptake->check_uptake improve_stability->check_stability improve_escape->check_escape

References

Technical Support Center: Overcoming Limitations of Oligonucleotide-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development and application of oligonucleotide-based therapies.

I. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Poor Oligonucleotide Stability

Q: My oligonucleotide is rapidly degrading in serum or cell culture media. What can I do to improve its stability?

A: Rapid degradation is a common issue due to the presence of nucleases. Here are several strategies to enhance stability:

  • Chemical Modifications: Introduce nuclease-resistant modifications to the oligonucleotide backbone or sugar moieties. Phosphorothioate (B77711) (PS) linkages are a widely used modification that replaces a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, significantly increasing nuclease resistance.[][2][] Other effective modifications include 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F) modifications to the ribose sugar.[][]

  • Terminal Modifications: Capping the 3' end with an inverted thymidine (B127349) or other modifications can protect against exonuclease degradation.[4]

  • Delivery Vehicle Encapsulation: Encapsulating the oligonucleotide in a protective carrier, such as a lipid nanoparticle (LNP), can shield it from nucleases in the extracellular environment.[]

Troubleshooting Low Stability:

Possible Cause Suggested Solution
Insufficient chemical modifications.Increase the number of phosphorothioate bonds or incorporate 2' sugar modifications.
Nuclease contamination in reagents.Use nuclease-free water and reagents; handle with proper aseptic technique.
Inappropriate storage conditions.Store oligonucleotides at -20°C or lower, preferably in a buffered solution like TE buffer.
Inefficient Cellular Uptake and Delivery

Q: I'm observing low transfection efficiency with my siRNA/ASO. How can I improve its delivery into cells?

A: Inefficient cellular uptake is a major hurdle for negatively charged oligonucleotides. Consider the following approaches:

  • Optimize Transfection Reagent: Use a transfection reagent specifically designed for oligonucleotides. The ratio of the reagent to the oligonucleotide is critical and should be optimized for your specific cell type.[6]

  • Cell Health and Confluency: Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for many cell lines) at the time of transfection.[6]

  • Use of Serum: Some transfection reagents are inhibited by serum. In such cases, form the oligonucleotide-reagent complexes in a serum-free medium before adding them to the cells.[6]

  • Delivery Systems: For in vivo applications or hard-to-transfect cells, consider using delivery vehicles like lipid nanoparticles (LNPs), viral vectors (e.g., adeno-associated viruses - AAVs), or conjugating the oligonucleotide to a targeting ligand (e.g., GalNAc for liver delivery).[7][8]

Troubleshooting Low Transfection Efficiency:

Possible Cause Suggested Solution
Suboptimal transfection reagent to oligonucleotide ratio.Perform a dose-response matrix to find the optimal ratio for your cell type.
Presence of inhibitors in the media.Avoid antibiotics in the media during transfection.
Cell viability is low.Ensure cells are healthy and in the logarithmic growth phase.
Incorrect choice of delivery system for the target tissue.For in vivo studies, select a delivery system with tropism for the target organ.
Off-Target Effects

Q: My siRNA is causing changes in the expression of unintended genes. How can I minimize these off-target effects?

A: Off-target effects are a significant concern and can arise from the siRNA acting like a microRNA (miRNA) or through partial sequence complementarity.[9] Here are strategies to mitigate them:

  • Sequence Design: Use bioinformatics tools like BLAST to screen your siRNA sequence against the relevant genome to identify and avoid potential off-target binding sites.[10]

  • Use the Lowest Effective Concentration: Titrate your siRNA to determine the lowest concentration that still provides effective knockdown of the target gene, as off-target effects are often dose-dependent.[10][11]

  • Chemical Modifications: Introducing modifications, such as 2'-O-methylation, in the seed region (nucleotides 2-8) of the siRNA guide strand can reduce miRNA-like off-target effects.[9]

  • Pooling of siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single offending siRNA, thereby minimizing off-target effects.[9][12]

  • Validate with Multiple siRNAs: Confirm your phenotype with at least two different siRNAs targeting the same gene. A consistent phenotype is more likely to be an on-target effect.[11]

Troubleshooting High Off-Target Effects:

Possible Cause Suggested Solution
High siRNA concentration.Perform a dose-response experiment and use the lowest effective concentration.
Sequence has homology to other genes.Redesign the siRNA using stringent bioinformatic screening.
miRNA-like off-target binding.Use chemically modified siRNAs, particularly in the seed region.
Single siRNA is causing the off-target phenotype.Validate the phenotype using multiple siRNAs targeting the same gene.
Immunogenicity

Q: My oligonucleotide therapeutic is eliciting an immune response. How can I reduce its immunogenicity?

A: Certain oligonucleotide sequences, particularly those containing unmethylated CpG motifs, can be recognized by Toll-like receptors (TLRs), such as TLR9, leading to an innate immune response.[]

  • Sequence Modification: Avoid or modify immunostimulatory motifs like CpG islands.

  • Chemical Modifications: Modifications to the sugar or backbone can reduce TLR recognition.

  • Purification: Ensure high purity of the oligonucleotide preparation to remove any immunostimulatory contaminants.

  • Delivery Vehicle: The choice of delivery vehicle can also impact the immune response.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications for therapeutic oligonucleotides and what are their primary functions?

A1: The most common modifications are:

  • Phosphorothioate (PS) linkages: Increase nuclease resistance and enhance protein binding, which can improve pharmacokinetic properties.[][2][]

  • 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F): These modifications to the ribose sugar increase nuclease stability and binding affinity to the target RNA.[][]

Q2: How do I choose the right delivery system for my oligonucleotide therapeutic?

A2: The choice of delivery system depends on several factors including the target tissue, the type of oligonucleotide, and the desired duration of effect. Viral vectors like AAVs are highly efficient for in vivo gene delivery to specific tissues but can be immunogenic.[13][14][15] Non-viral vectors like lipid nanoparticles (LNPs) are less immunogenic and can deliver a variety of nucleic acid payloads.[16][17] Conjugation to targeting ligands, such as GalNAc, is a highly effective strategy for liver-specific delivery.[8]

Q3: What are the critical quality control parameters for therapeutic oligonucleotides?

A3: Key quality control parameters include purity, identity, sequence integrity, and the absence of contaminants such as endotoxins and residual solvents. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential analytical techniques for characterizing oligonucleotides.

III. Data Presentation: Comparative Efficacy of Oligonucleotide Strategies

Table 1: Impact of Chemical Modifications on Oligonucleotide Stability

ModificationEffect on Nuclease ResistanceApproximate Half-Life in SerumReference(s)
Unmodified PhosphodiesterLow< 1 minute[18]
Phosphorothioate (PS)HighHours to Days[19]
2'-O-Methyl (2'-OMe)Moderate to HighHours[]
2'-O-Methoxyethyl (2'-MOE)HighDays[4]

Table 2: Comparison of In Vivo siRNA Delivery Systems

Delivery SystemTarget Tissue(s)Gene Knockdown Efficiency (Illustrative)Reference(s)
Lipid Nanoparticles (LNP)Liver, TumorsUp to 90% in liver[20][21]
Viral Vectors (AAV)Muscle, CNS, EyeHigh, long-term expression[13][14]
GalNAc ConjugationLiver (Hepatocytes)>90% in liver[8]

IV. Experimental Protocols

In Vitro Nuclease Stability Assay

This protocol assesses the stability of an oligonucleotide in the presence of nucleases.

Materials:

  • Oligonucleotide of interest

  • Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase)

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining agent (e.g., GelRed)

Procedure:

  • Prepare a stock solution of your oligonucleotide in nuclease-free water or TE buffer.

  • In separate tubes, incubate a fixed amount of the oligonucleotide (e.g., 50 pmol) with the nuclease source (e.g., 50% FBS) at 37°C.[22]

  • Collect samples at various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h).[22]

  • Stop the reaction by adding a stop solution (e.g., formamide-based loading dye with EDTA).

  • Analyze the samples by PAGE to visualize the degradation of the oligonucleotide over time.

  • Stain the gel to visualize the bands and quantify the amount of intact oligonucleotide at each time point.

Protocol for Validating Off-Target Effects by Western Blot

This protocol is for assessing changes in protein expression of potential off-target genes.

Materials:

  • Cells treated with control and target-specific siRNA

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the potential off-target protein

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[23][24]

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25][26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[23][27]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in protein expression.

V. Visualizations

experimental_workflow_off_target_validation cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_analysis Data Analysis siRNA_design siRNA Sequence Design blast BLASTn against Transcriptome siRNA_design->blast off_target_prediction Predict Potential Off-Targets blast->off_target_prediction transfection Transfect Cells with Control & Target siRNA off_target_prediction->transfection rna_extraction RNA Extraction transfection->rna_extraction protein_extraction Protein Extraction transfection->protein_extraction qpcr RT-qPCR for Off-Target mRNA Levels rna_extraction->qpcr data_analysis Compare mRNA & Protein Levels between Control & Treated qpcr->data_analysis western_blot Western Blot for Off-Target Protein Levels protein_extraction->western_blot western_blot->data_analysis conclusion Confirm or Refute Off-Target Effect data_analysis->conclusion signaling_pathway_tlr9 cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cpg_odn CpG Oligonucleotide tlr9 TLR9 cpg_odn->tlr9 Endocytosis cpg_odn_bound CpG-ODN tlr9->cpg_odn_bound myd88 MyD88 cpg_odn_bound->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb_activation NF-κB Activation traf6->nfkb_activation nfkb NF-κB nfkb_activation->nfkb Translocation gene_expression Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) nfkb->gene_expression logical_relationship_delivery_selection start Start: Select Oligonucleotide Delivery System target_tissue What is the target tissue? start->target_tissue liver Liver target_tissue->liver Liver other_systemic Other Systemic Tissues target_tissue->other_systemic Other Systemic local Local Delivery (e.g., Eye, CNS) target_tissue->local Local galnac GalNAc Conjugation liver->galnac lnp Lipid Nanoparticles (LNPs) liver->lnp other_systemic->lnp viral Viral Vectors (e.g., AAV) other_systemic->viral local->viral direct_injection Direct Injection / Unformulated local->direct_injection

References

Technical Support Center: Investigating Potential Off-Target Effects of Edifoligide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides for investigating the potential off-target effects of Edifoligide, an E2F transcription factor decoy oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a synthetic, double-stranded DNA oligonucleotide designed to act as a "decoy."[1] It mimics the consensus binding site of the E2F family of transcription factors.[2][3] By competitively binding to E2F proteins in the cell nucleus, this compound prevents them from activating their target genes, many of which are crucial for cell cycle progression and proliferation.[4][5] This inhibition of E2F-mediated gene transcription was investigated as a strategy to prevent neointimal hyperplasia, the abnormal proliferation of smooth muscle cells that can lead to vein graft failure after bypass surgery.[1][6]

OnTargetMechanism cluster_nucleus Cell Nucleus E2F_DP E2F/DP Complex E2F_DP->Block This compound This compound (E2F Decoy) This compound->E2F_DP Binds & Sequesters TargetGene Target Gene Promoter (e.g., c-myc, PCNA) Transcription Gene Transcription TargetGene->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle

Caption: On-target mechanism of this compound sequestering the E2F/DP complex.

Q2: Are there specific, clinically documented off-target effects for this compound?

This compound's development was discontinued (B1498344) after large-scale clinical trials (PREVENT III and PREVENT IV) failed to show efficacy in preventing vein graft failure compared to a placebo.[7][8][9][10][11] The published data from these trials focused on clinical endpoints and safety, noting the treatment was well-tolerated but did not report specific molecular off-target effects.[7][12][13] One analysis suggested the clinical failure might be partly due to a lack of specificity, as the decoy could inhibit both pro-proliferative and anti-proliferative members of the E2F family, confounding the therapeutic effect.[12]

Q3: What are the theoretical mechanisms for off-target effects with a decoy oligonucleotide like this compound?

Potential off-target effects for oligonucleotide therapeutics can be broadly categorized:

  • Hybridization-Dependent Effects: this compound could bind to other transcription factors or DNA-binding proteins that recognize similar DNA sequences. Given the short and degenerate nature of many transcription factor binding sites, unintended interactions are plausible.[14][15]

  • Hybridization-Independent Effects: The oligonucleotide's chemical structure or presence in the cell at high concentrations can trigger cellular pathways unrelated to E2F binding. This can include the activation of innate immune responses through Toll-like receptors (TLRs) or other pattern recognition receptors that detect foreign nucleic acids.

  • Non-Specific E2F Family Inhibition: The E2F family has multiple members with distinct and sometimes opposing functions (e.g., some are activators, others are repressors).[12] A decoy that binds non-selectively to many E2F family members could have complex, unintended net effects on cellular programming.[12][16]

OffTargetMechanism cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound E2F E2F Transcription Factor This compound->E2F Binds OtherTF Other DNA-Binding Proteins (e.g., SP1, AP-1) This compound->OtherTF Binds (Sequence Similarity) ImmuneReceptor Innate Immune Receptors (e.g., TLR9) This compound->ImmuneReceptor Recognized Inhibition Inhibition of Cell Cycle Genes E2F->Inhibition UnintendedModulation Unintended Gene Modulation OtherTF->UnintendedModulation ImmuneResponse Inflammatory Response ImmuneReceptor->ImmuneResponse

Caption: Potential on-target vs. off-target interaction pathways for this compound.

Troubleshooting Guides

Issue: Unexpected changes in gene or protein expression are observed in pathways unrelated to E2F.

  • Possible Cause: Off-target binding of this compound to other transcription factors.

  • Troubleshooting Protocol:

    • In Silico Analysis: Use bioinformatics tools (e.g., JASPAR, TRANSFAC) to screen the this compound sequence against a database of known transcription factor binding motifs to predict potential unintended binding partners.

    • Global Transcriptomics/Proteomics: Perform RNA-sequencing or mass spectrometry-based proteomics on cells treated with this compound versus a control oligonucleotide. Analyze the data for enrichment of specific pathways that are statistically overrepresented.

    • Validation: Use targeted assays like Chromatin Immunoprecipitation (ChIP) or Electrophoretic Mobility Shift Assays (EMSA) to confirm the binding of a suspected off-target protein to the this compound sequence.

Issue: Signs of cellular inflammation or activation of an immune response (e.g., increased cytokine expression) are detected.

  • Possible Cause: Innate immune recognition of the synthetic oligonucleotide.

  • Troubleshooting Protocol:

    • Cytokine Profiling: Use qPCR or ELISA to measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6) and interferons (e.g., IFN-β) in treated cells.

    • Control Oligonucleotide: Compare the response to this compound with a scrambled or mismatched control oligonucleotide of the same length and chemical modification. A similar inflammatory response from both would suggest a chemistry-dependent, sequence-independent effect.

    • Pathway Analysis: Investigate the activation of key innate immune signaling pathways (e.g., NF-κB, IRF3/7) via Western blot for phosphorylated signaling proteins.

Quantitative Data Summary

Comprehensive quantitative data on this compound's off-target binding affinities are not publicly available. Should a researcher generate this data, it could be presented as follows for clear comparison.

Table 1: Hypothetical Binding Affinity of this compound to On- and Off-Target Transcription Factors

Target Protein Class Binding Affinity (Kd) Experimental Method Notes
E2F1 On-Target 5 nM EMSA / SPR High-affinity intended target.
E2F4 On-Target 15 nM EMSA / SPR Binds to other family members.
SP1 Potential Off-Target 500 nM In Silico Prediction Predicted based on motif similarity.
NF-κB Potential Off-Target >10 µM EMSA No significant binding detected.

Values are for illustrative purposes only.

Experimental Protocols

1. Global Off-Target Screening via RNA-Sequencing

  • Objective: To identify all gene expression changes (on- and off-target) induced by this compound in an unbiased manner.

  • Methodology:

    • Cell Culture and Treatment: Plate cells of interest and treat with this compound, a mismatched control oligonucleotide, and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

    • RNA Extraction: Harvest cells and extract total RNA using a high-purity kit. Assess RNA quality and integrity (e.g., via Agilent Bioanalyzer).

    • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

    • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Align sequence reads to a reference genome. Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound compared to controls. Use pathway analysis tools (e.g., GSEA, DAVID) to identify affected cellular pathways.

RNASeqWorkflow A Cell Treatment (this compound vs. Control) B Total RNA Extraction A->B C mRNA Library Preparation B->C D Next-Gen Sequencing C->D E Data Analysis (Alignment & DGE) D->E F Pathway Enrichment Analysis E->F G Off-Target Hypotheses F->G

Caption: Experimental workflow for identifying off-target effects via RNA-Seq.

2. Validation of Off-Target Protein Binding via Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if a specific protein (predicted as a potential off-target) can physically bind to the this compound sequence.

  • Methodology:

    • Probe Labeling: Synthesize the this compound sequence with a label (e.g., biotin, 32P) on one end.

    • Protein Source: Use purified recombinant protein of the suspected off-target or prepare nuclear extracts from relevant cells.

    • Binding Reaction: Incubate the labeled this compound probe with the protein source in a binding buffer.

    • Competition Assay: For specificity, perform parallel reactions including a large excess of unlabeled this compound (specific competitor) or an unrelated oligonucleotide (non-specific competitor).

    • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Free probes will migrate quickly to the bottom, while protein-DNA complexes will migrate slower (a "shifted" band).

    • Detection: Visualize the probe by chemiluminescence (for biotin) or autoradiography (for 32P). A reduction in the shifted band in the presence of the specific competitor confirms binding specificity.

References

Technical Support Center: Optimizing Edifoligide Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stability and bioavailability of Edifoligide, an E2F transcription factor decoy oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability challenges?

This compound is a double-stranded synthetic oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors, inhibiting the expression of genes required for cell cycle progression.[1] As a nucleic acid-based therapeutic, its primary stability challenge is degradation by endogenous nucleases, particularly 3'-exonucleases found in serum and within cells.[2] Unmodified oligonucleotides can have a very short half-life in biological matrices.

Q2: How is this compound chemically modified to improve stability, and what are the implications?

To enhance nuclease resistance, this compound is synthesized with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom.[2][3] This modification significantly increases its half-life in biological fluids.[2] However, the introduction of PS linkages creates a chiral center at each phosphorus atom, resulting in a mixture of Rp and Sp diastereomers. This chirality can potentially influence the oligonucleotide's hybridization characteristics, protein binding, and may sometimes be associated with off-target effects or toxicity.[3]

Q3: My this compound solution shows signs of degradation. What are the common causes and solutions?

Degradation of this compound in solution can be attributed to several factors:

  • Nuclease Contamination: Ensure all solutions and labware are nuclease-free. Use DEPC-treated water and sterile, disposable plasticware.

  • Improper Storage: For long-term storage, this compound should be stored at -20°C or -80°C, preferably in a buffered solution like TE (Tris-EDTA) at a pH of 7.5-8.0.[4][5] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.[4][6]

  • Chemical Degradation: Avoid acidic conditions which can lead to depurination. Ensure buffers are maintained at a neutral to slightly alkaline pH.[4]

Q4: I am observing low cellular uptake of this compound in my in vitro experiments. How can I improve its bioavailability?

Low cellular uptake is a common challenge for oligonucleotides due to their polyanionic nature and large size. Consider the following strategies:

  • Transfection Reagents: Utilize cationic lipids or other transfection reagents to facilitate passage across the cell membrane.

  • Conjugation: Conjugating this compound to molecules like cholesterol or vitamin E can enhance cellular uptake.[7]

  • Formulation: Encapsulating this compound in lipid nanoparticles or albumin microspheres can protect it from degradation and improve its delivery into cells.[8]

Q5: What are the expected pharmacokinetic parameters for a phosphorothioate oligonucleotide like this compound?

While specific preclinical pharmacokinetic data for this compound is not widely published, the parameters for phosphorothioate oligonucleotides are generally consistent across different sequences.[9] They typically exhibit biphasic plasma elimination, with a rapid distribution phase followed by a slow elimination phase.[10]

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
Variable Nuclease Activity in Serum Heat-inactivate fetal bovine serum (FBS) before use to reduce nuclease activity.
Inconsistent Transfection Efficiency Optimize the ratio of this compound to transfection reagent. Monitor transfection efficiency using a fluorescently labeled control oligonucleotide.
Cell Viability Issues Assess the cytotoxicity of the this compound formulation and transfection reagent at the concentrations used.
Problem: Low recovery of this compound from biological samples during analysis.
Potential Cause Troubleshooting Step
Adsorption to Labware Use low-retention polypropylene (B1209903) tubes and pipette tips.
Inefficient Extraction Optimize the sample extraction method. Solid-phase extraction (SPE) is often effective for oligonucleotides.
Degradation During Sample Processing Keep samples on ice and process them quickly. Consider adding a nuclease inhibitor to the collection tubes.

Data Presentation

Table 1: General Pharmacokinetic Parameters of Phosphorothioate Oligonucleotides in Animal Models

Parameter Value Species
Plasma Half-life (Initial Phase) 0.5 - 1.0 hoursMouse, Rat, Monkey
Plasma Half-life (Terminal Phase) 20 - 50 hoursMouse, Rat, Monkey
Primary Distribution Liver, KidneyMouse, Rat, Monkey
Primary Route of Elimination Metabolism in tissuesMouse, Rat, Monkey

Note: These are representative values for phosphorothioate oligonucleotides and may vary depending on the specific sequence, length, and animal model.[10][11]

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.Store at -20°C or below for long-term stability.[4][5]
pH Acidic pH can cause depurination.Maintain a pH of 7.0-8.0 in solutions.[4]
Nucleases Rapidly degrade oligonucleotides.Use nuclease-free reagents and techniques.[4]
Freeze-Thaw Cycles Can lead to physical degradation.Aliquot stock solutions to minimize cycles.[4][6]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Serum

This protocol assesses the degradation of this compound in a biological matrix.

  • Preparation:

    • Thaw fetal bovine serum (FBS) and this compound stock solution.

    • Prepare a working solution of this compound in nuclease-free water.

  • Incubation:

    • In separate microcentrifuge tubes, mix the this compound working solution with 50% FBS to a final volume.

    • Prepare tubes for each time point (e.g., 0, 1, 4, 8, 24 hours).

    • Incubate the tubes at 37°C.

  • Sample Analysis:

    • At each time point, stop the reaction by adding a dissociation buffer and freezing the sample at -80°C.

    • Analyze the integrity of the this compound by polyacrylamide gel electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation:

    • Quantify the amount of intact this compound at each time point to determine its half-life in serum.

Protocol 2: Cellular Uptake Assay

This protocol measures the amount of this compound taken up by cells in culture.

  • Cell Seeding:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare a complex of fluorescently labeled this compound and a transfection reagent according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for a defined period (e.g., 4-24 hours).

  • Analysis:

    • Wash the cells thoroughly with PBS to remove extracellular this compound.

    • Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader.

    • Alternatively, visualize cellular uptake using fluorescence microscopy.

  • Quantification:

    • Create a standard curve with the fluorescently labeled this compound to quantify the amount of oligonucleotide taken up by the cells.

Visualizations

Edifoligide_Workflow cluster_stability Stability Optimization cluster_bioavailability Bioavailability Enhancement cluster_analysis Analysis Formulation Formulation (Buffer, pH) Storage Storage Conditions (-20°C, Aliquots) Modifications Chemical Modifications (Phosphorothioate) InVitro In Vitro Assays (Serum Stability, Cellular Uptake) Modifications->InVitro Delivery Delivery Vehicle (Lipid Nanoparticles) Conjugation Conjugation (Cholesterol, Peptides) Transfection Transfection Reagents Transfection->InVitro InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo

Caption: Workflow for optimizing this compound stability and bioavailability.

E2F_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription This compound This compound This compound->E2F sequesters Proliferation Cell Proliferation S_Phase_Genes->Proliferation

Caption: this compound inhibits the E2F signaling pathway.

References

Edifoligide Treatment Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experimental protocols involving Edifoligide. This compound is a double-stranded oligodeoxynucleotide designed to act as a decoy for the E2F family of transcription factors, thereby inhibiting the transcription of genes involved in cell proliferation. It was primarily investigated for its potential to prevent neointimal hyperplasia in vein grafts.

While large-scale clinical trials (PREVENT III & IV) ultimately determined that this compound was not more effective than placebo for preventing vein graft failure, the principles of its application and the challenges encountered during its use provide valuable insights for researchers working with transcription factor decoys and oligonucleotide-based therapeutics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic DNA molecule that mimics the consensus binding site of the E2F transcription factor.[4] During cellular processes like smooth muscle cell proliferation, activated E2F binds to promoter regions of target genes to initiate transcription.[5] this compound acts as a competitive inhibitor by "decoying" the E2F protein to bind to it instead of the genomic DNA. This occupation of the E2F DNA-binding site prevents the transcription of genes necessary for cell cycle progression, thus inhibiting proliferation.[5][6]

Q2: What was the intended therapeutic application of this compound?

A2: this compound was developed to prevent vein graft failure following coronary artery bypass graft (CABG) and lower extremity bypass surgery.[2][3] The underlying pathology, neointimal hyperplasia, is characterized by the excessive proliferation of smooth muscle cells.[7] By inhibiting E2F, this compound was hypothesized to reduce this proliferation and maintain graft patency.[8]

Q3: What were the overall results of the major clinical trials?

A3: The pivotal Phase 3 clinical trials, PREVENT III and PREVENT IV, found that ex vivo treatment of vein grafts with this compound did not significantly reduce the incidence of vein graft failure compared to placebo at 12-18 months.[2][3] Long-term, 5-year follow-up of the PREVENT IV trial also showed no significant differences in the rates of death, myocardial infarction, or revascularization between the this compound and placebo groups.[1][9]

Q4: Why might this compound have failed in clinical trials despite a sound mechanism?

A4: The lack of efficacy in vivo could be due to several factors. One hypothesis is that the decoy was not sufficiently specific and may have inhibited both pro-proliferative and anti-proliferative members of the E2F transcription factor family.[1] Other general challenges with oligonucleotide decoys include issues of stability against nuclease degradation, efficient delivery into the cell nucleus, and achieving a sufficient intracellular concentration to effectively compete with endogenous binding sites.[10][11]

Quantitative Data from Clinical Trials

The following tables summarize key outcomes from the PREVENT IV and PREVENT III trials, providing a quantitative comparison between the this compound and placebo treatment groups.

Table 1: PREVENT IV 5-Year Clinical Outcomes for CABG Surgery [1][9]

Outcome (at 5 years)This compound GroupPlacebo GroupHazard Ratio (95% CI)P-Value
Composite Endpoint 26.3%25.5%1.03 (0.89–1.18)0.721
(Death, MI, or Revascularization)
Death 11.7%10.7%--
Myocardial Infarction (MI) 2.3%3.2%--
Revascularization 14.1%13.9%--
Rehospitalization 61.6%62.5%--

Table 2: PREVENT IV Primary Endpoint for CABG Surgery (12-18 Months) [3]

Outcome (at 12-18 months)This compound GroupPlacebo GroupOdds Ratio (95% CI)P-Value
Vein Graft Failure 45.2%46.3%0.96 (0.80-1.14)0.66
(≥75% stenosis)

Table 3: PREVENT III 1-Year Outcomes for Lower Extremity Bypass Surgery [2]

Outcome (at 1 year)This compound GroupPlacebo GroupP-Value
Primary Patency 61% (est.)61% (est.)Not Significant
Secondary Patency 83% (est.)78% (est.)0.016
Limb Salvage 88% (est.)88% (est.)Not Significant

Experimental Protocols & Methodologies

The following protocol is based on the methodology used in the PREVENT clinical trials for the ex vivo treatment of vein grafts. This can be adapted for preclinical research models.

Protocol: Ex Vivo Pressure-Mediated Delivery of this compound to Vascular Tissue

Objective: To deliver this compound into a harvested vein graft prior to implantation to inhibit smooth muscle cell proliferation.

Materials:

  • This compound solution (e.g., 40 µmol/L in buffered normal saline)[7]

  • Placebo solution (vehicle control, e.g., buffered normal saline)[7]

  • Pressure-mediated delivery system[1]

  • Harvested autologous vein graft

  • Sterile rinsing solution (e.g., normal saline)

Methodology:

  • Vein Harvest: Harvest the vein segment (e.g., saphenous vein) using standard sterile surgical techniques.

  • Device Preparation: Place the harvested vein into the trough of the pressure-mediated delivery system.

  • Drug Loading: Insert the trough into the polypropylene (B1209903) tube of the delivery device. Fill the tube completely with either the this compound solution or the placebo solution, ensuring the vein is fully submerged.

  • Pressurization: Seal the tube and apply a constant, non-distending pressure (e.g., 6 pounds per square inch) for a defined period (e.g., 10 minutes).[1] This pressure facilitates the delivery of the oligonucleotide decoy into the cells of the vein wall.

  • Rinsing: Following the pressure treatment, remove the vein graft from the device.

  • Final Preparation: Gently rinse the treated vein graft with a sterile saline solution to remove any excess treatment solution from the exterior.

  • Implantation: The treated vein graft is now ready for surgical anastomosis using standard techniques.

Troubleshooting Guide

Researchers working with this compound or other transcription factor decoys may encounter the following issues.

Problem / Question Potential Cause(s) Recommended Solution(s)
Low or inconsistent inhibitory effect in cell culture. 1. Poor Transfection Efficiency: Oligonucleotides are large, charged molecules that do not readily cross cell membranes. 2. Oligonucleotide Degradation: Nucleases in serum-containing media or within the cell can rapidly degrade unmodified oligonucleotides.[11] 3. Suboptimal Concentration: The concentration may be too low to effectively compete with endogenous E2F binding sites.1. Use a transfection reagent optimized for oligonucleotides (e.g., lipofection-based reagents). Titrate the reagent-to-ODN ratio. 2. Use serum-free media during transfection. Consider chemically modified, nuclease-resistant oligonucleotides (e.g., with phosphorothioate (B77711) backbones) for longer-term experiments.[12] 3. Perform a dose-response curve to determine the optimal effective concentration (e.g., 0.1-2µM is a common range for in vitro work).[10]
Observed cellular toxicity or off-target effects. 1. Transfection Reagent Toxicity: High concentrations of some delivery reagents can be toxic to cells. 2. Non-Specific Effects: High concentrations of any oligonucleotide can induce non-specific cellular responses. 3. Decoy Specificity: The decoy sequence may unintentionally bind to other transcription factors.1. Optimize the transfection reagent concentration to the lowest effective level. 2. Crucially, include a scrambled or mutant decoy oligonucleotide control. This control should have a similar size and composition but a sequence that does not bind the target transcription factor.[10] This helps confirm that the observed effect is sequence-specific. 3. Perform bioinformatic analysis (e.g., BLAST) to check for potential off-target binding sequences.
Difficulty replicating in vivo effects seen in vitro. 1. Poor Bioavailability/Delivery: Systemic delivery is challenging due to rapid clearance and poor tissue penetration. 2. Instability in vivo: Oligonucleotides are subject to rapid degradation by nucleases in the bloodstream and tissues.[12]1. The ex vivo pressure-mediated delivery used for this compound is one strategy to bypass systemic delivery issues for graft applications.[1] For other applications, consider localized delivery methods or formulation in protective nanoparticles. 2. Use stabilized oligonucleotides with chemical modifications (e.g., phosphorothioates, locked nucleic acids) to increase half-life in vivo.[12]

Visualizations

Mechanism of Action: E2F Decoy

The following diagram illustrates how this compound acts as a competitive inhibitor of the E2F transcription factor.

E2F_Mechanism cluster_nucleus Cell Nucleus E2F Activated E2F Transcription Factor Promoter Gene Promoter (E2F Binding Site) E2F->Promoter Binds to This compound This compound (E2F Decoy) E2F->this compound Binds preferentially E2F_Bound_Decoy E2F Bound to Decoy (Inactive Complex) Genes Cell Cycle Genes (e.g., Cyclin E, c-Myc) Promoter->Genes Activates NoProliferation Inhibition of Proliferation Promoter->NoProliferation Blocked Proliferation Cell Proliferation Genes->Proliferation Leads to E2F_Bound_Decoy->NoProliferation Results in

This compound competitively binds to E2F, preventing gene activation.
Experimental Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting inconsistent results in cell-based assays with transcription factor decoys.

Troubleshooting_Workflow Start Start: Inconsistent or No Inhibitory Effect Check_Reagents 1. Verify Decoy Integrity & Concentration (Spectrophotometry) Start->Check_Reagents Check_Controls 2. Run Control Experiments Check_Reagents->Check_Controls Control_Type Are controls performing as expected? (e.g., Mutant Decoy shows no effect) Check_Controls->Control_Type Optimize_Delivery 3. Optimize Transfection Protocol Control_Type->Optimize_Delivery Yes Reassess Re-evaluate Hypothesis or Experimental System Control_Type->Reassess No Dose_Response Titrate Decoy Concentration (Dose-Response Curve) Optimize_Delivery->Dose_Response Reagent_Ratio Titrate Transfection Reagent to Decoy Ratio Optimize_Delivery->Reagent_Ratio Check_Target 4. Verify Target Expression Dose_Response->Check_Target Reagent_Ratio->Check_Target Target_Verification Does the cell line express the target TF (E2F)? (e.g., Western Blot, qPCR) Check_Target->Target_Verification Success Problem Resolved Target_Verification->Success Yes Target_Verification->Reassess No

A logical workflow for troubleshooting oligonucleotide decoy experiments.

References

factors influencing Edifoligide's therapeutic failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Edifoligide. The information addresses potential issues and clarifies the factors contributing to its therapeutic failure in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a double-stranded oligodeoxynucleotide that acts as a decoy for the E2F family of transcription factors.[1][2] By mimicking the E2F binding site in the promoter region of target genes, it was designed to competitively inhibit the binding of E2F transcription factors, thereby preventing the expression of genes necessary for cell cycle progression and proliferation of vascular smooth muscle cells (VSMCs).[2][3][4][5] The primary goal was to inhibit neointimal hyperplasia, a major cause of vein graft failure following bypass surgery.[6][7][8]

Q2: Why did this compound fail in clinical trials despite promising preclinical data?

The therapeutic failure of this compound in large-scale clinical trials, such as PREVENT III and PREVENT IV, is primarily attributed to its non-selective inhibition of the E2F transcription factor family.[5][9] The E2F family is complex, with different members having opposing effects on cell proliferation. While some E2F members are activators of cell proliferation (pro-proliferative), others act as repressors (anti-proliferative).[3][9] this compound, being a general E2F decoy, likely inhibited both the pro-proliferative and anti-proliferative E2F factors, effectively neutralizing its intended therapeutic benefit.[5]

Q3: What were the key outcomes of the PREVENT IV clinical trial?

The PREVENT IV trial, a large, randomized, double-blind, placebo-controlled study, found no statistically significant difference between this compound and placebo in preventing vein graft failure.[7][10][11] The primary endpoint, the rate of vein graft failure (defined as ≥75% stenosis) at 12-18 months, was nearly identical between the two groups.[10][11] Similarly, there were no significant differences in secondary endpoints, including major adverse cardiac events.[10] Long-term follow-up at 5 years also showed no difference in clinical outcomes between the this compound and placebo groups.[5][12]

Troubleshooting Experimental Discrepancies

Issue 1: Inconsistent results in in vitro VSMC proliferation assays with this compound.

  • Possible Cause 1: Purity and integrity of the this compound oligonucleotide.

    • Troubleshooting: Ensure the purity and integrity of the this compound stock through methods like HPLC and mass spectrometry. Degradation of the oligonucleotide can lead to loss of activity.

  • Possible Cause 2: Cell culture conditions.

    • Troubleshooting: Standardize cell seeding density, serum concentrations, and passage number of the VSMCs. Different growth conditions can alter the expression and activity of E2F transcription factors.

  • Possible Cause 3: Transfection efficiency.

    • Troubleshooting: Optimize the transfection method for delivering the oligonucleotide into the VSMCs. Low transfection efficiency will result in a diminished biological effect. Utilize a suitable transfection reagent and validate uptake with fluorescently labeled oligonucleotides.

Issue 2: Lack of efficacy in animal models of vein graft failure.

  • Possible Cause 1: Inadequate drug delivery or retention in the graft.

    • Troubleshooting: The ex vivo pressure-mediated delivery system used in the clinical trials was designed to enhance uptake.[5][10] Ensure that the delivery method in your animal model achieves sufficient and sustained concentrations of this compound in the vessel wall. This can be assessed using radiolabeled or fluorescently tagged this compound.

  • Possible Cause 2: Animal model does not accurately reflect human pathophysiology.

    • Troubleshooting: The pathophysiology of vein graft failure is complex and multifactorial.[8] Consider that the specific animal model may not fully recapitulate all aspects of human disease, such as the inflammatory response and the specific roles of different E2F family members.

  • Possible Cause 3: Non-selective E2F inhibition.

    • Troubleshooting: As identified in the clinical trials, the non-selective nature of this compound is a key issue.[5][9] Consider using more targeted approaches, such as siRNA, to specifically inhibit pro-proliferative E2F family members (e.g., E2F3) while sparing the anti-proliferative ones (e.g., E2F4).[3][9]

Data Presentation

Table 1: PREVENT IV Trial Primary Endpoint Results

OutcomeThis compound GroupPlacebo GroupOdds Ratio (95% CI)P-value
Per-Patient Vein Graft Failure (≥75% stenosis)45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66

Data from the PREVENT IV clinical trial.[10][13]

Table 2: PREVENT IV Trial 5-Year Clinical Outcomes

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Death11.7%10.7%--
Myocardial Infarction2.3%3.2%--
Revascularization14.1%13.9%--
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89-1.18)0.721

Data from the 5-year follow-up of the PREVENT IV clinical trial.[5][12]

Experimental Protocols

Protocol 1: Ex Vivo Treatment of Vein Grafts with this compound (as per PREVENT IV Trial)

  • Vein Graft Harvesting: Saphenous vein grafts are harvested according to standard surgical practice.

  • Preparation of Treatment Solution: this compound is reconstituted to the desired concentration in a suitable buffer (e.g., saline or a buffered saline solution). A placebo solution without the active oligonucleotide is also prepared.

  • Pressure-Mediated Delivery:

    • The harvested vein graft is placed in a trough within a polypropylene (B1209903) tube.

    • The tube is filled with either the this compound or placebo solution.

    • The tube is sealed, and a non-distending pressure of six pounds per square inch is applied for 10 minutes using a pressure syringe.[5]

  • Rinsing and Implantation:

    • Following the 10-minute treatment, the vein graft is removed from the delivery system.

    • The graft is rinsed with a sterile solution.

    • The treated vein graft is then implanted using standard surgical techniques.

Mandatory Visualizations

E2F_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinases (RTKs) GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates & Inactivates E2F_DP E2F-DP Complex pRb->E2F_DP Inhibits E2F_Active Active E2F E2F_DP->E2F_Active Release TargetGenes Target Genes (e.g., c-myc, PCNA, Cyclin A) E2F_Active->TargetGenes Activates Transcription This compound This compound (E2F Decoy) This compound->E2F_Active Inhibits Binding Proliferation VSMC Proliferation TargetGenes->Proliferation

Caption: Intended mechanism of action of this compound in VSMCs.

Experimental_Workflow Harvest 1. Harvest Saphenous Vein Graft Prepare 2. Prepare this compound or Placebo Solution Load 3. Load Vein Graft into Delivery System Harvest->Load Prepare->Load Treat 4. Ex Vivo Pressure-Mediated Treatment (10 min) Load->Treat Rinse 5. Rinse Treated Vein Graft Treat->Rinse Implant 6. Implant Graft via Bypass Surgery Rinse->Implant

Caption: Ex vivo treatment workflow for vein grafts.

Therapeutic_Failure_Logic cluster_E2F_Family E2F Transcription Factor Family This compound This compound (Non-selective E2F Decoy) E2F_Activators Pro-proliferative E2Fs (e.g., E2F3) This compound->E2F_Activators Inhibits E2F_Repressors Anti-proliferative E2Fs (e.g., E2F4) This compound->E2F_Repressors Inhibits Therapeutic_Failure Therapeutic Failure (No net effect on neointimal hyperplasia) This compound->Therapeutic_Failure VSMC_Proliferation VSMC Proliferation E2F_Activators->VSMC_Proliferation Promotes E2F_Repressors->VSMC_Proliferation Inhibits

Caption: Rationale for this compound's therapeutic failure.

References

Technical Support Center: Refining Animal Models for Edifoligide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edifoligide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a double-stranded DNA oligodeoxynucleotide that acts as a decoy to the E2F family of transcription factors.[1][2] By competitively binding to E2F, this compound prevents it from activating the transcription of genes required for cell cycle progression, thereby inhibiting the proliferation of smooth muscle cells.[1][2] This mechanism was investigated for its potential to prevent neointimal hyperplasia, a primary cause of vein graft failure following bypass surgery.[2][3][4]

Q2: Why did this compound fail in clinical trials despite promising preclinical results?

While preclinical studies in various animal models showed that this compound could reduce neointimal hyperplasia, the large-scale PREVENT III and PREVENT IV clinical trials did not demonstrate a significant benefit over placebo in preventing vein graft failure in humans.[3][5][6][7] Several factors may contribute to this discrepancy:

  • Complexity of E2F Biology: The E2F family has multiple members, some of which promote while others may inhibit cell proliferation. This compound is a non-specific decoy for all E2F members, which could lead to a muted or unpredictable effect in the complex in vivo human environment.

  • Differences between Animal Models and Human Disease: Animal models of vein graft failure, while useful, do not fully replicate the complex pathophysiology of human vascular disease, which often involves advanced atherosclerosis and other comorbidities.[3]

  • Delivery and Handling: The ex vivo pressure-mediated delivery system used in the clinical trials was a standardized procedure that may not have perfectly replicated the conditions of the preclinical studies.[4]

Q3: What are the common animal models used for studying this compound and neointimal hyperplasia?

Several animal models have been utilized to investigate the effects of this compound and other E2F decoys on vascular injury and repair. These include:

  • Rat Carotid Artery Balloon Injury Model: This model is used to study restenosis following angioplasty.[1]

  • Rabbit Jugular Vein-to-Carotid Artery Interposition Grafts: This model is employed to assess neointimal hyperplasia in a vein graft setting, particularly in the context of hypercholesterolemia.[5]

  • Canine Autogenous Venous Bypass Grafts: This large animal model more closely mimics the surgical procedures performed in humans.[6]

Troubleshooting Guide

Problem 1: Inconsistent or no reduction in neointimal hyperplasia in our animal model.

  • Possible Cause 1: Inefficient delivery of this compound to the target cells.

    • Solution: The delivery of oligonucleotides to vascular smooth muscle cells can be challenging. For ex vivo treatment of vein grafts, ensure adequate incubation time and concentration of this compound. Consider using a delivery-enhancing agent. Preclinical studies have explored liposomal formulations or the use of ultrasound with microbubbles to improve transfection efficiency.[1][6]

  • Possible Cause 2: Variability in the surgical procedure.

    • Solution: Standardize the surgical technique as much as possible. Factors such as the degree of vessel injury, anastomosis technique, and handling of the vein graft can significantly impact the extent of neointimal hyperplasia. Implement rigorous training for all personnel involved in the surgical procedures and consider blinded analysis of the results to reduce bias.

  • Possible Cause 3: Inappropriate control groups.

    • Solution: Include multiple control groups to properly interpret your results. A placebo-treated group (vehicle only) is essential. Additionally, a "scrambled" or "mismatched" oligonucleotide control group can help to distinguish the sequence-specific effects of this compound from non-specific effects of oligonucleotide administration.[6]

Problem 2: High variability in the intimal-to-medial (I/M) area ratio measurements.

  • Possible Cause 1: Inconsistent tissue processing and sectioning.

    • Solution: Implement a standardized protocol for perfusion fixation, tissue embedding, and sectioning. Ensure that cross-sections are taken from the same anatomical locations along the graft for all animals. Computerized planimetry is a standard method for measuring the intimal and medial areas.[6]

  • Possible Cause 2: Observer-dependent variability in analysis.

    • Solution: Have at least two independent and blinded observers analyze the histological slides. Develop clear and objective criteria for defining the intimal and medial layers.

Problem 3: Difficulty in assessing the biological activity of this compound in the treated tissue.

  • Possible Cause 1: The endpoint measurement (neointimal hyperplasia) is too far downstream from the initial molecular event.

    • Solution: In addition to histology, assess more proximal markers of this compound's activity. This can include:

      • Proliferating Cell Nuclear Antigen (PCNA) staining: To directly measure the inhibition of cell proliferation in the vessel wall.[1]

      • Gene expression analysis: Use RT-qPCR to measure the expression of E2F target genes involved in cell cycle progression (e.g., c-myc, cdc2, cyclin A).

Quantitative Data Summary

The following table summarizes representative data from a preclinical study using an E2F decoy in a canine vein graft model.

Treatment GroupIntimal/Medial (I/M) Area Ratio (Mean ± SD)p-value (vs. Heparin Control)
Heparin Control1.49 ± 0.29-
E2F Decoy ODN0.26 ± 0.11< 0.001
Mismatched ODN1.61 ± 0.28NS

Data adapted from a study on E2F decoy oligonucleotides in canine vein grafts.[6] ODN: Oligodeoxynucleotide; SD: Standard Deviation; NS: Not Significant.

Experimental Protocols

Protocol 1: Ex Vivo Treatment of Vein Grafts with E2F Decoy Oligonucleotides (Canine Model)

This protocol is a generalized representation based on published preclinical studies.[6] Researchers should optimize concentrations and incubation times for their specific experimental setup.

  • Vein Graft Harvesting: Aseptically harvest a segment of the autologous jugular vein.

  • Preparation of Treatment Solution: Prepare a solution of the E2F decoy oligonucleotide in a suitable vehicle (e.g., saline with a liposomal transfection reagent). A common concentration range to start with is 10-100 µM.

  • Ex Vivo Incubation: Gently flush the lumen of the harvested vein graft with the treatment solution. Submerge the entire graft in the solution and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Washing: After incubation, gently flush the lumen and rinse the exterior of the graft with sterile saline to remove excess oligonucleotide solution.

  • Surgical Implantation: The treated vein graft is then used for the bypass procedure (e.g., carotid artery bypass).

Visualizations

Edifoligide_Mechanism_of_Action E2F E2F Transcription Factor Promoter Target Gene Promoter E2F->Promoter Binds to DP DP DP->Promoter Binds to Gene_Expression Cell Cycle Gene Expression Promoter->Gene_Expression Activates This compound This compound (E2F Decoy) This compound->E2F Binds to & Inhibits Cell_Proliferation Smooth Muscle Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Neointimal_Hyperplasia Neointimal Hyperplasia Cell_Proliferation->Neointimal_Hyperplasia Causes

Caption: Mechanism of action of this compound as an E2F decoy.

Experimental_Workflow_Vein_Graft start Start: Harvest Autologous Vein Graft ex_vivo_treatment Ex Vivo Treatment with This compound or Control start->ex_vivo_treatment implantation Surgical Implantation (e.g., Carotid Bypass) ex_vivo_treatment->implantation follow_up In-Life Follow-up Period (e.g., 4 weeks) implantation->follow_up euthanasia Euthanasia and Tissue Harvest follow_up->euthanasia histology Histological Analysis (I/M Ratio) euthanasia->histology molecular_analysis Molecular Analysis (PCNA, Gene Expression) euthanasia->molecular_analysis end End: Data Analysis and Interpretation histology->end molecular_analysis->end

Caption: A typical experimental workflow for this compound studies in a vein graft animal model.

Troubleshooting_Logic problem Problem: No Effect of this compound cause1 Inefficient Delivery? problem->cause1 cause2 Surgical Variability? problem->cause2 cause3 Inappropriate Controls? problem->cause3 solution1 Optimize Delivery: - Concentration/Time - Enhancing Agents cause1->solution1 Yes solution2 Standardize Surgery: - Protocol Training - Blinded Analysis cause2->solution2 Yes solution3 Refine Controls: - Vehicle Control - Scrambled ODN cause3->solution3 Yes

Caption: A logical troubleshooting guide for addressing a lack of this compound efficacy in animal models.

References

addressing variability in patient response to Edifoligide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Edifoligide was an investigational oligonucleotide therapeutic developed to prevent vein graft failure. Clinical trials, such as PREVENT III and PREVENT IV, did not demonstrate a significant difference between this compound and placebo in preventing the primary endpoints of graft failure.[1][2][3][4] This support center provides information based on the known mechanism of this compound as an E2F transcription factor inhibitor and general principles of oligonucleotide therapeutics to aid researchers in understanding and troubleshooting experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a double-stranded oligonucleotide that acts as a "decoy."[5] It mimics the binding site of the E2F family of transcription factors. By binding to E2F, this compound prevents it from activating genes that promote cell cycle progression and smooth muscle cell proliferation, a key factor in the development of neointimal hyperplasia in vein grafts.[2][5]

Q2: Why was this compound investigated for preventing vein graft failure?

A2: When a vein is used in bypass surgery, it is exposed to arterial pressure, which causes stress and injury. This leads to the proliferation of smooth muscle cells in the vessel lining, a process called neointimal hyperplasia, which can cause the graft to narrow and fail.[2] E2F transcription factors are crucial for this proliferation.[5][6] By inhibiting E2F, this compound was intended to block this cellular proliferation and prevent the graft from clogging.[2]

Q3: What were the overall results of the major clinical trials?

A3: The PREVENT III and PREVENT IV phase III clinical trials found that ex vivo treatment of vein grafts with this compound was not more effective than placebo at preventing graft failure at 12-18 months.[1][3][4][7] There were no significant differences in the primary endpoints, such as the rate of graft reintervention or major amputation.[1] Similarly, 5-year follow-up data from PREVENT IV showed no difference in the rates of death, myocardial infarction, or revascularization between the this compound and placebo groups.[6][8]

Q4: What are common sources of variability when working with oligonucleotide therapeutics like this compound?

A4: Variability in oligonucleotide experiments can arise from several factors:

  • Delivery Efficiency: The primary challenge for oligonucleotide therapies is effective delivery to the target cells and tissues.[9][10] Inefficient cellular uptake can lead to inconsistent results.

  • In Vivo Stability: Unmodified oligonucleotides can be rapidly degraded by nucleases.[11][12] Chemical modifications are used to increase stability, but variability in this stability can affect outcomes.[13]

  • Off-Target Effects: Oligonucleotides can sometimes bind to unintended RNA or proteins, leading to unexpected biological effects and variability.[12]

  • Immunogenicity: Certain oligonucleotide structures can activate innate immune responses, causing inflammation and confounding experimental results.[9]

  • Purity and Formulation: Impurities from synthesis or issues with the formulation can impact the activity and consistency of the therapeutic.[14]

Troubleshooting Guides

This section addresses specific issues researchers may encounter.

Observed Problem Potential Cause Recommended Action
High variability in gene knockdown efficiency between samples. 1. Inconsistent delivery of this compound to target cells. 2. Degradation of the oligonucleotide. 3. Cell health and density differences.1. Optimize the delivery protocol. Use a validated transfection reagent or delivery vehicle (e.g., lipid nanoparticles). Include a fluorescently-labeled control oligo to visually confirm uptake. 2. Ensure proper storage of this compound (-20°C or -80°C). Use nuclease-free water and reagents. Perform a stability assay (e.g., gel electrophoresis) on a stored aliquot. 3. Standardize cell seeding density and ensure high cell viability (>90%) before starting the experiment.
Unexpected changes in cell morphology or viability after treatment. 1. Cytotoxicity from the delivery vehicle. 2. Innate immune response activation. 3. Off-target effects of this compound.1. Perform a dose-response curve with the delivery vehicle alone to determine its toxicity profile. 2. Measure the expression of innate immunity markers (e.g., interferons, inflammatory cytokines) via qPCR or ELISA. 3. Use a scrambled sequence control oligonucleotide with the same chemical modifications and backbone to confirm the observed effect is sequence-specific.
Inconsistent results in ex vivo tissue models (e.g., vein graft segments). 1. Uneven pressure-mediated delivery of this compound into the tissue. 2. Variability in tissue health or handling. 3. Differences in the baseline expression of the target (E2F).1. Ensure the pressure delivery system is calibrated and applied uniformly. Use a dye in a practice run to visualize the distribution of the solution within the tissue. 2. Standardize the tissue harvest and handling protocol to minimize ischemic time and mechanical damage. 3. Measure baseline E2F levels in a subset of untreated tissue samples to assess inherent biological variability.

Key Experimental Protocols

Protocol 1: Ex Vivo Delivery of this compound to Vein Grafts

This protocol is based on the methodology used in the PREVENT clinical trials.[3][4]

Objective: To deliver this compound solution into isolated saphenous vein segments ex vivo.

Materials:

  • This compound solution (or placebo)

  • Sterile, nuclease-free saline

  • Pressure-mediated delivery system

  • Isolated human saphenous vein segment

Procedure:

  • Cannulate both ends of the harvested vein segment.

  • Gently flush the vein lumen with sterile saline to remove blood.

  • Connect the vein to the pressure-mediated delivery system.

  • Fill the system with the this compound solution.

  • Pressurize the system to the specified level (e.g., 300 mm Hg) for a defined period (e.g., 10-15 minutes) to facilitate the delivery of the oligonucleotide into the vessel wall.

  • Depressurize the system and flush the lumen with saline to remove excess this compound.

  • The treated vein segment is now ready for implantation or further analysis.

Protocol 2: Assessing Target Engagement via qPCR

Objective: To quantify the downstream effects of E2F inhibition by measuring the mRNA levels of an E2F target gene (e.g., PCNA - Proliferating Cell Nuclear Antigen).

Materials:

  • Treated and untreated cells or tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for a housekeeping gene (e.g., GAPDH) and the target gene (e.g., PCNA)

Procedure:

  • RNA Extraction: Lyse cells/tissue and extract total RNA according to the kit manufacturer's protocol. Quantify RNA and assess purity (A260/280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the target gene (or housekeeping gene), and cDNA template.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

    • Include a no-template control (NTC) for each primer set.

  • Analysis:

    • Determine the cycle threshold (Ct) values for all samples.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change in expression relative to the untreated control using the ΔΔCt method.

Visualizations

Edifoligide_Mechanism cluster_nucleus Cell Nucleus E2F_Gene E2F Target Gene (e.g., PCNA, Cyclin E) Proliferation Cell Proliferation (Intimal Hyperplasia) E2F_Gene->Proliferation Leads to E2F_TF E2F Transcription Factor E2F_TF->E2F_Gene This compound This compound (E2F Decoy) This compound->E2F_TF

Caption: Mechanism of action for this compound as an E2F decoy.

Troubleshooting_Workflow Start High Experimental Variability Observed CheckDelivery Assess Delivery Efficiency (e.g., fluorescent oligo) Start->CheckDelivery CheckStability Verify Oligo Integrity (e.g., gel electrophoresis) Start->CheckStability CheckToxicity Evaluate Cytotoxicity (e.g., viability assay) Start->CheckToxicity OptimizeDelivery Optimize Delivery Protocol CheckDelivery->OptimizeDelivery Inefficient? Standardize Standardize Cell/Tissue Handling & Seeding CheckStability->Standardize Degraded? UseControls Implement Scrambled & Vehicle Controls CheckToxicity->UseControls Toxic? Result Consistent Results OptimizeDelivery->Result UseControls->Result Standardize->Result

Caption: Troubleshooting workflow for experimental variability.

References

Validation & Comparative

Edifoligide Fails to Show Benefit Over Placebo in Preventing Vein Graft Failure After Coronary Artery Bypass Surgery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pivotal PREVENT IV trial reveals that edifoligide, an E2F transcription factor decoy, did not demonstrate superiority over placebo in preventing saphenous vein graft failure in patients undergoing coronary artery bypass grafting (CABG). This guide provides a detailed comparison of the efficacy and safety of this compound versus placebo, based on the robust data from this large-scale, randomized controlled trial. The findings are critical for researchers, scientists, and drug development professionals in the cardiovascular field.

Overview of this compound and its Proposed Mechanism of Action

This compound is a double-stranded oligonucleotide that acts as a decoy, binding to the E2F family of transcription factors.[1][2][3] The E2F transcription factors are crucial regulators of the cell cycle.[3] The primary cause of vein graft failure after CABG is neointimal hyperplasia, a process characterized by the proliferation of smooth muscle cells within the vein graft.[1][4] By inhibiting E2F, this compound was hypothesized to block the proliferation of these cells and thereby prevent the narrowing and eventual failure of the vein grafts.[1][2][4][5]

The proposed mechanism of action is detailed in the signaling pathway diagram below.

cluster_VascularInjury Vascular Injury (Vein Graft Implantation) cluster_CellCycle Cell Cycle Progression cluster_Intervention Therapeutic Intervention Increased\nPressure & Shear Stress Increased Pressure & Shear Stress Cellular\nProliferation\nSignals Cellular Proliferation Signals Increased\nPressure & Shear Stress->Cellular\nProliferation\nSignals E2F E2F Transcription Factor Cellular\nProliferation\nSignals->E2F Gene\nActivation Gene Activation E2F->Gene\nActivation Smooth Muscle\nCell Proliferation Smooth Muscle Cell Proliferation Gene\nActivation->Smooth Muscle\nCell Proliferation Neointimal\nHyperplasia Neointimal Hyperplasia Smooth Muscle\nCell Proliferation->Neointimal\nHyperplasia Vein Graft\nFailure Vein Graft Failure Neointimal\nHyperplasia->Vein Graft\nFailure This compound This compound (E2F Decoy) This compound->E2F Inhibits

Proposed Mechanism of Action of this compound.

The PREVENT IV Trial: Experimental Protocol

The pivotal evidence for the comparison between this compound and placebo comes from the PREVENT IV (PRoject of Ex-vivo Vein graft ENgineering via Transfection IV) trial.[1][2][4][5][6][7][8][9]

Study Design: This was a phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted at 107 sites in the United States.[1][2][5][7]

Patient Population: The trial enrolled 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[1][2][5][6][7] Patients with concomitant valve surgery were excluded.[1][2][7]

Intervention: Before implantation, the harvested saphenous vein grafts were treated ex vivo for ten minutes in a pressure-mediated delivery system with either this compound or a placebo (saline).[1][2][4][7][10]

Endpoints:

  • Primary Efficacy Endpoint: The primary outcome was angiographic vein graft failure, defined as ≥75% stenosis in at least one saphenous vein graft, assessed at 12 to 18 months post-surgery.[1][2][7][8]

  • Secondary Endpoints: These included other angiographic variables, major adverse cardiac events (MACE), and safety through 30 days and at 1 and 5 years.[1][2][5][6][7][8]

The experimental workflow of the PREVENT IV trial is illustrated in the diagram below.

cluster_Patient_Selection Patient Enrollment & Randomization cluster_Treatment Ex Vivo Vein Graft Treatment cluster_FollowUp Follow-Up & Analysis p1 3,014 Patients Undergoing Primary CABG with ≥2 Vein Grafts rand Randomization p1->rand edifoligide_group This compound Treatment (n=1508) rand->edifoligide_group placebo_group Placebo Treatment (n=1506) rand->placebo_group follow_up_12_18m 12-18 Month Follow-Up (Angiography for first 2400 patients) edifoligide_group->follow_up_12_18m placebo_group->follow_up_12_18m follow_up_5y 5-Year Clinical Follow-Up follow_up_12_18m->follow_up_5y primary_endpoint Primary Endpoint Analysis: Vein Graft Failure (≥75% Stenosis) follow_up_12_18m->primary_endpoint secondary_endpoint Secondary Endpoint Analysis: MACE, Death, MI, Revascularization follow_up_5y->secondary_endpoint

Experimental Workflow of the PREVENT IV Trial.

Quantitative Data Summary

The PREVENT IV trial demonstrated no statistically significant difference between the this compound and placebo groups in both the primary angiographic endpoint and long-term clinical outcomes.

Angiographic Outcomes at 12-18 Months
OutcomeThis compound GroupPlacebo GroupOdds Ratio (95% CI)P-value
Per-Patient Vein Graft Failure (≥75% stenosis)45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66[1][2][7]
Per-Graft Vein Graft Failure28.5%29.7%-0.44[9]
Total Vein Graft Occlusion (per-patient)42%42%--[10]
Clinical Outcomes at 1 Year
OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Major Adverse Cardiac Events (MACE)6.7% (101/1508)8.1% (121/1506)0.83 (0.64-1.08)0.16[1][2][7][9]
Clinical Outcomes at 5 Years
OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Death11.7%10.7%--[5][6]
Myocardial Infarction (MI)2.3%3.2%--[5][6]
Revascularization14.1%13.9%--[5][6]
Rehospitalization61.6%62.5%--[5][6]
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89-1.18)0.721[5][6]

Conclusion

The extensive data from the PREVENT IV trial conclusively show that ex vivo treatment of saphenous vein grafts with this compound is no more effective than placebo in preventing vein graft failure or improving long-term clinical outcomes in patients undergoing CABG.[1][2][4][7] Despite a promising preclinical hypothesis, the clinical evidence does not support the use of this compound for this indication.[5] These findings underscore the challenges in translating preclinical concepts into effective clinical therapies and highlight the need for continued research into novel approaches to improve the durability of vein grafts in CABG surgery.

References

A Comparative Analysis of E2F Transcription Factor Inhibitors: Edifoligide and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edifoligide with other E2F inhibitors, supported by available experimental data. The E2F family of transcription factors plays a pivotal role in cell cycle regulation, making them a key target in proliferative diseases.

This compound, a double-stranded DNA oligonucleotide, was developed as a competitive decoy for the E2F transcription factor. It was investigated for its potential to prevent neointimal hyperplasia in vein grafts. While it showed promise in preclinical studies, large-scale clinical trials did not demonstrate a significant benefit over placebo. Concurrently, other strategies to modulate E2F activity have emerged, primarily through indirect inhibition of the upstream pathways that regulate E2F, such as cyclin-dependent kinase (CDK) inhibitors, and through direct inhibition of E2F-DNA binding.

Mechanism of Action: Direct vs. Indirect Inhibition

E2F activity is tightly regulated by the retinoblastoma protein (pRb). In a quiescent cell, hypophosphorylated pRb binds to E2F, repressing the transcription of genes required for S-phase entry. Upon mitogenic stimulation, cyclin D/CDK4/6 and cyclin E/CDK2 complexes phosphorylate pRb, causing it to release E2F, thereby allowing cell cycle progression.

This compound acts as a direct competitive inhibitor. As a synthetic DNA duplex with a high affinity for E2F, it binds to free E2F transcription factors, preventing them from binding to the promoter regions of their target genes.[1]

Indirect E2F inhibitors , such as the CDK4/6 inhibitors Palbociclib and Ribociclib, function by preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, bound to E2F, thus keeping E2F in a repressed state.

HLM006474 represents a direct, non-oligonucleotide small molecule inhibitor that was identified through a virtual screen and has been shown to inhibit the DNA-binding activity of E2F.[2]

Performance Data: A Comparative Overview

Direct comparative studies of this compound against other E2F inhibitors are limited due to their different stages of development and intended clinical applications. This compound was advanced to late-stage clinical trials for a cardiovascular indication, whereas many other E2F inhibitors are in preclinical or early clinical development for oncology.

This compound Clinical Trial Data (PREVENT III & IV)

The PREVENT III and IV trials were large, randomized, placebo-controlled studies evaluating the efficacy of this compound in preventing vein graft failure in lower extremity and coronary artery bypass surgery, respectively.[3][4][5]

Outcome[4][5]This compound GroupPlacebo Groupp-value
PREVENT IV: Per-patient vein graft failure (12-18 months) 45.2%46.3%0.66
PREVENT IV: Major adverse cardiac events (1 year) 6.7%8.1%0.16
PREVENT IV: 5-year composite (death, MI, revascularization) 26.3%25.5%0.721

The data from these pivotal trials indicated that this compound was not more effective than placebo in preventing vein graft failure.[3][4][5]

Preclinical Data for Other E2F Inhibitors

The following table summarizes preclinical data for the direct E2F inhibitor HLM006474.

InhibitorAssayCell LineKey Finding
HLM006474 Electrophoretic Mobility Shift Assay (EMSA)A375 (Melanoma)In vivo IC50 of 29.8 µM for inhibition of E2F4 DNA-binding.[6]
HLM006474 Cell Viability AssayLung Cancer Cell LinesBiological IC50 between 15 and 75 µM.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

E2F_Inhibition_Pathways cluster_indirect Indirect Inhibition (CDK4/6i) cluster_direct Direct Inhibition CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRb->E2F inhibits Genes S-Phase Genes E2F->Genes activates CDKi Palbociclib, Ribociclib CDKi->CDK46 inhibits E2F_direct E2F DNA Gene Promoters E2F_direct->DNA binds This compound This compound This compound->E2F_direct binds & inhibits HLM HLM006474 HLM->E2F_direct binds & inhibits

Caption: Mechanisms of direct and indirect E2F inhibition.

PREVENT_Trial_Workflow Patient Patient Undergoing Bypass Surgery VeinGraft Saphenous Vein Graft Harvested Patient->VeinGraft Randomization Randomization Treatment Ex vivo Incubation Randomization->Treatment VeinGraft->Randomization This compound This compound Treatment->this compound Group 1 Placebo Placebo Treatment->Placebo Group 2 Surgery Graft Implantation This compound->Surgery Placebo->Surgery FollowUp Follow-up (12-18 months) Surgery->FollowUp Endpoint Primary Endpoint: Vein Graft Failure FollowUp->Endpoint

Caption: Workflow of the PREVENT clinical trials.

Experimental Protocols

PREVENT IV Trial Protocol for this compound Treatment

The PREVENT IV trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[4][8]

  • Patient Population: 3,014 patients undergoing primary coronary artery bypass graft (CABG) surgery with at least two planned saphenous vein grafts.[4]

  • Exclusion Criteria: Concomitant valve surgery.[4]

  • Randomization: Patients were randomized to receive either this compound or a placebo.[4]

  • Vein Graft Treatment: Harvested saphenous vein grafts were treated ex vivo with either this compound or placebo using a pressure-mediated delivery system.[4]

  • Follow-up: The first 2,400 patients enrolled were scheduled for a 12- to 18-month follow-up angiography.[8]

  • Primary Endpoint: The primary efficacy endpoint was angiographic vein graft failure, defined as ≥75% stenosis, occurring 12 to 18 months after CABG surgery.[8]

In Vitro Analysis of HLM006474

The following protocol outlines the general steps used to assess the in vivo IC50 of HLM006474.[2][6]

  • Cell Culture: A375 human melanoma cells were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of HLM006474 for 9 hours.[6]

  • Whole-Cell Extract Preparation: After treatment, whole-cell extracts were prepared.

  • Electrophoretic Mobility Shift Assay (EMSA): The extracts were analyzed by EMSA to determine the DNA-binding activity of E2F4.

  • Quantification: The results from multiple EMSA experiments were quantified using a PhosphoImager, and the signal intensities were normalized to the untreated control to calculate the IC50.[6]

Conclusion

This compound, a direct E2F inhibitor, failed to demonstrate efficacy in late-stage clinical trials for preventing vein graft failure. While the concept of E2F inhibition remains a valid therapeutic strategy, particularly in oncology, the focus has shifted towards indirect inhibition via CDK4/6 inhibitors and the development of novel direct small molecule inhibitors. The clinical success of CDK4/6 inhibitors in breast cancer highlights the potential of targeting the E2F pathway. Future research will likely focus on more specific and potent direct E2F inhibitors and their application in cancers with a dysregulated Rb-E2F pathway. The preclinical data for compounds like HLM006474 provide a foundation for the development of this next generation of E2F-targeting therapeutics.

References

Edifoligide's Mechanism of Action in Human Tissue: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Edifoligide's performance with other alternatives for the prevention of vein graft failure, supported by experimental data. This compound, a double-stranded DNA oligodeoxynucleotide, acts as a decoy for the E2F transcription factor, a critical regulator of cell cycle progression. The intended mechanism of action is to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia, which is the primary cause of saphenous vein graft failure following coronary artery bypass surgery.

Despite a strong preclinical rationale and promising early-phase human trials, large-scale clinical trials (PREVENT III and PREVENT IV) failed to demonstrate a significant clinical benefit of this compound over placebo in preventing vein graft failure.[1][2] This guide delves into the validation of this compound's mechanism of action in human tissue, compares it with alternative strategies, and provides detailed experimental protocols for the key validation assays.

Comparative Data of this compound and Alternatives

While direct head-to-head comparative studies of this compound with other oligonucleotide-based therapies in human tissue are not available, the following tables summarize the key findings for this compound and provide preclinical data for a promising alternative, a circular dumbbell E2F decoy (CD-E2F).

Table 1: Clinical Trial Outcomes of this compound in Human Saphenous Vein Grafts (PREVENT IV Trial)

OutcomeThis compound GroupPlacebo Groupp-value
Per-patient vein graft failure rate (12-18 months)45.2%46.3%0.66
Death, Myocardial Infarction, or Revascularization (5 years)26.3%25.5%0.721
Death (5 years)11.7%10.7%-
Myocardial Infarction (5 years)2.3%3.2%-
Revascularization (5 years)14.1%13.9%-

Data from the PREVENT IV trial, a phase 3 randomized, double-blind, placebo-controlled trial with 3,014 patients.[3]

Table 2: Preclinical Comparison of Conventional (this compound-like) vs. Circular Dumbbell E2F Decoy (CD-E2F) in Rat Vascular Smooth Muscle Cells

ParameterConventional E2F Decoy (PS-E2F)Circular Dumbbell E2F Decoy (CD-E2F)
Stability (in presence of nucleases/sera) Less stableMore stable
Inhibition of VSMC proliferation (in vitro) EffectiveMore effective
Inhibition of neointimal formation (in vivo, rat model) EffectiveMore effective
Relative Dose for Similar Effect Higher dose required~40-50% lower dose sufficient

Data from a preclinical study comparing a conventional phosphorothioated E2F decoy (similar to this compound) with a novel circular dumbbell E2F decoy.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its validation in human tissue.

This compound's Mechanism of Action cluster_0 Cell Nucleus E2F E2F Transcription Factor E2F_Target_Genes E2F Target Genes (e.g., PCNA, c-myc) E2F->E2F_Target_Genes Binds to promoter Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F_Target_Genes->Cell_Cycle_Progression Activates transcription VSMC_Proliferation Vascular Smooth Muscle Cell Proliferation Cell_Cycle_Progression->VSMC_Proliferation Neointimal_Hyperplasia Neointimal Hyperplasia VSMC_Proliferation->Neointimal_Hyperplasia This compound This compound (E2F Decoy) This compound->E2F Binds and sequesters

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for this compound Validation cluster_1 Mechanism Validation Assays Vein_Harvest Saphenous Vein Harvest from Patient Ex_Vivo_Treatment Ex Vivo Treatment with This compound or Placebo (Pressure-Mediated Delivery) Vein_Harvest->Ex_Vivo_Treatment Grafting Coronary Artery Bypass Grafting Ex_Vivo_Treatment->Grafting Tissue_Analysis Analysis of Vein Graft Tissue Samples Ex_Vivo_Treatment->Tissue_Analysis Clinical_Followup Patient Follow-up (Angiography and Clinical Events) Grafting->Clinical_Followup Transfection_Efficiency Transfection Efficiency (e.g., Fluorescent Oligo) Tissue_Analysis->Transfection_Efficiency Target_Gene_Expression Target Gene Expression (PCNA, c-myc via RT-qPCR) Tissue_Analysis->Target_Gene_Expression Cell_Proliferation Cell Proliferation Assay (BrdU Incorporation) Tissue_Analysis->Cell_Proliferation

Caption: Workflow for validation of this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action in human saphenous vein grafts.

Ex Vivo Oligonucleotide Delivery to Human Saphenous Vein

Objective: To deliver this compound into the cells of the saphenous vein graft.

Protocol:

  • Harvest the saphenous vein from the patient using standard surgical techniques.

  • Prepare the this compound solution at the desired concentration in a sterile saline solution. A placebo solution (saline only) is used for the control group.

  • The vein graft is placed in a pressure-mediated delivery system.

  • The system is filled with either the this compound or placebo solution.

  • A non-distending pressure is applied for a defined period (e.g., 10 minutes in the PREVENT IV trial) to facilitate the uptake of the oligonucleotide into the vein graft tissue.[5]

  • Following treatment, the vein graft is rinsed with a sterile saline solution before being used for coronary artery bypass grafting.

Assessment of Cell Proliferation by Bromodeoxyuridine (BrdU) Incorporation Assay

Objective: To quantify the effect of this compound on the proliferation of vascular smooth muscle cells within the vein graft tissue.

Protocol:

  • Obtain segments of the treated and untreated (placebo) vein grafts.

  • Culture the vein graft segments in a suitable medium supplemented with BrdU labeling reagent for a specified duration (e.g., 24 hours) to allow for the incorporation of BrdU into the DNA of proliferating cells.

  • Fix the tissue samples in a suitable fixative (e.g., 10% neutral buffered formalin).

  • Embed the fixed tissue in paraffin (B1166041) and cut thin sections (e.g., 5 µm).

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to expose the incorporated BrdU. This typically involves incubation in an acidic solution (e.g., 2M HCl).

  • Block non-specific antibody binding using a blocking solution (e.g., 5% goat serum in PBS).

  • Incubate the sections with a primary antibody specific for BrdU.

  • Wash the sections and incubate with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye).

  • Develop the signal and counterstain the nuclei (e.g., with hematoxylin (B73222) or DAPI).

  • Visualize the sections under a microscope and quantify the percentage of BrdU-positive cells.

Analysis of Target Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the effect of this compound on the expression of E2F target genes involved in cell cycle progression, such as Proliferating Cell Nuclear Antigen (PCNA) and c-myc.

Protocol:

  • Obtain segments of the treated and untreated (placebo) vein grafts.

  • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution to preserve RNA integrity.

  • Extract total RNA from the tissue samples using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Prepare the RT-qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (PCNA, c-myc) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.

  • Perform the RT-qPCR reaction using a real-time PCR instrument.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes in the this compound-treated group compared to the placebo group.

Conclusion

While the theoretical mechanism of action for this compound as an E2F transcription factor decoy is well-established, its clinical application in preventing saphenous vein graft failure has been unsuccessful. The data from the PREVENT IV trial conclusively demonstrated a lack of efficacy in a large patient population.[3] This highlights the challenge of translating promising preclinical findings into clinical success.

Future research in this area may focus on alternative strategies, such as the more stable and potent circular dumbbell E2F decoys, or targeting other pathways involved in neointimal hyperplasia. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the development and validation of novel therapies for the prevention of vein graft failure.

References

A Comparative Analysis of the PREVENT III and PREVENT IV Trials: Edifoligide in Vascular Bypass Grafting

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pivotal phase III clinical trials investigating the efficacy of edifoligide, an E2F transcription factor decoy, in preventing graft failure in peripheral and coronary artery bypass surgery.

This guide provides a comprehensive comparative analysis of the PREVENT III and PREVENT IV clinical trials for researchers, scientists, and drug development professionals. Both prospective, randomized, double-blind, multicenter phase III trials aimed to evaluate the efficacy of a novel molecular therapy, this compound, to prevent vein graft failure. However, they focused on different patient populations and surgical procedures: lower extremity revascularization for critical limb ischemia (CLI) in PREVENT III and coronary artery bypass grafting (CABG) in PREVENT IV. Ultimately, neither trial met its primary endpoint, providing valuable insights into the complexities of vein graft failure and the challenges of therapeutic intervention.

At a Glance: PREVENT III vs. PREVENT IV

FeaturePREVENT IIIPREVENT IV
Patient Population 1,404 patients with critical limb ischemia (CLI) undergoing infrainguinal vein bypass surgery.[1]3,014 patients undergoing primary coronary artery bypass grafting (CABG) with at least two planned saphenous vein grafts.[2][3]
Intervention Single intraoperative ex vivo treatment of vein graft with this compound or placebo.[1]Ex vivo treatment of saphenous vein grafts with this compound or placebo using a pressure-mediated delivery system.[2][3]
Primary Endpoint Time to nontechnical index graft reintervention or major amputation due to index graft failure within 12 months.[1]Angiographic vein graft failure (≥75% stenosis) or death occurring 12 to 18 months after CABG surgery.[2][3]
Key Findings No significant difference in the primary endpoint between this compound and placebo groups.[1] A statistically significant improvement was observed in secondary graft patency with this compound.[1]No significant difference in the primary endpoint of vein graft failure between this compound and placebo groups.[2][3] No significant difference in 5-year rates of death, myocardial infarction, or revascularization.[4]

Detailed Experimental Protocols

Both trials employed a similar therapeutic strategy involving the ex vivo treatment of harvested saphenous veins with this compound, a double-stranded DNA oligonucleotide that acts as a decoy for the E2F transcription factor. By binding to E2F, this compound was designed to inhibit the transcription of genes responsible for smooth muscle cell proliferation, a key process in the development of neointimal hyperplasia and subsequent graft failure.

PREVENT III & IV - this compound Treatment Workflow

G cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_treatment cluster_post_op Post-Operative Phase Patient Patient Enrollment Randomization Randomization (1:1) Patient->Randomization This compound This compound Solution (40 µmol/L in PREVENT IV) Randomization->this compound This compound Arm Placebo Placebo Solution Randomization->Placebo Placebo Arm VeinHarvest Saphenous Vein Harvest ExVivoTreatment Ex Vivo Graft Treatment VeinHarvest->ExVivoTreatment GraftImplantation Graft Implantation ExVivoTreatment->GraftImplantation FollowUp Clinical & Angiographic Follow-Up GraftImplantation->FollowUp PressureSystem Pressure-Mediated Delivery System This compound->PressureSystem Placebo->PressureSystem PressureSystem->ExVivoTreatment Treatment Application Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Experimental Workflow for PREVENT III and IV Trials.

While the general procedure was similar, specific details of the treatment protocol, such as the precise concentration of this compound, the duration of treatment, and the pressure applied, were not extensively detailed in the primary publications. However, for PREVENT IV, it has been reported that the this compound was formulated as a double-stranded oligonucleotide at a concentration of 0.38 mg/mL (40 µmol/L).[5] The placebo in both trials was a formulation identical in appearance to the this compound solution but without the active oligonucleotide. The use of a pressure-mediated delivery system was a key feature in both trials, designed to enhance the uptake of the oligonucleotide into the cells of the vein graft.[6][7]

Signaling Pathway: E2F Inhibition by this compound

The rationale for using this compound stems from the critical role of the E2F family of transcription factors in regulating the cell cycle. In response to vascular injury during bypass surgery, smooth muscle cells in the vein graft are stimulated to proliferate and migrate, leading to the formation of a neointima that can eventually obstruct the graft. This process is dependent on the activation of cell cycle genes, many of which are under the control of E2F.

G cluster_upstream Upstream Signaling cluster_e2f_regulation E2F Regulation cluster_downstream Downstream Effects cluster_intervention GrowthFactors Growth Factors & Injury Signals CyclinCDK Cyclin/CDK Complexes GrowthFactors->CyclinCDK Rb Rb Protein CyclinCDK->Rb Phosphorylation (Inactivation) E2F_DP E2F/DP Complex Rb->E2F_DP Inhibition CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin E, PCNA) E2F_DP->CellCycleGenes Transcription Activation Proliferation Smooth Muscle Cell Proliferation CellCycleGenes->Proliferation Neointima Neointimal Hyperplasia Proliferation->Neointima This compound This compound (E2F Decoy) This compound->E2F_DP Binds & Sequesters

Simplified E2F Signaling Pathway and the Mechanism of this compound.

As depicted in the diagram, growth factors and injury signals activate cyclin/CDK complexes, which in turn phosphorylate and inactivate the Retinoblastoma (Rb) protein. This releases the E2F/DP transcription factor complex, allowing it to activate the transcription of genes necessary for cell cycle progression and proliferation. This compound acts as a decoy, mimicking the E2F binding site on DNA, thereby sequestering the E2F/DP complex and preventing it from activating its target genes.

Comparative Analysis of Trial Results

PREVENT III: Lower Extremity Bypass

The PREVENT III trial did not demonstrate a significant benefit of this compound in preventing its primary endpoint of nontechnical graft reintervention or major amputation.[1] However, a noteworthy finding was a statistically significant improvement in the secondary endpoint of secondary graft patency at one year in the this compound group (83% vs. 78% for placebo, P = .016).[1] This suggests a potential modest biological effect of the treatment.

PREVENT III: 1-Year Outcomes [1][8]

OutcomeThis compoundPlaceboP-value
Primary Patency61%61%NS
Primary Assisted Patency77%77%NS
Secondary Patency83%78%.016
Limb Salvage88%88%NS
Survival84%84%NS
Perioperative (30-day) Mortality2.7%2.7%NS
Perioperative Myocardial Infarction4.7%4.7%NS
Early Graft Occlusion5.2%5.2%NS
PREVENT IV: Coronary Artery Bypass Grafting

Similar to PREVENT III, the PREVENT IV trial failed to meet its primary endpoint, with no significant difference in the rate of angiographic vein graft failure or death at 12 to 18 months between the this compound and placebo groups.[2][3] Long-term follow-up at 5 years also showed no significant differences in the rates of death, myocardial infarction, or revascularization.[4]

PREVENT IV: 5-Year Clinical Outcomes [4]

OutcomeThis compoundPlaceboHazard Ratio (95% CI)P-value
Death11.7%10.7%1.03 (0.89–1.18).721
Myocardial Infarction2.3%3.2%--
Revascularization14.1%13.9%--
Rehospitalization61.6%62.5%--
Composite: Death, MI, or Revascularization 26.3% 25.5% 1.03 (0.89–1.18) .721

Conclusion and Future Directions

The PREVENT III and PREVENT IV trials were landmark studies in the field of vascular gene therapy. Despite the disappointing primary outcomes, they have provided the scientific community with a wealth of data on the natural history of vein graft failure in both peripheral and coronary circulation. The failure of this compound to significantly impact the primary endpoints in these large, well-conducted trials suggests that targeting a single pathway with a non-selective E2F inhibitor may be insufficient to overcome the multifactorial process of neointimal hyperplasia.

Future research in this area may need to explore more targeted approaches, such as selectively inhibiting specific E2F isoforms that are more critically involved in smooth muscle cell proliferation, or combination therapies that address multiple pathways involved in graft failure, including inflammation and thrombosis. The PREVENT trials, therefore, serve as a crucial foundation and a cautionary tale for the development of novel therapeutics aimed at improving the long-term outcomes of vascular bypass surgery.

References

Edifoligide Clinical Trials: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Edifoligide, an E2F transcription factor decoy, based on data from the pivotal PREVENT III and PREVENT IV clinical trials. This compound was developed to prevent vein graft failure following bypass surgery by inhibiting neointimal hyperplasia. This document summarizes the quantitative outcomes, details the experimental protocols, and visualizes the proposed mechanism of action to offer an objective evaluation of its clinical performance against a placebo.

Performance Overview

This compound was investigated in two major phase III, multicenter, randomized, double-blind, placebo-controlled trials: PREVENT III for patients undergoing infrainguinal bypass for critical limb ischemia, and PREVENT IV for patients undergoing coronary artery bypass graft (CABG) surgery.[1][2] Despite a strong preclinical rationale and promising early-phase trials, the overall results from these large-scale studies did not demonstrate a significant benefit of this compound over placebo in preventing vein graft failure.[2][3]

In the PREVENT IV trial, which focused on coronary artery bypass grafts, this compound did not show a significant effect on the primary endpoint of per-patient vein graft failure at 12 to 18 months.[3] Similarly, the five-year follow-up of the PREVENT IV cohort revealed no significant differences in the rates of death, myocardial infarction, or revascularization between the this compound and placebo groups.[4] The PREVENT III trial in peripheral artery bypass patients also failed to meet its primary endpoint, showing no significant difference in the time to nontechnical index graft reintervention or major amputation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PREVENT III and PREVENT IV clinical trials, comparing this compound with placebo.

PREVENT IV: Coronary Artery Bypass Graft Failure
Outcome (12-18 months)This compound GroupPlacebo GroupOdds Ratio (95% CI)P-value
Per-Patient Vein Graft Failure45.2% (436/965)46.3% (442/955)0.96 (0.80-1.14)0.66
Major Adverse Cardiac Events (1 year)6.7% (101/1508)8.1% (121/1506)0.83 (0.64-1.08)0.16

Data sourced from Alexander JH, et al. JAMA. 2005.[3]

5-Year Clinical OutcomesThis compound GroupPlacebo GroupHazard Ratio (95% CI)P-value
Death11.7%10.7%--
Myocardial Infarction2.3%3.2%--
Revascularization14.1%13.9%--
Composite (Death, MI, or Revascularization)26.3%25.5%1.03 (0.89-1.18)0.721

Data sourced from Lopes RD, et al. Am Heart J. 2012.[4]

PREVENT III: Peripheral Artery Bypass Graft Failure
Outcome (1 year)This compound Group (Kaplan-Meier Estimate)Placebo Group (Kaplan-Meier Estimate)P-value
Primary Endpoint (Nontechnical reintervention or major amputation)No significant differenceNo significant difference-
Secondary Patency83%78%0.016

Data sourced from Conte MS, et al. J Vasc Surg. 2006.[2]

Experimental Protocols

The PREVENT III and PREVENT IV trials followed a rigorous, randomized, double-blind, placebo-controlled design.[1][5]

PREVENT IV Methodology
  • Patient Population: 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[1][6]

  • Intervention: Harvested saphenous vein grafts were treated ex vivo for ten minutes with either this compound or a placebo solution using a pressure-mediated delivery system before being grafted into the coronary circulation.[3][6]

  • Primary Endpoint: The primary efficacy endpoint was angiographic vein graft failure, defined as ≥75% stenosis in any vein graft, assessed at 12 to 18 months post-surgery.[1][7]

  • Follow-up: Patients were followed for clinical outcomes for up to five years, with a subset undergoing angiography at 12 to 18 months.[4][8]

PREVENT III Methodology
  • Patient Population: 1,404 patients with critical limb ischemia undergoing infrainguinal bypass surgery with an autologous vein graft.[2][5]

  • Intervention: A single intraoperative ex vivo treatment of the vein graft with either this compound or placebo.[2]

  • Primary Endpoint: The primary endpoint was the time to nontechnical index graft reintervention or major amputation due to index graft failure within one year.[2]

  • Follow-up: Patients underwent graft surveillance via duplex ultrasonography and were followed for graft and limb endpoints for one year.[2]

Mechanism of Action: E2F Transcription Factor Inhibition

This compound is a double-stranded oligodeoxynucleotide that acts as a "decoy" for the E2F family of transcription factors.[9][10] In the context of vein graft failure, vascular injury during surgery and altered hemodynamics in the grafted vein can lead to the proliferation of smooth muscle cells in the vessel wall, a process known as neointimal hyperplasia.[3] This proliferation is a key contributor to graft stenosis and eventual failure. The E2F transcription factors are critical regulators of the cell cycle and are involved in initiating this proliferative response.[9] By binding to E2F, this compound was designed to prevent its interaction with the native DNA, thereby inhibiting the transcription of genes necessary for cell cycle progression and ultimately reducing smooth muscle cell proliferation and neointimal hyperplasia.[3][10]

Edifoligide_Mechanism cluster_0 Vascular Injury & Hemodynamic Stress cluster_1 Cellular Response cluster_2 Pathological Outcome cluster_3 Therapeutic Intervention Vascular Injury Vascular Injury E2F_Activation E2F Transcription Factor Activation Vascular Injury->E2F_Activation Gene_Transcription Gene Transcription (Cell Cycle Progression) E2F_Activation->Gene_Transcription SMC_Proliferation Smooth Muscle Cell Proliferation Gene_Transcription->SMC_Proliferation Neointimal_Hyperplasia Neointimal Hyperplasia SMC_Proliferation->Neointimal_Hyperplasia Vein_Graft_Failure Vein Graft Failure Neointimal_Hyperplasia->Vein_Graft_Failure This compound This compound (E2F Decoy) This compound->E2F_Activation Inhibition

Caption: this compound's proposed mechanism of action in preventing vein graft failure.

Experimental Workflow

The clinical application of this compound in the PREVENT trials followed a specific ex vivo procedure. This workflow was designed to deliver the drug directly to the target tissue, minimizing systemic exposure.

Edifoligide_Workflow Start Start Vein_Harvest Saphenous Vein Harvest Start->Vein_Harvest Ex_Vivo_Treatment Ex Vivo Treatment with This compound or Placebo (Pressure-Mediated Delivery) Vein_Harvest->Ex_Vivo_Treatment Graft_Implantation Vein Graft Implantation (Bypass Surgery) Ex_Vivo_Treatment->Graft_Implantation Follow_Up Patient Follow-Up (Angiography & Clinical Assessment) Graft_Implantation->Follow_Up End End Follow_Up->End

Caption: Experimental workflow for this compound treatment in the PREVENT trials.

References

Edifoligide for Vein Graft Failure: A Comparative Analysis of Long-Term Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive review of the long-term outcomes of Edifoligide, an E2F transcription factor decoy investigated for the prevention of saphenous vein graft failure in coronary artery bypass graft (CABG) surgery, reveals no significant benefit over placebo in improving clinical outcomes or preventing graft failure at five years. This guide provides a detailed comparison of this compound with current standard-of-care treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel gene-based therapy, was developed to inhibit neointimal hyperplasia, a primary driver of vein graft stenosis and failure. The pivotal clinical trial, the PRoject of Ex-vivo Vein graft ENgineering via Transfection IV (PREVENT IV), provided extensive data on its long-term efficacy and safety. This guide synthesizes the 5-year follow-up data from PREVENT IV and compares it with the established long-term outcomes of standard medical management, which primarily consists of antiplatelet and lipid-lowering therapies. The evidence indicates that while this compound was well-tolerated, it did not demonstrate superiority to placebo in preventing major adverse cardiac events. In contrast, standard-of-care therapies, such as aspirin (B1665792) and statins, have a substantial body of evidence supporting their role in improving long-term vein graft patency and patient outcomes.

This compound: Long-Term Outcomes from the PREVENT IV Trial

The PREVENT IV trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of ex vivo treatment of saphenous vein grafts with this compound in patients undergoing CABG. The 5-year follow-up of this trial is the most definitive source of data on the long-term outcomes of this treatment.

Quantitative Data Summary

The following table summarizes the key 5-year clinical outcomes from the PREVENT IV trial, comparing the this compound-treated group with the placebo group.

Outcome at 5 YearsThis compound Group (%)Placebo Group (%)Hazard Ratio (95% CI)P-value
Composite Outcome (Death, MI, or Revascularization) 26.325.51.03 (0.89–1.18)0.721
Death 11.710.7--
Myocardial Infarction (MI) 2.33.2--
Revascularization 14.113.9--
Rehospitalization 61.662.5--

Data sourced from the 5-year follow-up of the PREVENT IV trial.[1][2][3]

As the data clearly indicates, there were no statistically significant differences between the this compound and placebo groups across a range of critical long-term clinical endpoints.[1][2][3]

Standard of Care: Alternative Treatments and Their Long-Term Outcomes

The current standard of care for preventing saphenous vein graft failure post-CABG is multifaceted, focusing on medical management to mitigate the underlying atherosclerotic disease process and prevent thrombosis.

Antiplatelet Therapy

Aspirin is the cornerstone of antiplatelet therapy following CABG.[4] Dual antiplatelet therapy (DAPT), typically with aspirin and a P2Y12 inhibitor like clopidogrel, may be considered in certain patient populations, such as those who have undergone off-pump CABG or have a recent acute coronary syndrome.[3]

Lipid-Lowering Therapy

High-intensity statin therapy is recommended for all patients post-CABG to aggressively manage dyslipidemia, which is a major contributor to vein graft atherosclerosis.[3]

Comparative Long-Term Outcomes of Standard of Care

The following table provides an overview of long-term saphenous vein graft patency rates with standard medical management, compiled from various studies. It is important to note that these are not from direct head-to-head trials with this compound but represent the expected outcomes with current best practices.

TreatmentTime PointVein Graft Patency Rate (%)
Aspirin 1 Year~85-94%
Aspirin 3 Years~80-83%
Statin Therapy 1-10 YearsSignificantly improved patency compared to no statin
No Medical Therapy (for comparison) 10 Years~50-60%

Data compiled from multiple sources on standard post-CABG care.

Experimental Protocols

PREVENT IV Trial Methodology
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[5]

  • Participants: 3,014 patients undergoing primary CABG with at least two planned saphenous vein grafts.[2][5]

  • Intervention: Saphenous vein grafts were treated ex vivo for 10 minutes with either this compound or a placebo solution using a pressure-mediated delivery system before implantation.[6]

  • Primary Endpoint: A composite of death or vein graft failure (defined as ≥75% stenosis) at 12 to 18 months, assessed by angiography.[7]

  • Long-Term Follow-up: Patients were followed for up to 5 years for clinical outcomes including death, myocardial infarction, and repeat revascularization.[1][2]

Standard of Care Methodologies

Studies evaluating standard of care therapies typically involve prospective or retrospective analyses of large patient cohorts undergoing CABG. Key methodological aspects include:

  • Patient Population: Patients undergoing CABG with saphenous vein grafts.

  • Intervention: Prescription of antiplatelet agents (e.g., aspirin 81-325 mg daily) and high-intensity statins (e.g., atorvastatin (B1662188) 40-80 mg or rosuvastatin (B1679574) 20-40 mg daily) initiated perioperatively and continued long-term.[3]

  • Outcome Measures: Vein graft patency assessed by angiography or other imaging modalities at various follow-up intervals, and long-term clinical outcomes such as major adverse cardiovascular events (MACE).

Mechanism of Action and Experimental Workflows

This compound Signaling Pathway

This compound is a transcription factor decoy designed to inhibit the activity of E2F transcription factors. E2F plays a crucial role in the cell cycle progression of vascular smooth muscle cells, a key event in the development of neointimal hyperplasia.

Edifoligide_Mechanism cluster_VascularInjury Vascular Injury (Vein Grafting) cluster_CellularResponse Cellular Response cluster_CellCycle Cell Cycle Progression cluster_Outcome Pathological Outcome Injury Surgical Trauma & Arterial Environment GF Growth Factors (e.g., PDGF, FGF) Injury->GF Receptor Receptor Activation GF->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor->Signaling Cyclin_CDK Cyclin/CDK Complexes Signaling->Cyclin_CDK E2F_DP E2F/DP Complex Gene_Transcription Target Gene Transcription (Cell Cycle Genes) E2F_DP->Gene_Transcription pRB pRB pRB->E2F_DP Releases Cyclin_CDK->pRB Phosphorylates VSMC_Prolif VSMC Proliferation & Migration Gene_Transcription->VSMC_Prolif Neointima Neointimal Hyperplasia VSMC_Prolif->Neointima Stenosis Vein Graft Stenosis Neointima->Stenosis This compound This compound (E2F Decoy) This compound->E2F_DP Inhibits Binding

Caption: this compound's intended mechanism of action to prevent neointimal hyperplasia.

PREVENT IV Experimental Workflow

The following diagram illustrates the key stages of the PREVENT IV clinical trial.

PREVENT_IV_Workflow Patient_Enrollment Patient Enrollment (n=3014) Primary CABG with ≥2 SVG Randomization Randomization (1:1) Patient_Enrollment->Randomization Edifoligide_Arm This compound Group (n=1508) Ex vivo SVG treatment Randomization->Edifoligide_Arm Placebo_Arm Placebo Group (n=1506) Ex vivo SVG treatment Randomization->Placebo_Arm CABG_Surgery Coronary Artery Bypass Graft Surgery Edifoligide_Arm->CABG_Surgery Placebo_Arm->CABG_Surgery Follow_Up_12_18m 12-18 Month Follow-up Angiography for Primary Endpoint CABG_Surgery->Follow_Up_12_18m Follow_Up_5y 5-Year Clinical Follow-up (Death, MI, Revascularization) Follow_Up_12_18m->Follow_Up_5y Data_Analysis Data Analysis Comparison of Outcomes Follow_Up_5y->Data_Analysis

References

Edifoligide Clinical Trial Endpoints: A Statistical Analysis and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis of the clinical trial endpoints for Edifoligide, a novel E2F transcription factor decoy. It objectively compares its performance against alternative therapeutic strategies for the prevention of vein graft failure, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound, an oligonucleotide decoy designed to inhibit the E2F transcription factor and thereby reduce neointimal hyperplasia, has undergone extensive clinical investigation for the prevention of vein graft failure in both peripheral and coronary artery bypass surgery. Despite a strong preclinical rationale, the major Phase III clinical trials, PREVENT III and PREVENT IV, failed to demonstrate a significant benefit of this compound over placebo in their primary endpoints. This guide summarizes the key findings from these trials, provides a comparative analysis with established standards of care, and details the experimental protocols employed. The evidence suggests that while the concept of targeting E2F transcription factors remains a valid area of research, the clinical application of this compound did not translate into improved outcomes for patients.

This compound vs. Standard of Care: A Comparative Analysis of Clinical Endpoints

The primary therapeutic goal in vein graft surgery is to prevent graft failure, which is often a result of neointimal hyperplasia, a process involving the proliferation of smooth muscle cells. This compound was developed to specifically target this pathway. The standard of care, in contrast, focuses on broader strategies to mitigate thrombosis and manage cardiovascular risk factors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the PREVENT III and PREVENT IV clinical trials for this compound, alongside data for standard of care therapies.

Table 1: PREVENT III Trial Results (Lower Extremity Bypass) [1]

EndpointThis compoundPlacebop-value
Primary Endpoint
Time to nontechnical index graft reintervention or major amputationNo significant differenceNo significant differenceNS
Secondary Endpoints
Secondary Graft Patency (1-year Kaplan-Meier estimate)83%78%0.016
Relative Risk of Secondary Patency Event (within 30 days)0.45 (95% CI: 0.27-0.76)-0.005
Primary Patency (1-year Kaplan-Meier estimate)61% (overall cohort)-NS
Limb Salvage (1-year Kaplan-Meier estimate)88% (overall cohort)-NS

Table 2: PREVENT IV Trial Results (Coronary Artery Bypass Graft - 1-Year Follow-up) [2][3]

EndpointThis compoundPlacebop-value
Primary Endpoint
Per-patient vein graft failure (≥75% stenosis)45.2%46.3%0.66
Secondary Endpoints
Major Adverse Cardiac Events (MACE)6.7%8.1%0.16
Vein Graft Occlusion41.8%41.7%0.97

Table 3: PREVENT IV Trial Results (5-Year Follow-up) [4][5]

EndpointThis compoundPlacebop-value
Death11.7%10.7%NS
Myocardial Infarction2.3%3.2%NS
Revascularization14.1%13.9%NS
Composite (Death, MI, or Revascularization)26.3%25.5%0.721

Table 4: Efficacy of Standard of Care Therapies for Vein Graft Patency

TherapyTrial/StudyOutcomeResult
Aspirin (B1665792)Goldman et al.Early (1 week) vein graft occlusion rate1.6% (Aspirin) vs. 6.2% (Placebo), p=0.004[6][7]
Late (1 year) vein graft occlusion rate5.8% (Aspirin) vs. 11.6% (Placebo), p=0.01[6][7]
Aspirin + Clopidogrel (B1663587)Gao et al.3-month saphenous vein graft patency91.6% (Aspirin + Clopidogrel) vs. 85.7% (Aspirin alone), p=0.043[8]
ROOBY Trial Sub-analysis1-year overall graft patency86.5% (Clopidogrel group) vs. 85.3% (No Clopidogrel), p=0.43[9]
Aspirin + Ticagrelor (B1683153)Zhao et al.1-year overall bypass graft occlusion rate2/105 (Ticagrelor group) vs. 9/114 (Clopidogrel group), p=0.043[10][11]
StatinsCASCADE Trial Analysis12-month graft patency (LDL <100 mg/dL vs. >100 mg/dL)96.5% vs. 83.3%, p=0.03[2]

Experimental Protocols

This compound Administration

The administration of this compound in the PREVENT trials involved a unique ex vivo, pressure-mediated delivery system.[4]

  • Vein Harvest: The saphenous vein graft was harvested from the patient using standard surgical techniques.

  • Preparation: The harvested vein was placed in a specialized trough.

  • Treatment: The trough containing the vein was inserted into a polypropylene (B1209903) tube, which was then filled with either the this compound solution or a placebo.

  • Pressure Application: A non-distending pressure of six pounds per square inch was applied to the sealed tube for a duration of 10 minutes.[4]

  • Implantation: Following the 10-minute treatment, the vein graft was removed from the device, rinsed, and then implanted by the surgeon using standard anastomosis techniques.

Standard of Care Protocols
  • Antiplatelet Therapy:

    • Aspirin: Typically initiated within hours after surgery, with doses ranging from 100 mg to 325 mg daily.[6][7]

    • Dual Antiplatelet Therapy (DAPT): Involves the addition of a P2Y12 inhibitor like clopidogrel (75 mg daily) or ticagrelor (90 mg twice daily) to aspirin.[8][10][11] The timing of initiation post-surgery can vary.

  • Statin Therapy: High-intensity statin therapy is generally recommended to achieve low-density lipoprotein (LDL) cholesterol levels below 100 mg/dL, and in some cases, below 70 mg/dL.[2]

Signaling Pathways and Experimental Workflows

E2F Transcription Factor Signaling Pathway in Intimal Hyperplasia

The E2F family of transcription factors plays a critical role in regulating the cell cycle. In the context of vein graft failure, injury to the vessel wall triggers a cascade of events leading to the proliferation of vascular smooth muscle cells (VSMCs) and subsequent neointimal hyperplasia. This compound was designed to act as a decoy, binding to E2F transcription factors and preventing them from activating the genes necessary for cell cycle progression. However, the E2F family is complex, with some members promoting proliferation (e.g., E2F3) and others inhibiting it (e.g., E2F4).[1][12] This complexity may contribute to the neutral results seen with the non-selective E2F inhibitor, this compound.

E2F_Signaling_Pathway cluster_0 Vascular Injury cluster_1 Cellular Response Vessel Wall Injury Vessel Wall Injury Growth Factors Growth Factors Vessel Wall Injury->Growth Factors Cyclin/CDK Cyclin/CDK Growth Factors->Cyclin/CDK Rb Rb pRb p-Rb E2F E2F Rb->E2F Inhibition Cell Cycle Progression Genes Cell Cycle Progression Genes E2F->Cell Cycle Progression Genes Activation This compound This compound This compound->E2F Inhibition VSMC Proliferation VSMC Proliferation Cell Cycle Progression Genes->VSMC Proliferation Intimal Hyperplasia Intimal Hyperplasia VSMC Proliferation->Intimal Hyperplasia Cyclin/CDK->Rb Phosphorylation

Caption: E2F signaling in intimal hyperplasia and the inhibitory action of this compound.

This compound Clinical Trial Workflow

The workflow for the PREVENT clinical trials involved several key stages, from patient enrollment to long-term follow-up.

Edifoligide_Trial_Workflow cluster_treatment Treatment Arms Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Bypass Surgery Bypass Surgery Randomization->Bypass Surgery This compound This compound Randomization->this compound Placebo Placebo Randomization->Placebo Vein Graft Treatment Vein Graft Treatment Bypass Surgery->Vein Graft Treatment Follow-up Follow-up Vein Graft Treatment->Follow-up Endpoint Analysis Endpoint Analysis Follow-up->Endpoint Analysis

Caption: Workflow of the PREVENT clinical trials for this compound.

Conclusion

The clinical development of this compound for the prevention of vein graft failure represents a significant effort to translate a targeted molecular therapy into clinical practice. However, the results from the PREVENT III and PREVENT IV trials conclusively demonstrate that ex vivo treatment of vein grafts with this compound is not effective in reducing the incidence of graft failure. In contrast, established standard of care therapies, including antiplatelet agents and statins, have demonstrated clinical benefits in improving vein graft patency. While the therapeutic targeting of the E2F pathway in this context was not successful with this compound, the research has provided valuable insights into the complex pathophysiology of vein graft failure and underscores the importance of rigorous, large-scale clinical trials in drug development. Future research may explore more selective targeting of pro-proliferative E2F isoforms or combination therapies to address the multifactorial nature of this clinical challenge.

References

Edifoligide: A Tale of Preclinical Promise and Clinical Disappointment in Vein Graft Failure

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast exists between the promising preclinical results and the disappointing clinical outcomes of Edifoligide, a novel oligonucleotide-based therapy designed to prevent vein graft failure. While early animal studies demonstrated significant potential in reducing the primary cause of graft failure, subsequent large-scale human trials failed to replicate these benefits. This guide provides a comprehensive comparison of the preclinical and clinical data for this compound, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.

This compound is a double-stranded DNA oligonucleotide that acts as a decoy, binding to the E2F transcription factor. This binding prevents E2F from initiating the transcription of genes responsible for smooth muscle cell proliferation, a key process in the development of neointimal hyperplasia, the primary driver of vein graft stenosis and failure. The therapeutic strategy hinged on the ex vivo treatment of saphenous vein grafts with this compound before their implantation during bypass surgery.

Preclinical vs. Clinical Efficacy: A Quantitative Comparison

The preclinical studies of this compound, primarily in rabbit models of vein graft failure, showed a significant reduction in neointimal hyperplasia. In contrast, the large-scale clinical trials, PREVENT III and PREVENT IV, which investigated this compound in lower extremity and coronary artery bypass grafting, respectively, did not demonstrate a significant reduction in their primary endpoints of vein graft failure.

Outcome MeasurePreclinical (Rabbit Model)Clinical (PREVENT IV - CABG) - 1 YearClinical (PREVENT IV - CABG) - 5 YearsClinical (PREVENT III - Lower Extremity) - 1 Year
Primary Efficacy Endpoint Significant reduction in neointimal hyperplasiaNo significant difference in vein graft failure (≥75% stenosis)[1]No significant difference in major adverse cardiac eventsNo significant difference in time to nontechnical index graft reintervention or major amputation[2]
Vein Graft Failure Rate (per patient)Data not available in percentagesThis compound: 45.2% Placebo: 46.3%[1]Not the primary endpointNot reported as per-patient rate
Composite of Death, MI, or RevascularizationNot applicableThis compound: 6.7% Placebo: 8.1% (p=0.16)This compound: 26.3% Placebo: 25.5%[3]Not reported in this composite
DeathNot applicableThis compound: 3.5% Placebo: 2.9%This compound: 11.7% Placebo: 10.7%[3]Not reported separately
Myocardial Infarction (MI)Not applicableNot reported separately at 1 yearThis compound: 2.3% Placebo: 3.2%[3]Perioperative MI: 4.7% (overall)[2]
RevascularizationNot applicableNot reported separately at 1 yearThis compound: 14.1% Placebo: 13.9%[3]Not applicable
Secondary Graft PatencyNot applicableNot applicableNot applicableThis compound: 83% Placebo: 78% (p=0.016)[2]

Experimental Protocols

Preclinical Studies: Rabbit Vein Graft Model
  • Animal Model: New Zealand White rabbits were commonly used.

  • Surgical Procedure: An autologous vein graft (typically the jugular vein) was interposed into the carotid artery.

  • Ex Vivo Treatment: Prior to implantation, the vein graft was treated with a solution containing this compound or a placebo for a specified duration under controlled pressure.

  • Implantation: The treated vein graft was then surgically implanted.

  • Follow-up and Analysis: After a set period, the animals were euthanized, and the vein grafts were harvested for histological analysis to quantify the degree of neointimal hyperplasia.

Clinical Trials: PREVENT III & IV - Ex Vivo Vein Graft Treatment

The protocol for the ex vivo treatment of saphenous vein grafts in the PREVENT trials was standardized and meticulously controlled:

  • Vein Harvest: A segment of the patient's saphenous vein was harvested using standard surgical techniques.

  • Preparation: The vein was flushed with the patient's own heparinized blood to remove debris.

  • Drug/Placebo Preparation: A sterile solution of either this compound or a saline placebo was prepared.

  • Pressure-Mediated Delivery: The vein graft was placed in a specialized chamber. The this compound or placebo solution was then infused into the chamber, surrounding the vein graft. A controlled pressure of 150 mmHg was applied for 10 minutes to facilitate the uptake of the oligonucleotide decoy by the cells of the vein wall.

  • Implantation: Following the 10-minute treatment, the vein was removed from the chamber, flushed again with heparinized blood, and then implanted by the surgeon as a bypass graft.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to interfere with the E2F-mediated signaling pathway that drives vascular smooth muscle cell proliferation.

E2F_Signaling_Pathway cluster_0 Vascular Injury cluster_1 Cell Cycle Progression cluster_2 This compound Intervention Growth Factors Growth Factors Cyclin/CDK Cyclin/CDK Growth Factors->Cyclin/CDK pRb pRb Cyclin/CDK->pRb Phosphorylation E2F E2F pRb->E2F Release Gene Transcription Gene Transcription E2F->Gene Transcription Activation VSMC Proliferation VSMC Proliferation Gene Transcription->VSMC Proliferation This compound This compound This compound->E2F Inhibition

E2F signaling pathway in vascular smooth muscle cell proliferation.

The experimental workflow for the clinical trials involved a multi-step process from patient enrollment to long-term follow-up.

PREVENT_Trial_Workflow Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Ex vivo Treatment Ex vivo Treatment Randomization->Ex vivo Treatment This compound Randomization->Ex vivo Treatment Placebo Saphenous Vein Harvest Saphenous Vein Harvest Saphenous Vein Harvest->Ex vivo Treatment Bypass Surgery Bypass Surgery Ex vivo Treatment->Bypass Surgery Follow-up Follow-up Bypass Surgery->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Workflow of the PREVENT clinical trials.

Conclusion

The journey of this compound from promising preclinical findings to its failure in pivotal clinical trials underscores the significant challenges in translating therapies from animal models to human patients, particularly in the complex setting of cardiovascular disease. While the preclinical data provided a strong rationale for its development, the clinical reality was that this compound did not confer the expected benefits in preventing vein graft failure. The data presented in this guide serves as a critical case study for the scientific and drug development communities, highlighting the importance of rigorous clinical evaluation and the need for a deeper understanding of the multifactorial nature of vein graft disease.

References

Safety Operating Guide

Proper Disposal of Edifoligide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Edifoligide must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information based on safety data sheets for the handling and disposal of this compound waste.

This compound Safety and Hazard Classification

According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound (CAS-No. 62253-63-8) is not classified as a hazardous substance or mixture.[1] This classification indicates that it does not meet the criteria for physical, health, or environmental hazards as defined by regulatory standards. However, standard laboratory safety practices should always be observed when handling any chemical substance.

General Disposal Guidelines

The primary directive for the disposal of this compound is to act in accordance with national and local regulations.[1] It is crucial to consult your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable rules.

Key disposal recommendations are as follows:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste.[1]

  • Contaminated Containers: Handle uncleaned or empty containers as you would the product itself.[1]

Disposal Workflow

The following diagram illustrates the recommended step-by-step process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs check_container Is the waste in its original container? consult_ehs->check_container transfer_waste Carefully transfer to a designated, labeled waste container (Do not mix with other waste) check_container->transfer_waste No seal_container Securely seal the container check_container->seal_container Yes transfer_waste->seal_container store_waste Store in a designated waste accumulation area seal_container->store_waste arrange_pickup Arrange for disposal by a licensed waste management vendor store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

A flowchart for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, prevent the substance from entering drains. For cleanup, refer to the guidelines for personal protection and containment outlined in the product's safety data sheet.

Stability and Storage

This compound is chemically stable under standard ambient conditions (room temperature).[1] For storage, it is recommended to keep the container tightly closed in a dry place, with a suggested storage temperature of -20°C.[1]

While this compound is not classified as hazardous, responsible chemical handling and disposal are paramount to maintaining a safe laboratory environment and protecting the ecosystem. Always prioritize consulting your local EHS for specific guidance.

References

Essential Safety and Logistical Information for Handling Edifoligide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Edifoligide in a laboratory setting. These recommendations are based on standard safety protocols for handling chemical compounds of a similar nature.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other chemical-resistant, disposable glovesTo prevent skin contact with this compound.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shieldsTo protect eyes from splashes or aerosols.
Body Protection Laboratory CoatStandard, long-sleeved lab coatTo protect skin and clothing from contamination.
Respiratory Fume Hood/RespiratorUse a fume hood for handling powders or creating aerosols. A NIOSH-approved respirator may be necessary for high-risk procedures.To prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and follow emergency spill procedures.

Preparation and Handling:

  • Always handle this compound within a designated and properly ventilated area, such as a chemical fume hood, especially when handling the compound in powdered form to minimize inhalation risk.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Refer to the manufacturer's instructions for specific storage temperature requirements.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and solutions, should be considered chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all this compound solutions in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal: All this compound waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Only trained personnel wearing appropriate PPE should clean up the spill.

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Visualizing Workflows

To further clarify the procedural steps, the following diagrams illustrate the general workflow for handling this compound and the appropriate response to accidental exposure.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive and Inspect Shipment Store Store Appropriately Receive->Store Prepare Prepare for Use in Fume Hood Store->Prepare Handle Handle with Appropriate PPE Prepare->Handle Experiment Perform Experiment Handle->Experiment Segregate Segregate Waste Experiment->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: General workflow for handling this compound.

G Accidental Exposure Response Plan cluster_response Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Skin Skin: Wash with Soap & Water Exposure->Skin Eyes Eyes: Flush with Water Exposure->Eyes Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Do Not Induce Vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical Report Report Incident to Supervisor/EHS Medical->Report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.